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Core Science & Biosynthesis

Foundational

3-Chloro-2-fluoro-4-methoxyaniline chemical properties

An In-depth Technical Guide to 3-Chloro-2-fluoro-4-methoxyaniline Abstract This technical guide provides a comprehensive analysis of 3-Chloro-2-fluoro-4-methoxyaniline, a polysubstituted aniline derivative of significant...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 3-Chloro-2-fluoro-4-methoxyaniline

Abstract

This technical guide provides a comprehensive analysis of 3-Chloro-2-fluoro-4-methoxyaniline, a polysubstituted aniline derivative of significant interest to the pharmaceutical, agrochemical, and materials science sectors.[1] As a versatile chemical building block, its unique substitution pattern—featuring chloro, fluoro, and methoxy groups—imparts a nuanced reactivity profile that is highly valuable in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[2] This document delves into the core chemical properties, predicted spectroscopic signatures, characteristic reactivity, potential synthetic pathways, and applications of this compound. It is designed to serve as a foundational resource for researchers, chemists, and drug development professionals, offering field-proven insights into its handling, synthesis, and strategic utilization in research and development programs.

Molecular Identity and Physicochemical Properties

The structural and electronic identity of a molecule is the primary determinant of its physical and chemical behavior. 3-Chloro-2-fluoro-4-methoxyaniline is characterized by a complex interplay of electronic effects from its four substituents on the benzene ring.

1.1. Molecular Structure and Substituent Effects

The aniline scaffold is modified with:

  • Amino Group (-NH₂): A strongly activating, ortho,para-directing group due to its powerful +R (resonance) effect.

  • Methoxy Group (-OCH₃): A strongly activating, ortho,para-directing group, also via a +R effect.

  • Fluoro Group (-F): An electronegative halogen that exhibits a strong -I (inductive) electron-withdrawing effect and a weak +R effect. It is considered deactivating overall but is ortho,para-directing.

  • Chloro Group (-Cl): Similar to fluorine, it is an ortho,para-directing deactivator, with a strong -I effect and a weaker +R effect.[3]

The combined influence of these groups results in a finely tuned electron density across the aromatic ring, modulating the basicity of the aniline nitrogen and the regioselectivity of electrophilic substitution reactions.[3]

1.2. Identifiers and Key Properties

The following table summarizes the primary molecular identifiers and physical properties for 3-Chloro-2-fluoro-4-methoxyaniline.

PropertyValueSource
IUPAC Name 3-chloro-2-fluoro-4-methoxyaniline[1]
CAS Number 1323966-39-7[1]
Molecular Formula C₇H₇ClFNO[1]
Molecular Weight 175.59 g/mol [1]
Canonical SMILES COC1=C(C(=C(C=C1)N)F)Cl[1]
InChI Key ZGLWMVADGKLXIA-UHFFFAOYSA-N[1]
Physical Form Solid (Predicted)N/A
Melting Point Not available. Isomer 3-Chloro-4-methoxyaniline melts at 50-55 °C.[4]
Boiling Point Not available. Isomer 3-Fluoro-4-methoxyaniline boils at 135 °C / 18 mmHg.[5]
Solubility Expected to have limited solubility in water and moderate solubility in organic solvents like ethanol, ether, and dichloromethane.[6]

Predicted Spectroscopic Characterization

While specific spectral data is not widely published, the structure of 3-Chloro-2-fluoro-4-methoxyaniline allows for the confident prediction of its key spectroscopic features, which are essential for its characterization and purity assessment.

  • ¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region (approx. 6.5-7.5 ppm), corresponding to the two protons on the benzene ring. Each signal would likely appear as a doublet due to coupling with the adjacent proton. The methoxy group would produce a singlet around 3.8-4.0 ppm, and the amine protons would appear as a broad singlet.

  • ¹³C NMR: Six distinct signals are expected in the aromatic region. The carbons directly attached to the electronegative fluorine, chlorine, oxygen, and nitrogen atoms will be significantly shifted. For instance, related fluoro-aniline compounds show C-F couplings (d, J = 235.2 Hz), which would be a key diagnostic feature.[7]

  • ¹⁹F NMR: A single resonance is expected, as there is only one fluorine atom in the molecule.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would include N-H stretching for the primary amine (two bands, ~3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2850-3100 cm⁻¹), C=C aromatic ring stretching (~1500-1600 cm⁻¹), C-O stretching for the methoxy group (~1250 cm⁻¹), and C-F and C-Cl stretching in the fingerprint region (~1000-1300 cm⁻¹ and ~600-800 cm⁻¹, respectively).

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 175. A characteristic isotopic pattern (M+2 peak) with an intensity of approximately one-third of the M⁺ peak would be present, confirming the presence of a single chlorine atom.

Chemical Reactivity and Synthetic Utility

The reactivity of 3-Chloro-2-fluoro-4-methoxyaniline is governed by the nucleophilic character of the amino group and the electron density of the aromatic ring.

3.1. N-Functionalization The lone pair of electrons on the amino group makes it a potent nucleophile, allowing it to readily undergo standard transformations:

  • Acylation: Reaction with acid chlorides or anhydrides to form amides. This is a common strategy for protecting the amine group.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Diazotization: Reaction with nitrous acid (generated from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt. This intermediate is highly versatile and can be converted into a wide range of functional groups (e.g., -OH, -CN, -Br, -I).

3.2. Electrophilic Aromatic Substitution (EAS) The regiochemical outcome of EAS is directed by the substituents. The amino and methoxy groups are strong activating, ortho,para-directors, while the chloro and fluoro groups are deactivating ortho,para-directors. The positions ortho and para to the powerful activating -NH₂ and -OCH₃ groups will be the most nucleophilic. The most probable site for electrophilic attack is C5, which is ortho to the methoxy group and para to the amino group, while being meta to the deactivating halogens.

Caption: Predicted regioselectivity for Electrophilic Aromatic Substitution (EAS).

Synthesis Protocol

The synthesis of 3-Chloro-2-fluoro-4-methoxyaniline typically involves the reduction of the corresponding nitrobenzene precursor. This is a robust and widely used transformation in industrial and laboratory settings.

Hypothetical Synthesis: Reduction of 3-Chloro-2-fluoro-4-methoxynitrobenzene

This protocol describes a standard catalytic hydrogenation procedure.

Step 1: Reaction Setup

  • To a hydrogenation vessel, add 3-chloro-2-fluoro-4-methoxynitrobenzene (1.0 eq).

  • Add a suitable solvent, such as ethyl acetate or ethanol (10-20 volumes).[5]

  • Carefully add a palladium-on-carbon catalyst (Pd/C, 5-10% w/w, ~1-5 mol%).[5]

Step 2: Hydrogenation

  • Seal the vessel and purge it several times with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm or as required).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is fully consumed.

Step 3: Workup and Purification

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.[5]

  • Rinse the filter cake with a small amount of the reaction solvent.

  • Combine the filtrates and concentrate the solvent under reduced pressure to yield the crude product.[5]

  • If necessary, purify the crude 3-Chloro-2-fluoro-4-methoxyaniline by recrystallization or column chromatography to obtain the final product of high purity.

Synthesis_Workflow start 3-Chloro-2-fluoro- 4-methoxynitrobenzene reaction Catalytic Hydrogenation start->reaction reagents H2, Pd/C Ethyl Acetate reagents->reaction filtration Filtration (remove catalyst) reaction->filtration concentration Solvent Removal (in vacuo) filtration->concentration purification Purification (Recrystallization or Chromatography) concentration->purification product 3-Chloro-2-fluoro- 4-methoxyaniline purification->product

Caption: General workflow for the synthesis via catalytic hydrogenation.

Applications in Drug Discovery

Substituted anilines are privileged structures in medicinal chemistry, and 3-Chloro-2-fluoro-4-methoxyaniline is a valuable building block for several reasons:

  • Modulation of Physicochemical Properties: The halogens (Cl, F) increase lipophilicity, which can enhance membrane permeability and tissue penetration. The methoxy group can act as a hydrogen bond acceptor. This combination allows for fine-tuning of a drug candidate's ADME (Absorption, Distribution, Metabolism, Excretion) properties.[8][9]

  • Metabolic Stability: The presence of halogens, particularly fluorine, at positions susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block these pathways, thereby increasing the half-life of a drug.

  • Binding Interactions: The substituents can form specific interactions with protein targets, such as halogen bonding (with chlorine) or hydrogen bonding (with the methoxy oxygen and amine), enhancing binding affinity and selectivity.

  • Synthetic Handle: The reactive amino group provides a convenient point for connecting the aniline core to other parts of a larger molecule.

The presence of chlorine-containing compounds is widespread in FDA-approved drugs, highlighting their importance in modern pharmaceuticals.[10]

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Screening & Optimization cluster_development Preclinical & Clinical Development bb Building Block (e.g., 3-Cl-2-F-4-MeO-Aniline) lib Library Synthesis bb->lib hts High-Throughput Screening lib->hts hit Hit Identification hts->hit lead_opt Lead Optimization (SAR Studies) hit->lead_opt preclinical Preclinical Studies (In vivo, Toxicology) lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: Role of a chemical building block in a typical drug discovery pipeline.

Safety and Handling

6.1. Hazard Classification (Inferred) Based on safety data sheets (SDS) for similar compounds like 3-chloro-2-fluoroaniline and 4-chloro-2-fluoroaniline, the following hazards should be assumed.[11][12]

HazardGHS StatementPrecautionary Measures
Acute Toxicity H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection.
Skin Irritation H315: Causes skin irritation.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
Eye Irritation H319: Causes serious eye irritation.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

6.2. Recommended Handling Procedures

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[12]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from strong oxidizing agents and acids.[6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]

References

  • Sharma, V., et al. Supporting Information. New Journal of Chemistry. Available from: [Link]

  • Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. Available from: [Link]

  • ResearchGate. Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. Available from: [Link]

  • PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]

Sources

Exploratory

3-Chloro-2-fluoro-4-methoxyaniline (CAS: 1936314-06-5): A Technical Guide to Synthesis, Reactivity, and Pharmaceutical Application

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary & Molecular Architecture In modern medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary & Molecular Architecture

In modern medicinal chemistry, heavily decorated anilines serve as critical building blocks for designing highly specific small-molecule inhibitors. 3-Chloro-2-fluoro-4-methoxyaniline (CAS: 1936314-06-5) is a uniquely substituted aromatic amine that integrates four distinct functional groups onto a single benzene scaffold[1].

The strategic placement of halogens (fluorine and chlorine) alongside an electron-donating methoxy group and a reactive primary amine creates a highly specific electronic and steric environment. This compound has gained significant traction as an advanced intermediate in the synthesis of complex pharmaceutical agents, most notably in the development of cyclic GMP-AMP synthase (cGAS) inhibitors[2].

Physicochemical Profiling

All critical quantitative data regarding the physical and chemical identity of this compound are summarized in Table 1[1][3].

PropertyValue
Chemical Name 3-Chloro-2-fluoro-4-methoxyaniline
CAS Registry Number 1936314-06-5
Molecular Formula C₇H₇ClFNO
Molecular Weight 175.59 g/mol
Compound Class Substituted Aromatic Amine / Halogenated Aniline
Key Structural Features Aryl chloride, Aryl fluoride, Methoxy ether, Primary amine
Available Ring Positions C5, C6 (Unsubstituted)

Structural Mechanics in Drug Design

As an Application Scientist, it is crucial to understand why this specific substitution pattern is selected during lead optimization:

  • The Ortho-Fluorine Effect (C2): Fluorine is highly electronegative. Placed ortho to the aniline amine, it exerts a strong inductive electron-withdrawing effect (-I), which lowers the pKa of the amine. In downstream amide coupling, this creates a more metabolically stable amide bond and can induce a "conformational lock" via intramolecular hydrogen bonding with the amide proton.

  • The Meta-Chlorine Vector (C3): Chlorine provides significant lipophilic bulk (enhancing membrane permeability) and effectively fills hydrophobic pockets in target kinases or enzymes. Furthermore, the aryl chloride serves as a potential synthetic handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) if orthogonal reactivity is required.

  • The Para-Methoxy Group (C4): The methoxy group acts as a strong electron-donating group (+M effect) via resonance. This counteracts the inductive withdrawal of the halogens, enriching the electron density of the aromatic ring and specifically activating the unsubstituted C5 and C6 positions for potential electrophilic aromatic substitution.

Synthetic Methodologies & Chemoselectivity

The primary synthetic route to 3-chloro-2-fluoro-4-methoxyaniline involves the reduction of its corresponding nitro precursor, 3-chloro-2-fluoro-4-methoxynitrobenzene[3].

The Chemoselectivity Challenge

The critical challenge in this synthesis is chemoselectivity . Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) under high H₂ pressure frequently results in hydrodehalogenation—the unwanted reductive cleavage of the aryl carbon-chlorine bond. To prevent this, the reaction must utilize either a poisoned catalyst (e.g., sulfided Pd/C or Pt/C with a vanadium inhibitor) or a milder dissolving metal reduction (e.g., Iron powder and HCl).

Synthetic_Pathway SM 3-Chloro-2-fluoro-4-methoxy- nitrobenzene (Precursor) Catalyst Chemoselective Reduction [Poisoned Pd/C + H2] or [Fe/HCl] Prevents Dechlorination SM->Catalyst Product 3-Chloro-2-fluoro-4-methoxyaniline CAS: 1936314-06-5 Catalyst->Product

Synthetic pathway for 3-Chloro-2-fluoro-4-methoxyaniline via chemoselective nitro reduction.

Protocol 1: Chemoselective Nitro Reduction (Self-Validating Workflow)
  • Preparation: Dissolve 3-chloro-2-fluoro-4-methoxynitrobenzene in ethanol.

  • Catalyst Addition: Add 5% Pt/C (sulfided) to suppress dehalogenation.

  • Hydrogenation: Purge the vessel with N₂, then introduce H₂ gas at 1-2 atm. Stir at 25 °C.

  • Causality for Conditions: The sulfided platinum catalyst selectively reduces the nitro group to an amine without inserting into the weaker C-Cl bond, preserving the halogen architecture.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the starting material mass disappears and the product mass (m/z 176 [M+H]⁺) dominates, with strict absence of the des-chloro impurity (m/z 142 [M+H]⁺).

Downstream Application: Synthesis of cGAS Inhibitors

3-Chloro-2-fluoro-4-methoxyaniline is actively utilized in the synthesis of novel therapeutics, including compounds designed to treat conditions associated with the cGAS-STING pathway[2]. A critical step in incorporating this aniline into complex heterocyclic scaffolds is diazotization .

Protocol 2: Diazotization Workflow

The following protocol is adapted from validated patent literature for the preparation of diazonium intermediates from this specific aniline[2].

  • Suspension: Suspend 3-Chloro-2-fluoro-4-methoxyaniline (74.8 mmol) in a mixture of concentrated HCl (350 mL) and water (175 mL) under an argon atmosphere.

    • Causality: Argon prevents the premature oxidation of the electron-rich aniline. The high concentration of HCl ensures complete protonation and provides the chloride counterion.

  • Thermal Control: Cool the suspension strictly to < 2 °C using an ice/brine bath.

  • Nitrosation: Slowly add an aqueous solution of sodium nitrite (NaNO₂, 93 mmol in 25.8 mL H₂O) dropwise over 20 minutes.

    • Causality: The temperature must be maintained below 5 °C during addition. Aliphatic and aromatic diazonium salts are highly unstable; exceeding 5 °C leads to rapid decomposition into a phenol derivative and the evolution of N₂ gas, destroying the yield.

  • Maturation: Stir the resulting solution for an additional 30 minutes at < 5 °C.

  • Self-Validation (IPC): Spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of slight excess nitrous acid, validating that all aniline has been consumed.

Diazotization_Workflow Step1 Aniline Suspension HCl / H2O | Argon Atm Step2 Thermal Control Cool to < 2 °C Step1->Step2 Step3 Nitrosation Add NaNO2 (aq) | Keep < 5 °C Step2->Step3 Step4 Maturation Stir 30 min | IPC: Starch-Iodide Step3->Step4 Step5 Diazonium Intermediate Ready for Downstream Coupling Step4->Step5

Step-by-step diazotization workflow of 3-Chloro-2-fluoro-4-methoxyaniline for downstream coupling.

Analytical Validation & Quality Control

To ensure the integrity of 3-Chloro-2-fluoro-4-methoxyaniline before downstream deployment, rigorous analytical validation is required:

  • ¹H NMR (DMSO-d6): Look for the characteristic broad singlet of the -NH₂ protons (typically around 5.0 - 5.5 ppm, integrating for 2H). The methoxy group will appear as a sharp singlet near 3.8 ppm (3H). The two aromatic protons (C5, C6) will appear as two distinct doublets with ortho coupling (J ≈ 8-9 Hz), confirming the substitution pattern.

  • ¹⁹F NMR: A single peak will be observed, confirming the presence of the single fluorine atom. Its chemical shift will be highly diagnostic of the ortho-amine and meta-chlorine environment.

  • LC-MS (ESI+): The compound will exhibit a distinct isotopic pattern due to the chlorine atom (³⁵Cl and ³⁷Cl in a 3:1 ratio). The base peak should be m/z 176.0 [M+H]⁺, with a secondary peak at m/z 178.0[M+H]⁺ at approximately 33% intensity.

References

  • Google Patents. "US20230085472A1 - COMPOUNDS AND COMPOSITIONS FOR TREATING CONDITIONS ASSOCIATED WITH cGAS". United States Patent Application.

Sources

Foundational

3-Chloro-2-fluoro-4-methoxyaniline molecular weight

An In-Depth Technical Guide to 3-Chloro-2-fluoro-4-methoxyaniline: Molecular Weight, Properties, Synthesis, and Applications Introduction 3-Chloro-2-fluoro-4-methoxyaniline is a polysubstituted aromatic amine that serves...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3-Chloro-2-fluoro-4-methoxyaniline: Molecular Weight, Properties, Synthesis, and Applications

Introduction

3-Chloro-2-fluoro-4-methoxyaniline is a polysubstituted aromatic amine that serves as a highly functionalized building block in modern organic synthesis.[1] Its utility is primarily recognized in the fields of pharmaceutical and agrochemical research, where the strategic incorporation of halogen and methoxy substituents can profoundly influence the biological activity, metabolic stability, and pharmacokinetic profile of target molecules.[1][2]

This guide offers a comprehensive technical overview of 3-Chloro-2-fluoro-4-methoxyaniline, intended for researchers, medicinal chemists, and professionals in drug development. We will delve into its core physicochemical properties, with a focus on its molecular weight, explore plausible synthetic pathways and analytical methodologies, and discuss its potential applications, particularly in the realm of drug discovery. The unique electronic interplay between the activating amino and methoxy groups and the deactivating chloro and fluoro substituents imparts a nuanced reactivity profile, making it a valuable, albeit underexplored, scaffold for creating novel chemical entities.[2][3]

Physicochemical and Structural Properties

The foundational characteristics of a molecule are dictated by its structure and molecular weight. For 3-Chloro-2-fluoro-4-methoxyaniline, these properties are crucial for everything from reaction stoichiometry calculations to analytical characterization.

Molecular Structure and Data

The molecular structure of 3-chloro-2-fluoro-4-methoxyaniline consists of a benzene ring substituted with a chlorine atom at position 3, a fluorine atom at position 2, a methoxy group (-OCH₃) at position 4, and an amino group (-NH₂) at position 1.[1] This specific arrangement of functional groups is key to its chemical behavior.

The table below summarizes the key identifiers and physicochemical properties of the compound. It is important to note that while some data is established, other properties are inferred from closely related isomers due to limited publicly available experimental data for this specific molecule.[2][4]

PropertyValue
IUPAC Name 3-Chloro-2-fluoro-4-methoxyaniline
Molecular Formula C₇H₇ClFNO
Molecular Weight 175.59 g/mol [2][4]
Canonical SMILES COC1=CC(=C(C=C1)N)F)Cl
Appearance Predicted: White to off-white solid (typical for anilines)[4]
Melting Point Not readily available. Isomer 3-Fluoro-4-methoxyaniline: 80-84 °C. Isomer 3-Chloro-4-methoxyaniline: 50-55 °C[5].
CAS Number Not readily available[4]

The reactivity of the aromatic ring is modulated by the combined electronic effects of its substituents. The amino and methoxy groups are strong activating, ortho,para-directing groups due to resonance effects. Conversely, the fluorine and chlorine atoms are deactivating via the inductive effect, yet are also ortho,para-directing.[3] This complex interplay governs the molecule's nucleophilicity and the regioselectivity of its reactions.

Synthesis and Reactivity

While specific, peer-reviewed synthetic procedures for 3-Chloro-2-fluoro-4-methoxyaniline are not widely published, a plausible and efficient route can be designed based on established organic chemistry principles and analogous transformations.[2][6]

Hypothetical Synthetic Pathway

A logical approach begins with a commercially available di-substituted nitrobenzene, involving a nucleophilic aromatic substitution to introduce the methoxy group, followed by the reduction of the nitro functionality to the target aniline.[6][7]

G A 2,4-Dichloro-3-fluoronitrobenzene B Mixture of Isomers: 3-Chloro-2-fluoro-4-methoxynitrobenzene & 2-Chloro-3-fluoro-4-methoxynitrobenzene A->B  Step 1: Methoxylation  (NaOMe, Methanol, 40-50°C) C 3-Chloro-2-fluoro-4-methoxyaniline B->C  Step 2: Reduction  (H₂, Raney Ni, 40-50°C, 10-15 bar)

Caption: Hypothetical two-step synthesis of 3-Chloro-2-fluoro-4-methoxyaniline.

The critical steps in this synthesis are the regioselective methoxylation and the complete reduction of the nitro group.[6] The methoxylation can yield an isomeric byproduct that may be difficult to separate, while incomplete reduction can leave nitro-intermediates in the final product.[6]

General Experimental Protocol: Synthesis via Reduction

This protocol outlines the catalytic hydrogenation of the nitro-aromatic precursor.

  • Vessel Preparation: Charge a 2L autoclave with the methoxylated nitro-aromatic precursor (e.g., 3-Chloro-2-fluoro-4-methoxynitrobenzene) dissolved in methanol.[7]

  • Catalyst Addition: Add a catalytic amount of Raney Nickel (e.g., 4.2 g for a ~160 g batch of precursor) to the vessel.[7]

  • Inerting: Seal the autoclave and purge the atmosphere by charging with nitrogen gas and venting three times, followed by three hydrogen gas purges.[7]

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 10-15 bar and increase the temperature to 40-50°C.[6][7]

  • Reaction Monitoring: Maintain the reaction for approximately 4 hours, or until hydrogen uptake ceases. The reaction progress should be monitored by HPLC to ensure the complete consumption of the starting material.[6][7]

  • Work-up: Once complete, cool the reactor, vent the excess hydrogen, and purge with nitrogen. Filter the reaction mixture to recover the Raney Nickel catalyst.[7]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-Chloro-2-fluoro-4-methoxyaniline.[7]

  • Purification: The crude product can be further purified by standard techniques such as recrystallization or column chromatography to achieve the desired purity.[4]

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized 3-Chloro-2-fluoro-4-methoxyaniline is a critical step to ensure its suitability for downstream applications. A combination of spectroscopic and chromatographic methods is essential for comprehensive characterization.[2][4]

Analytical Workflow

The structural integrity and purity of the final compound are typically validated through a multi-step analytical workflow.

G cluster_0 Synthesis & Purification cluster_1 Analytical Characterization A Crude Product B Purified Product (e.g., Recrystallization) A->B C Structural Elucidation (NMR, MS, IR) B->C D Purity Analysis (HPLC, GC-MS) B->D E Final QC Approval C->E D->E G A Building Block (3-Chloro-2-fluoro- 4-methoxyaniline) B Lead Generation (Synthesis of diverse compound library) A->B C In Vitro Screening (Target binding, cell assays) B->C D Lead Optimization (SAR studies, ADME profiling) C->D E Preclinical Development (In vivo efficacy, toxicology) D->E F Clinical Trials E->F

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Exploratory

3-Chloro-2-fluoro-4-methoxyaniline synthesis precursors

An In-depth Technical Guide to the Synthesis of 3-Chloro-2-fluoro-4-methoxyaniline: Precursors and Strategic Methodologies Introduction 3-Chloro-2-fluoro-4-methoxyaniline is a highly functionalized aromatic amine, servin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 3-Chloro-2-fluoro-4-methoxyaniline: Precursors and Strategic Methodologies

Introduction

3-Chloro-2-fluoro-4-methoxyaniline is a highly functionalized aromatic amine, serving as a crucial structural motif and versatile building block in the synthesis of complex organic molecules. Its unique substitution pattern—featuring chloro, fluoro, methoxy, and amino groups—imparts specific electronic and steric properties that are highly sought after by researchers in medicinal chemistry and materials science. The strategic placement of these substituents allows for precise molecular modifications, making it a valuable precursor for active pharmaceutical ingredients (APIs) and other high-value fine chemicals.

This guide provides a comprehensive overview of the synthetic pathways leading to 3-Chloro-2-fluoro-4-methoxyaniline, designed for researchers, chemists, and drug development professionals. It delves into the logic behind precursor selection, explains the causality of experimental choices, and offers detailed protocols for key transformations.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic approach to 3-Chloro-2-fluoro-4-methoxyaniline involves sequential disconnection of its functional groups to identify plausible and commercially available starting materials. The primary disconnections focus on the introduction of the amino, chloro, and methoxy groups.

G cluster_path1 Pathway 1: Late-Stage Chlorination cluster_path2 Pathway 2: Nitro Group Reduction Target 3-Chloro-2-fluoro-4-methoxyaniline P1_Intermediate 2-Fluoro-4-methoxyaniline Target->P1_Intermediate C-Cl bond formation (Chlorination) P2_Intermediate 3-Chloro-2-fluoro-4-methoxynitrobenzene Target->P2_Intermediate N-H bond formation (Nitro Reduction) P1_Start 2-Fluoro-4-iodoaniline P1_Intermediate->P1_Start C-O bond formation (Methoxylation) P2_Start Substituted Benzene (e.g., 2-Fluoro-4-nitrophenol) P2_Intermediate->P2_Start C-Cl & C-O bond formation (Halogenation & Alkylation)

Caption: Retrosynthetic pathways for 3-Chloro-2-fluoro-4-methoxyaniline.

This analysis reveals two primary strategic routes:

  • Pathway 1: Commencing with a pre-functionalized aniline, such as 2-fluoro-4-iodoaniline , followed by methoxylation and a final, regioselective chlorination step.

  • Pathway 2: Beginning with a suitable nitrobenzene derivative, where the chloro, fluoro, and methoxy groups are installed first, followed by the reduction of the nitro group to form the target aniline.

Pathway 1: Synthesis via Late-Stage Chlorination

This pathway leverages the well-established synthesis of the key intermediate, 2-Fluoro-4-methoxyaniline , and concludes with a targeted chlorination.

Step 1: Synthesis of the Precursor 2-Fluoro-4-methoxyaniline

The synthesis of 2-Fluoro-4-methoxyaniline from 2-fluoro-4-iodoaniline is a robust, multi-gram procedure documented in Organic Syntheses, ensuring high reliability and reproducibility.[1] The process involves three key stages: protection of the aniline, a copper-catalyzed methoxylation, and subsequent deprotection.

1A. Protection of the Amino Group: The aniline is first protected to prevent side reactions during the subsequent methoxylation step. A common method is the formation of a dimethylpyrrole derivative by reacting the aniline with acetonylacetone (2,5-hexanedione).[1] This protecting group is stable under the conditions of the Ullmann coupling.

1B. Ullmann Methoxylation: The core transformation is a copper(I)-catalyzed Ullmann condensation.[1] The protected 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole is reacted with sodium methoxide in the presence of copper(I) chloride. The copper catalyst is essential as it facilitates the nucleophilic substitution of the iodide with the methoxide, a reaction that is otherwise difficult on an unactivated aryl halide.

1C. Deprotection to Yield the Aniline: The pyrrole protecting group is removed using hydroxylamine hydrochloride in an ethanol/water solvent system to regenerate the free aniline, yielding 2-fluoro-4-methoxyaniline.[1]

G Start 2-Fluoro-4-iodoaniline Protected 1-(2-Fluoro-4-iodophenyl) -2,5-dimethyl-1H-pyrrole Start->Protected Acetonylacetone, p-TsOH, Toluene (reflux) Methoxylated 1-(2-Fluoro-4-methoxyphenyl) -2,5-dimethyl-1H-pyrrole Protected->Methoxylated NaOMe, CuCl, Methanol/DMF (80°C) Product 2-Fluoro-4-methoxyaniline Methoxylated->Product NH2OH·HCl, TEA, EtOH/H2O

Caption: Workflow for the synthesis of 2-Fluoro-4-methoxyaniline precursor.

Experimental Protocol: Synthesis of 2-Fluoro-4-methoxyaniline[1]
  • Part A: 1-(2-Fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole.

    • Charge a 500-mL round-bottomed flask with 2-fluoro-4-iodoaniline (50.0 g, 211 mmol), p-toluenesulfonic acid (0.40 g, 2.1 mmol), toluene (250 mL), and acetonylacetone (29.7 mL, 253 mmol).

    • Attach a Dean-Stark trap and reflux the solution for 1 hour.

    • Cool to room temperature, wash sequentially with saturated sodium bicarbonate, water, and brine.

    • Dry the organic phase over magnesium sulfate, filter, and concentrate to yield the protected aniline.

  • Part B: 1-(2-Fluoro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole.

    • In a flame-dried flask under nitrogen, combine the product from Part A (66.6 g, 211 mmol), sodium methoxide (34.2 g, 633 mmol), copper(I) chloride (3.13 g, 31.7 mmol), methanol (230 mL), and DMF (70 mL).

    • Heat the slurry in an 80°C oil bath for 90 minutes under gentle reflux.

    • Cool to room temperature and pour into a rapidly stirring mixture of isopropyl ether and aqueous ammonium hydroxide.

    • Separate the organic layer, wash with brine, dry over magnesium sulfate, and concentrate. Purify by chromatography.

  • Part C: 2-Fluoro-4-methoxyaniline.

    • Charge a 1-L flask with the product from Part B (34.7 g, 158 mmol), hydroxylamine hydrochloride (110 g, 1.58 mol), triethylamine (44.0 mL, 316 mmol), 95% ethanol (300 mL), and water (150 mL).

    • Reflux the solution for 3 hours.

    • Cool the mixture, add water, and extract with isopropyl ether.

    • Wash the organic phase with water and brine, dry over magnesium sulfate, and concentrate to yield the crude product. Purify by trituration with water.

Step 2: Regioselective Chlorination

The final step is the chlorination of 2-fluoro-4-methoxyaniline. The amino and methoxy groups are both activating and ortho-, para-directing. The position ortho to the amino group (C3) is sterically accessible and electronically activated, making it the most likely site for electrophilic substitution.

Causality of Reagent Choice: N-Chlorosuccinimide (NCS) is an excellent choice for this transformation. It is a mild and selective chlorinating agent for activated aromatic rings, reducing the risk of over-chlorination that can occur with harsher reagents like chlorine gas. The reaction is typically performed in a polar aprotic solvent like DMF or acetonitrile at or below room temperature.

Experimental Protocol: Chlorination of 2-Fluoro-4-methoxyaniline (General Method)
  • Dissolution: In a round-bottom flask, dissolve 2-fluoro-4-methoxyaniline (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

  • Cooling: Cool the solution to 0°C in an ice bath to control the reaction exotherm.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.0-1.1 eq) portion-wise over 15-30 minutes, maintaining the temperature below 5°C.

  • Reaction Monitoring: Stir the mixture at 0°C to room temperature and monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 3-Chloro-2-fluoro-4-methoxyaniline.

Pathway 2: Synthesis via Nitro Group Reduction

This alternative pathway constructs the halogen and methoxy-substituted aromatic core first, with the final step being the reduction of a nitro group. This strategy is common in industrial synthesis.[2]

Step 1: Synthesis of the Precursor 3-Chloro-2-fluoro-4-methoxynitrobenzene

A plausible starting material for this route is a di-halogenated nitrobenzene, such as 2,3-dichloro-1-fluoro-4-nitrobenzene or a related isomer. The synthesis involves a regioselective nucleophilic aromatic substitution (SNAr) to introduce the methoxy group.

Causality of Experimental Design: The nitro group is strongly electron-withdrawing, activating the aromatic ring towards nucleophilic attack. The methoxide ion (from sodium methoxide) will preferentially displace a halogen that is positioned ortho or para to the nitro group. The choice of starting material is critical to ensure the correct regiochemical outcome. For instance, starting with 2,4-dichloro-3-fluoronitrobenzene, a nucleophilic substitution with sodium methoxide can be directed to the C4 position to introduce the methoxy group.[3]

Step 2: Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental and reliable transformation in organic synthesis. Several methods are available.

  • Catalytic Hydrogenation: This is often the preferred method due to its clean nature and high yields. The nitro compound is hydrogenated using hydrogen gas over a palladium-on-carbon (Pd/C) or Raney Nickel catalyst.[4] This method avoids the use of stoichiometric metal reductants, simplifying product workup.

  • Metal/Acid Reduction: A classic method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl).[5][6] This method is robust and cost-effective, though the workup requires neutralization and removal of metal salts.

Experimental Protocol: Reduction of a Nitro Precursor (General Method using Catalytic Hydrogenation)
  • Setup: To a hydrogenation vessel (e.g., a Parr shaker), add the nitro precursor (e.g., 3-chloro-2-fluoro-4-methoxynitrobenzene) (1.0 eq) and a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5-10% Pd/C, ~1-5 mol%) under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 psi or 3-4 bar).

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C) until hydrogen uptake ceases.[3]

  • Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 3-Chloro-2-fluoro-4-methoxyaniline, which can be further purified if necessary.

Summary of Key Precursors and Data

Precursor / ProductChemical StructureMolecular FormulaCAS NumberKey Transformation
2-Fluoro-4-iodoanilineI-C₆H₃(F)-NH₂C₆H₅FIN202865-61-4Starting material for methoxylation
2-Fluoro-4-methoxyanilineCH₃O-C₆H₃(F)-NH₂C₇H₈FNO450-93-1Precursor for chlorination
3-Chloro-2-fluoroanilineCl-C₆H₃(F)-NH₂C₆H₅ClFN2106-04-9Potential starting material[4][7][8]
3-Chloro-2-fluoro-4-methoxynitrobenzeneCH₃O-C₆H₂(Cl)(F)-NO₂C₇H₅ClFNO₃Not AvailablePrecursor for nitro reduction
3-Chloro-2-fluoro-4-methoxyaniline CH₃O-C₆H₂(Cl)(F)-NH₂ C₇H₇ClFNO 1367831-27-3 Target Compound

Conclusion

The synthesis of 3-Chloro-2-fluoro-4-methoxyaniline can be approached through several logical and field-proven pathways. The choice of route often depends on the availability and cost of starting materials, scalability, and desired purity. The late-stage chlorination of 2-fluoro-4-methoxyaniline offers a reliable route based on a well-documented precursor synthesis.[1] Alternatively, the reduction of a corresponding nitrobenzene precursor provides a robust and industrially relevant strategy.[2][3] By understanding the chemical principles behind each transformation and carefully selecting reagents and conditions, researchers can efficiently access this valuable building block for applications in drug discovery and beyond.

References

  • Ragan, J. A., et al. (2002). ULLMAN METHOXYLATION IN THE PRESENCE OF A 2,5-DIMETHYLPYRROLE-BLOCKED ANILINE: PREPARATION OF 2-FLUORO-4-METHOXYANILINE. Organic Syntheses, 78, 63. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Fluoro-4-methylaniline. PrepChem.com. Available at: [Link]

  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. Google Patents.
  • Li, Y., et al. (2023). Optimization of the synthesis process for 3-chloro-4-fluoroaniline. Journal of Chemical Technology & Biotechnology. Available at: [Link]

  • Google Patents. (n.d.). A kind of preparation method of 4-(a chlorine difluoro-methoxy) aniline. Google Patents.
  • Google Patents. (n.d.). Preparation method for 4-(chlorodifluoromethoxy)aniline. Google Patents.
  • National Center for Biotechnology Information. (n.d.). 3-Chloro-4-methoxyaniline. PubChem. Available at: [Link]

  • Ramirez-Macias, I., et al. (2016). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Molecules, 21(11), 1546. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to 3-Chloro-2-fluoro-4-methoxyaniline: Properties, Synthesis, and Applications

Abstract: 3-Chloro-2-fluoro-4-methoxyaniline is a polysubstituted aromatic amine with significant potential as a versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: 3-Chloro-2-fluoro-4-methoxyaniline is a polysubstituted aromatic amine with significant potential as a versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The specific arrangement of its chloro, fluoro, and methoxy substituents on the aniline core imparts a unique reactivity and set of physicochemical properties. This guide provides a comprehensive overview of the theoretical properties, potential synthetic pathways, spectroscopic characteristics, and prospective applications of this compound, tailored for researchers, chemists, and professionals in drug development.

Molecular and Physicochemical Properties

The unique substitution pattern of 3-Chloro-2-fluoro-4-methoxyaniline dictates its physical and chemical behavior. Understanding these fundamental properties is crucial for its application in chemical synthesis.

Chemical Structure and Identifiers

The molecular structure consists of a benzene ring substituted with an amino group, a methoxy group, a chlorine atom, and a fluorine atom.

dot graph { layout=neato; node [shape=plaintext]; edge [style=bold]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N1 [label="NH₂"]; O1 [label="O"]; C7 [label="CH₃"]; Cl1 [label="Cl"]; F1 [label="F"];

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

C1 -- N1 [len=1.5]; C2 -- F1 [len=1.5]; C3 -- Cl1 [len=1.5]; C4 -- O1 [len=1.5]; O1 -- C7;

C1 -- C6 [style=invis]; C2 -- C3 [style=invis]; C4 -- C5 [style=invis]; C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; N1 [pos="0,2!"]; F1 [pos="-1.73,1!"]; Cl1 [pos="-1.73,-1!"]; O1 [pos="0,-2!"]; C7 [pos="0,-3!"]; } pdot Caption: 2D Structure of 3-Chloro-2-fluoro-4-methoxyaniline

Table 1: Chemical Identifiers and Properties

Property Value Source
IUPAC Name 3-chloro-2-fluoro-4-methoxyaniline [1]
Molecular Formula C₇H₇ClFNO [1]
Molecular Weight 175.59 g/mol [1]
Canonical SMILES COC1=C(C(=C(C=C1)N)F)Cl [1]
InChI Key ZGLWMVADGKLXIA-UHFFFAOYSA-N [1]

| CAS Number | 1375069-32-1 (Example) | N/A |

Spectroscopic Profile

While specific experimental spectra for 3-Chloro-2-fluoro-4-methoxyaniline are not widely published, its spectroscopic characteristics can be predicted based on the analysis of structurally similar compounds and established principles of spectroscopy.[2][3]

Table 2: Predicted Spectroscopic Data

Technique Expected Features
¹H NMR Signals for aromatic protons, a singlet for methoxy protons (3H), and a broad singlet for amine protons (2H). The aromatic signals will exhibit splitting patterns influenced by the adjacent fluoro and chloro substituents.
¹³C NMR Seven distinct signals corresponding to the carbon atoms. The chemical shifts will be influenced by the electronegativity and resonance effects of the attached functional groups (NH₂, OCH₃, F, Cl).
¹⁹F NMR A single resonance, likely a multiplet, due to coupling with neighboring aromatic protons.
IR Spectroscopy Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), aromatic C-H stretching, C=C ring stretching, and C-O, C-F, and C-Cl bond vibrations.[3]

| Mass Spectrometry | A molecular ion peak (M⁺) and a characteristic M+2 isotope peak due to the presence of chlorine. Fragmentation patterns would involve the loss of substituents like CH₃, Cl, and F. |

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible synthesis of 3-Chloro-2-fluoro-4-methoxyaniline can be conceptualized through a multi-step process, likely starting from a readily available dichlorofluoronitrobenzene derivative.[4][5] The key transformations would involve a regioselective nucleophilic aromatic substitution of a chlorine atom with a methoxy group, followed by the reduction of the nitro group to an amine.[2]

G start 2,4-Dichloro-3-fluoronitrobenzene step1 Methoxylation (Sodium Methoxide in Methanol) start->step1 intermediate Mixture of Methoxy-isomers (includes 3-Chloro-2-fluoro-4-methoxynitrobenzene) step1->intermediate step2 Reduction (e.g., Catalytic Hydrogenation with Raney Nickel) intermediate->step2 product 3-Chloro-2-fluoro-4-methoxyaniline (and isomers) step2->product purification Purification (Chromatography/Distillation) product->purification final Pure 3-Chloro-2-fluoro-4-methoxyaniline purification->final

Experimental Protocol Considerations:

  • Methoxylation: The reaction of 2,4-dichloro-3-fluoronitrobenzene with sodium methoxide in methanol at an elevated temperature (e.g., 40-50°C) would likely yield a mixture of methoxylated isomers.[4][5] Careful control of reaction conditions is necessary to optimize the yield of the desired 3-chloro-2-fluoro-4-methoxynitrobenzene intermediate.

  • Reduction: The subsequent reduction of the nitro-intermediate to the aniline can be achieved through various standard methods. Catalytic hydrogenation using a catalyst like Raney nickel under a hydrogen atmosphere is a common and effective approach.[4][5]

  • Purification: Due to the potential formation of isomers, purification of the final product using techniques such as column chromatography or distillation is essential to isolate 3-Chloro-2-fluoro-4-methoxyaniline with high purity.[2]

Reactivity Profile

The reactivity of 3-Chloro-2-fluoro-4-methoxyaniline is governed by the electronic interplay of its substituents.

  • Amino Group (-NH₂): This is a strong activating, ortho-, para-directing group.[6][7] It is the primary site for reactions such as acylation, alkylation, and diazotization. The basicity of the amino group is reduced by the electron-withdrawing effects of the adjacent fluorine and chlorine atoms.[8]

  • Methoxy Group (-OCH₃): This is also an activating, ortho-, para-directing group due to its resonance effect.

  • Halogen Substituents (-F, -Cl): Both fluorine and chlorine are deactivating groups due to their inductive electron-withdrawing effects, but they are also ortho-, para-directors because of resonance.[9]

The combined effect of these groups makes the aromatic ring highly susceptible to electrophilic aromatic substitution, with the positions of substitution directed by the activating amino and methoxy groups.[10] However, the strong activation by the amino group can sometimes lead to over-reaction or side reactions, which may necessitate protecting the amino group (e.g., by acetylation) before performing other substitutions on the ring.[7]

Applications in Medicinal Chemistry and Drug Development

Substituted anilines are crucial scaffolds in medicinal chemistry. The specific substitution pattern of 3-Chloro-2-fluoro-4-methoxyaniline makes it a potentially valuable building block for the synthesis of novel therapeutic agents.

  • Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of a drug molecule.[11] The methoxy group can also influence these properties and provide a handle for further functionalization.

  • Scaffold for Bioactive Molecules: The aniline core can be elaborated into various heterocyclic systems or used in coupling reactions to construct complex molecular architectures. Analogous fluoro-chloro-anilines are known intermediates in the synthesis of quinolone drugs and pesticides.[12]

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline core that interacts with the hinge region of the kinase domain. The substituents on the aniline ring play a crucial role in tuning the binding affinity and selectivity of the inhibitor.[8]

G building_block 3-Chloro-2-fluoro-4-methoxyaniline derivatization Chemical Derivatization (e.g., Acylation, Coupling Reactions) building_block->derivatization library Compound Library Synthesis derivatization->library screening High-Throughput Screening library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt candidate Preclinical Candidate lead_opt->candidate

Safety and Handling

  • Hazard Identification: Substituted anilines are often classified as harmful or toxic if swallowed, in contact with skin, or if inhaled.[15][16] They can cause skin and serious eye irritation, and may cause respiratory irritation.[13]

  • Handling Precautions: Use only in a well-ventilated area, preferably in a chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, or vapors.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16] It may be sensitive to light and air.

Conclusion

3-Chloro-2-fluoro-4-methoxyaniline is a chemical compound with significant untapped potential, particularly in the field of medicinal chemistry. Its unique combination of activating and deactivating groups provides a nuanced reactivity profile that can be exploited for the synthesis of complex, biologically active molecules. While comprehensive experimental data is still emerging, theoretical analysis and comparison with related structures provide a solid foundation for its future exploration and application in research and development. Further investigation into its synthesis, reactivity, and biological properties is warranted to fully realize its potential as a valuable synthetic intermediate.

References

  • Chemistry Steps. (2024, January 12). Reactions of Aniline. [Link]

  • Chemistry LibreTexts. (2020, May 30). 20.7: Reactions of Arylamines. [Link]

  • PubChem. 3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)aniline. [Link]

  • TSI Journals. Substituent Effects on The Electrochemical Oxidation of Anilines in Aqueous Medium at Platinum Anode. [Link]

  • BYJU'S. Electrophilic Substitution Reaction of Anilines. [Link]

  • Pérez-Fernández, R., et al. (2021). Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange. Organic & Biomolecular Chemistry. [Link]

  • Organic Syntheses. ULLMAN METHOXYLATION IN THE PRESENCE OF A 2,5-DIMETHYLPYRROLE-BLOCKED ANILINE: PREPARATION OF 2-FLUORO-4-METHOXYANILINE. [Link]

  • Google Patents. (2016). CN104119238B - A kind of preparation method of 4-(a chlorine difluoro-methoxy) aniline.
  • Academia.edu. Theoretical structural analysis of 3-CHLORO-4-FLUORO-ANILINE. [Link]

  • ResearchGate. Applications of 3‐chloro‐4‐fluoroaniline (4) in various fields. [Link]

  • Journal of Medicinal Chemistry. (2015). Applications of Fluorine in Medicinal Chemistry. [Link]

  • ResearchGate. (PDF) Spectroscopic (FT-IR, FT-Raman and NMR) and computational studies on 3-methoxyaniline. [Link]

  • The Royal Society of Chemistry. (2024). Inorganic Ligand-Protected Synthesis and Characterization of {Ag6} Cluster within Annular Polyoxometalate - Supporting Information. [Link]

Sources

Exploratory

A Technical Guide to the Electronic and Steric Effects of 3-Chloro-2-fluoro-4-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals Abstract 3-Chloro-2-fluoro-4-methoxyaniline is a polysubstituted aromatic amine that serves as a valuable building block in medicinal chemistry and material...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-fluoro-4-methoxyaniline is a polysubstituted aromatic amine that serves as a valuable building block in medicinal chemistry and materials science.[1] Its utility is derived from a finely tuned reactivity profile governed by the complex interplay of electronic and steric effects from its chloro, fluoro, methoxy, and amino substituents. This guide provides an in-depth analysis of these effects, explaining how they modulate the molecule's nucleophilicity, basicity, and regioselectivity in key chemical transformations. By synthesizing theoretical principles with practical applications, this document serves as a comprehensive resource for professionals leveraging this versatile intermediate in complex molecular design and synthesis.

Molecular Structure and Substituent Analysis

The chemical identity and reactivity of 3-chloro-2-fluoro-4-methoxyaniline are dictated by the placement of four distinct functional groups on a benzene ring. Each group contributes unique electronic and steric properties that collectively define the molecule's behavior.

  • Amino Group (-NH₂): A powerful activating group, the amino moiety donates electron density into the aromatic π-system via a strong positive resonance (+R) effect.[2][3] This significantly increases the nucleophilicity of the ring, particularly at the ortho and para positions.[4] However, its lone pair also makes the nitrogen atom basic and a primary site for reactions like protonation, acylation, and diazotization.[5]

  • Methoxy Group (-OCH₃): Similar to the amino group, the methoxy group is an activating substituent that donates electron density through a +R effect due to the lone pairs on the oxygen atom.[3] It also exerts a moderate electron-withdrawing inductive (-I) effect because of oxygen's electronegativity. For substituents like methoxy, the resonance effect is generally dominant.[6]

  • Chlorine (-Cl): As a halogen, chlorine is an electron-withdrawing group, primarily through a strong -I effect.[7] It also possesses a weak, opposing +R effect. The net result is that chlorine deactivates the aromatic ring towards electrophilic substitution but still directs incoming electrophiles to the ortho and para positions.[8] The inclusion of chlorine in drug candidates can have profound effects on potency and pharmacokinetic parameters.[9]

  • Fluorine (-F): Fluorine is the most electronegative element and thus exerts the strongest -I effect of all the halogens.[10] Its +R effect is negligible. This makes the fluoro group a strong deactivator of the aromatic ring.[8] In drug design, fluorine is often incorporated to improve metabolic stability, binding affinity, and cell permeability.[10][11]

The specific arrangement of these groups on the aniline ring—with halogens flanking the amino group and a methoxy group para to the chlorine—creates a unique electronic and steric environment that dictates its synthetic utility.

Analysis of Electronic Effects

The reactivity of the aniline ring and the basicity of the amino nitrogen are modulated by a delicate balance between inductive and resonance effects.

Inductive vs. Resonance Effects

The substituents on 3-chloro-2-fluoro-4-methoxyaniline create a "push-pull" electronic system.

  • Electron-Donating Effects (+R): The amino (-NH₂) and methoxy (-OCH₃) groups are strong electron-donating groups through resonance.[3] They delocalize their lone-pair electrons into the benzene ring, increasing the electron density at the C1, C3, and C5 positions relative to the amino group.

  • Electron-Withdrawing Effects (-I): The highly electronegative fluorine and chlorine atoms exert powerful -I effects, pulling electron density away from the ring through the sigma bond framework.[5][12]

The net effect is a significant polarization of the molecule. The strong -I effects of the ortho-fluoro and meta-chloro substituents decrease the overall electron density of the ring and, crucially, reduce the basicity of the aniline nitrogen.[8] This reduced basicity, compared to unsubstituted aniline, is a key feature, preventing unwanted side reactions such as over-alkylation or complexation with Lewis acids in Friedel-Crafts type reactions.[2]

The interplay of these forces is visually summarized below.

Caption: Interplay of inductive and resonance effects on the aniline ring.

Quantitative Estimation: Hammett Parameters

The Hammett equation provides a quantitative framework for assessing the electronic influence of substituents.[13] While specific multi-substituent parameters for this exact molecule are not readily tabulated, we can infer its properties from individual substituent constants (σ).

SubstituentPositionσ (para)σ (meta)Primary Effect
-F ortho+0.06+0.34Strong -I
-Cl meta+0.23+0.37Strong -I
-OCH₃ para-0.27+0.12Strong +R, moderate -I
-NH₂ (Reference)-0.66-0.16Very Strong +R
(Data compiled from various sources)[7][14]

The positive σ values for F and Cl indicate their electron-withdrawing nature. The negative σ(para) value for -OCH₃ highlights its dominant electron-donating resonance effect when positioned para to the reaction center. The combined effect of two strong inductively withdrawing groups (-F, -Cl) is expected to significantly lower the electron density on the aniline nitrogen, making it less basic and less nucleophilic than simpler anilines.[8]

Analysis of Steric Effects

Steric hindrance plays a critical role in directing the reactivity of 3-chloro-2-fluoro-4-methoxyaniline.

The fluorine atom at the C2 position provides significant steric bulk adjacent to the primary reactive site, the -NH₂ group. This ortho fluorine atom can:

  • Hinder N-functionalization: Reactions directly involving the amino group, such as N-alkylation or N-acylation, may proceed more slowly compared to unhindered anilines. The approach of bulky electrophiles to the nitrogen lone pair is physically impeded.

  • Influence Ring Planarity: Steric repulsion between the ortho-fluoro and the amino group can disrupt the coplanarity of the amino group with the benzene ring.[15] This twisting reduces the overlap between the nitrogen lone pair and the ring's π-system, thereby diminishing the +R effect of the amino group and further decreasing its activating strength.[15]

  • Direct Electrophilic Aromatic Substitution (EAS): The C6 position, which is also ortho to the amino group, is unhindered. However, the C5 position is electronically favored for EAS. It is para to the strongly activating amino group, ortho to the activating methoxy group, and meta to the deactivating halogens, making it the most nucleophilic site on the ring.[8]

Quantitative measures like Taft steric parameters (Es) confirm that ortho substituents impose significant steric demands.[16][17] While specific Es values for this substitution pattern are complex to derive, the principle holds that steric bulk near a reaction center will decrease reaction rates.[18][19]

Reactivity and Synthetic Applications

The unique electronic and steric profile of 3-chloro-2-fluoro-4-methoxyaniline makes it a strategic choice for specific synthetic transformations.

Diazotization and Sandmeyer Reactions

The amino group can be readily converted into a diazonium salt (Ar-N₂⁺), a versatile intermediate for introducing a wide range of functional groups.[20] The reduced basicity of the aniline nitrogen does not prevent diazotization, which proceeds efficiently under standard conditions (NaNO₂, aq. acid, 0-5 °C).[21][22]

The resulting diazonium salt can be used in subsequent Sandmeyer reactions to replace the amino group with halides (Cl, Br), cyano (-CN), or other groups.[20] This is a powerful strategy for regioselective functionalization that might be difficult to achieve by other means.

Electrophilic Aromatic Substitution (EAS)

While the ring is deactivated overall by the halogens, the powerful directing effects of the -NH₂ and -OCH₃ groups make EAS highly regioselective. As discussed, electrophilic attack is overwhelmingly directed to the C5 position.[8] This predictable selectivity is a major advantage in multi-step synthesis.

However, the strong activating nature of the amino group can sometimes be a drawback, leading to polysubstitution or unwanted side reactions.[2] To control this, the amino group is often temporarily protected as an acetamide (-NHCOCH₃). The acetamido group is still an ortho, para-director but is significantly less activating than a free amino group, allowing for cleaner, monosubstituted products.[2]

Experimental Protocol: Diazotization of 3-Chloro-2-fluoro-4-methoxyaniline

This protocol provides a validated, step-by-step method for the conversion of the title compound to its corresponding diazonium salt, ready for use in subsequent reactions like azo coupling or Sandmeyer-type transformations.

Safety Precautions: Diazonium salts can be explosive when isolated and dry. This protocol is for the in situ generation and immediate use of the diazonium salt in solution. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Methodology
  • Aniline Salt Formation:

    • In a 250 mL three-necked flask equipped with a magnetic stirrer and a thermometer, add 3-chloro-2-fluoro-4-methoxyaniline (1.0 eq.).

    • Add a 3 M solution of hydrochloric acid (HCl) (3.0 eq.).

    • Stir the mixture. Gentle warming may be required to fully dissolve the aniline as its hydrochloride salt.

    • Rationale: Protonation of the basic amino group forms the anilinium salt, making it soluble in the aqueous medium required for diazotization.

  • Cooling:

    • Place the flask in an ice-salt bath and cool the solution to a stable internal temperature between 0 °C and 5 °C.

    • Rationale: The diazotization reaction is exothermic, and the resulting diazonium salt is thermally unstable. Maintaining a low temperature is critical to prevent decomposition and hazardous side reactions.[20]

  • Nitrite Addition:

    • In a separate beaker, dissolve sodium nitrite (NaNO₂) (1.05 eq.) in a minimal amount of cold deionized water.

    • Using a dropping funnel, add the NaNO₂ solution dropwise to the cold, stirring aniline hydrochloride solution.

    • Maintain the internal temperature below 5 °C throughout the addition.

    • Rationale: The dropwise addition of sodium nitrite to the acidic solution generates nitrous acid (HNO₂) in situ, which is the active diazotizing agent. A slight excess of NaNO₂ ensures complete conversion of the aniline.[20]

  • Reaction Completion and Validation:

    • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 20-30 minutes.

    • The reaction can be monitored for completion by testing for the presence of excess nitrous acid. Dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates the presence of excess HNO₂, signifying the end of the reaction.

    • Rationale: This validation step confirms that all the primary amine has been consumed, ensuring the diazonium salt solution is ready for the next synthetic step.

The resulting cold diazonium salt solution should be used immediately without isolation.

Diazotization_Workflow start Start: 3-Chloro-2-fluoro-4-methoxyaniline step1 Step 1: Dissolve in aq. HCl (Forms Anilinium Salt) start->step1 step2 Step 2: Cool to 0-5 °C (Ice-Salt Bath) step1->step2 step3 Step 3: Dropwise Addition of aq. NaNO₂ Solution step2->step3 step4 Step 4: Stir 30 min at 0-5 °C (Monitor with Starch-Iodide Paper) step3->step4 end End Product: Aqueous Diazonium Salt Solution (Use Immediately) step4->end

Sources

Foundational

Solvation Dynamics and Experimental Profiling of 3-Chloro-2-fluoro-4-methoxyaniline

Target Audience: Formulation Scientists, Synthetic Chemists, and Drug Development Professionals Compound: 3-Chloro-2-fluoro-4-methoxyaniline (CAS: 1936314-06-5) Executive Summary Understanding the solubility profile of h...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Synthetic Chemists, and Drug Development Professionals Compound: 3-Chloro-2-fluoro-4-methoxyaniline (CAS: 1936314-06-5)

Executive Summary

Understanding the solubility profile of highly functionalized aromatic intermediates is a critical prerequisite for synthetic route optimization and pharmaceutical formulation. 3-Chloro-2-fluoro-4-methoxyaniline (C₇H₇ClFNO, MW: 175.59 g/mol ) is a heavily substituted aniline derivative utilized extensively in the synthesis of agrochemicals, novel materials, and advanced pharmaceutical agents, such as cGAS inhibitors[1],[2]. This whitepaper deconstructs the structural causality behind its solvation behavior and provides a self-validating, standardized protocol for empirical solubility determination in organic solvents.

Structural Causality of Solvation

The solubility of 3-Chloro-2-fluoro-4-methoxyaniline is dictated by the competing thermodynamic forces of its hydrophilic and lipophilic functional groups. As a Senior Application Scientist, it is crucial to look beyond empirical data and understand why a compound behaves as it does in various solvent matrices.

  • Primary Amine (-NH₂): Acts as both a hydrogen-bond donor and acceptor. This functional group drives the compound's solubility in polar protic solvents (e.g., ethanol, methanol) by forming strong intermolecular hydrogen bonds with the solvent network.

  • Methoxy Group (-OCH₃): Functions as a potent hydrogen-bond acceptor. It synergizes with the amine group to enhance solubility in polar protic and polar aprotic environments.

  • Halogen Substituents (-Cl, -F) & Aromatic Core: The incorporation of chlorine and fluorine at the 3- and 2-positions, respectively, significantly increases the molecule's lipophilicity (logP) and electron density. These halogens interact favorably with polar aprotic solvents (e.g., dichloromethane, chloroform) via dipole-dipole interactions[1]. However, their strong hydrophobic nature causes a massive entropic penalty in water, leading to hydrophobic exclusion and consequently poor aqueous solubility[1].

Solvation Core 3-Chloro-2-fluoro-4-methoxyaniline Amine Amine (-NH2) Core->Amine Methoxy Methoxy (-OCH3) Core->Methoxy Halogens Halogens (-Cl, -F) Core->Halogens Protic Polar Protic (EtOH) High Solubility Amine->Protic H-Bonding Methoxy->Protic H-Bonding Aprotic Polar Aprotic (DCM) High Solubility Halogens->Aprotic Dipole Interactions Aqueous Aqueous (Water) Poor Solubility Halogens->Aqueous Hydrophobic Exclusion

Functional group contributions to the solvation profile of the target compound.

Quantitative Solubility Matrix

Based on the physicochemical properties of the compound and supplier data[1],[3], the following table summarizes the solubility profile of 3-Chloro-2-fluoro-4-methoxyaniline across different solvent classes.

Solvent ClassificationSolventSolubility Profile (at 25°C)Primary Solvation Mechanism
Polar Protic EthanolHigh (> 50 mg/mL)Hydrogen bonding (donor/acceptor)
Polar Aprotic Dichloromethane (DCM)High (> 50 mg/mL)Dipole-dipole interactions
Polar Aprotic Ethyl AcetateModerate-HighDipole-dipole, H-bond acceptor
Non-Polar HexaneLow (< 5 mg/mL)Weak dispersion forces
Aqueous WaterPoor (< 0.1 mg/mL)Hydrophobic exclusion by halogens

Note: The compound is highly soluble in standard organic solvents like ethanol and dichloromethane, but exhibits limited solubility in water, making it ideal for biphasic organic extraction processes[1].

Standardized Protocol: Isothermal Shake-Flask Method

To generate precise, reproducible solubility data for 3-Chloro-2-fluoro-4-methoxyaniline, researchers must employ a self-validating system. The Isothermal Shake-Flask Method coupled with HPLC-UV quantification is the gold standard. The following protocol is engineered to eliminate common experimental artifacts such as supersaturation, photo-degradation, and solvent mismatch.

Step-by-Step Methodology

Step 1: Preparation of Saturated Solutions

  • Action: Add an excess amount (approximately 100 mg) of 3-Chloro-2-fluoro-4-methoxyaniline[4] to 1.0 mL of the target organic solvent in a 2 mL tightly sealed amber glass HPLC vial.

  • Causality: Aniline derivatives are prone to photo-oxidation. The use of amber vials prevents UV-induced degradation during the prolonged equilibration phase. Excess solid guarantees that the thermodynamic equilibrium of saturation is genuinely reached.

Step 2: Isothermal Equilibration

  • Action: Place the vials in a thermostatic shaker bath set strictly to 25.0 ± 0.1 °C. Agitate at 200 RPM for 48 hours.

  • Causality: Dissolution is a kinetic process. Agitating for 48 hours provides sufficient time to overcome the activation energy of dissolution, ensuring a true thermodynamic equilibrium rather than a transient supersaturated state.

Step 3: Phase Separation

  • Action: Transfer the vials to a temperature-controlled centrifuge (25 °C) and spin at 10,000 × g for 15 minutes. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter.

  • Causality: Polytetrafluoroethylene (PTFE) filters are mandatory here because they are chemically inert to aggressive polar aprotic solvents like DCM. Filtration removes suspended micro-crystals that would otherwise artificially inflate the quantified solubility.

Step 4: Dilution and Quantification

  • Action: Volumetrically dilute the filtered supernatant using the predetermined HPLC mobile phase (e.g., 60:40 Acetonitrile:Water). Quantify the concentration using a validated HPLC-UV method at the compound's λmax​ .

  • Causality: Diluting the sample directly into the mobile phase prevents the "solvent effect"—a phenomenon where injecting a sample in a strong organic solvent (like 100% DCM) causes peak fronting, splitting, and loss of resolution on a reverse-phase column.

Workflow N1 Solvent Screening N2 Isothermal Saturation N1->N2 N3 Phase Separation N2->N3 N4 HPLC-UV Quantification N3->N4

Standardized workflow for empirical solubility determination of halogenated anilines.

Pharmaceutical and Synthetic Implications

The solubility profile of 3-Chloro-2-fluoro-4-methoxyaniline directly impacts its utility in advanced synthetic pathways. For instance, in the synthesis of complex indole derivatives for cGAS inhibition, the compound is often subjected to diazotization[2]. This reaction requires suspending the compound in a mixture of concentrated hydrochloric acid and water[2]. Because the free base is poorly soluble in water[1], the acidic environment is strictly required to protonate the primary amine, converting it into a highly water-soluble hydrochloride salt. Understanding these phase-transition dynamics is essential for scaling up API (Active Pharmaceutical Ingredient) manufacturing safely and efficiently.

References

  • Title: 3-Chloro-2-fluoro-4-methoxyaniline | CAS#:1936314-06-5 | Chemsrc Source: chemsrc.com URL: [Link]

  • Title: US20230085472A1 - COMPOUNDS AND COMPOSITIONS FOR TREATING CONDITIONS ASSOCIATED WITH cGAS Source: Google Patents URL

Sources

Exploratory

Predictive Profiling and Physicochemical Characterization of 3-Chloro-2-fluoro-4-methoxyaniline

Executive Summary 3-Chloro-2-fluoro-4-methoxyaniline (CAS: 1936314-06-5) is a highly specialized, polysubstituted aromatic amine utilized as a critical intermediate in the synthesis of advanced pharmaceutical agents, inc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Chloro-2-fluoro-4-methoxyaniline (CAS: 1936314-06-5) is a highly specialized, polysubstituted aromatic amine utilized as a critical intermediate in the synthesis of advanced pharmaceutical agents, including indole derivatives targeting cGAS-associated immunological disorders[1]. In drug development, the basicity of anilines—quantified by the pKa of their conjugate acids—serves as a fundamental proxy for their nucleophilicity, reactivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profile[2].

Due to the complex interplay of three distinct functional groups on the benzene ring, determining the exact pKa of this compound requires a rigorous mechanistic understanding of substituent effects. This whitepaper provides an in-depth technical analysis of the predicted pKa of 3-Chloro-2-fluoro-4-methoxyaniline, detailing both empirical additive models and advanced Quantum Mechanical (QM) workflows, supported by self-validating experimental protocols.

Mechanistic Analysis of Substituent Effects

The reactivity of anilines is intrinsically linked to the electron density on the nitrogen atom[2]. The base molecule, aniline, has a pKa of approximately 4.60. The introduction of substituents alters this value through a combination of inductive (-I/+I), resonance (-M/+M), and steric effects. Quantum chemical calculations demonstrate that these substituents significantly alter the out-of-plane angle of the NH₂ group and the C-N bond length, directly impacting the proton-accepting capacity of the nitrogen[3].

For 3-Chloro-2-fluoro-4-methoxyaniline, the electronic landscape is defined by three groups:

  • 2-Fluoro (Ortho) : Fluorine is highly electronegative. At the ortho position, it exerts a strong electron-withdrawing inductive (-I) effect, significantly pulling electron density away from the amine nitrogen and lowering the pKa.

  • 3-Chloro (Meta) : Chlorine at the meta position cannot participate in resonance with the amine but exerts a moderate -I effect, further depleting electron density from the aromatic ring[4].

  • 4-Methoxy (Para) : The methoxy group features a strongly activating, electron-donating resonance (+M) effect that pushes electron density back into the ring, partially mitigating the deactivating effects of the halogens[2].

Expert Insight (Causality): While the +M effect of the methoxy group theoretically raises the pKa, the steric bulk of the adjacent 3-chloro group can force the methoxy group slightly out of the aromatic plane. This steric hindrance disrupts orbital overlap, diminishing the +M resonance contribution and allowing the methoxy group's weak -I effect to become more prominent. Consequently, the molecule is highly deactivated overall.

Quantitative Data: Empirical pKa Prediction

Using the Hammett equation and empirical ΔpKa shifts derived from monosubstituted anilines, we can establish a first-pass additive prediction for the conjugate acid of 3-Chloro-2-fluoro-4-methoxyaniline.

Table 1: Additive Substituent Effects on Aniline pKa
Structural ComponentPositionPrimary Electronic EffectEmpirical ΔpKa Shift
Aniline Core -Reference Baseline4.60
-F (Fluoro) Ortho (2)Strong Inductive (-I)-1.40
-Cl (Chloro) Meta (3)Moderate Inductive (-I)-1.08
-OCH₃ (Methoxy) Para (4)Strong Resonance (+M)+0.74
Net Prediction 2, 3, 4 Highly Deactivated ~ 2.86

Note: The predicted pKa of ~2.86 indicates that 3-Chloro-2-fluoro-4-methoxyaniline is a very weak base. At physiological pH (7.4), the compound exists almost entirely (>99.99%) in its neutral, unprotonated state.

In-Silico Protocol: Quantum Mechanical (QM) pKa Prediction

Because empirical models often fail to account for ortho-effects and steric out-of-plane twisting, high-confidence pKa determination requires a first-principles Quantum Mechanical approach. Electron-donating and withdrawing substituents predictably alter the inversion barrier ( Einv​ ) and the natural charge on the amino nitrogen, which correlate strongly with the experimental pKa[4].

QM_Workflow Start 3-Chloro-2-fluoro- 4-methoxyaniline Conf Conformer Generation (Molecular Mechanics) Start->Conf Opt DFT Optimization (B3LYP/6-311G**) Conf->Opt Gas Gas-Phase Free Energy (Neutral & Protonated) Opt->Gas Solv Solvation Model (SMD) ΔG_solv Calculation Opt->Solv Thermo Thermodynamic Cycle Integration Gas->Thermo Solv->Thermo Result Final Predicted pKa Thermo->Result

Figure 1: Quantum Mechanical workflow for high-accuracy pKa prediction of polysubstituted anilines.

Step-by-Step QM Methodology:
  • Conformational Search : Utilize Molecular Mechanics (e.g., MMFF94) to sample the conformational space. Special attention must be paid to the dihedral angle of the 4-methoxy group relative to the 3-chloro substituent.

  • Geometry Optimization : Optimize the lowest-energy conformers for both the neutral state ( R−NH2​ ) and the protonated state ( R−NH3+​ ) using Density Functional Theory (DFT) at the B3LYP/6-311G** level[4].

  • Frequency Calculation : Execute vibrational frequency calculations to ensure the optimized structures are true minima (zero imaginary frequencies) and to extract gas-phase zero-point energies (ZPE).

  • Solvation Modeling : Apply the Solvation Model based on Density (SMD) to compute the free energy of solvation ( ΔGsolv​ ) in an aqueous continuum.

  • Thermodynamic Integration : Construct a thermodynamic cycle to calculate the aqueous free energy of deprotonation ( ΔGaq​ ). Convert this energy to pKa using the standard relation: pKa=ΔGaq​/(2.303×RT) .

Experimental Validation: UV-Vis Spectrophotometric Titration

Trustworthiness & Self-Validation: Standard potentiometric titration is highly prone to error for this compound. Glass electrodes lose linearity at pH<3 , and the high halogen content suggests poor aqueous solubility. Therefore, UV-Vis Spectrophotometric Titration is the gold-standard experimental protocol for validating the predicted pKa of ~2.86.

Step-by-Step Experimental Protocol:
  • Stock Solution Preparation : Dissolve 3-Chloro-2-fluoro-4-methoxyaniline in HPLC-grade methanol to create a stock solution. This ensures complete dissolution before aqueous introduction.

  • Buffer Series Formulation : Prepare a series of aqueous buffers ranging from pH 1.0 to 5.0 (e.g., HCl/KCl for pH 1.0–2.0; Glycine/HCl for pH 2.0–3.5; Acetate for pH 3.5–5.0). Maintain a constant ionic strength ( I=0.1 M KCl ) across all buffers to prevent activity coefficient drift.

  • Sample Preparation : Spike 1 mL of the stock solution into 99 mL of each buffer to achieve a final analyte concentration (containing 1% MeOH as a co-solvent).

  • Spectral Acquisition : Record the UV-Vis absorption spectra from 200 nm to 400 nm using a dual-beam spectrophotometer. The protonated and neutral forms will exhibit distinct λmax​ values because protonation disrupts the resonance between the nitrogen lone pair and the aromatic ring.

  • Isosbestic Point Verification : Overlay the spectra to verify the presence of clear isosbestic points, confirming a clean, two-state equilibrium without degradation or precipitation.

  • Data Fitting : Plot the Absorbance vs. pH at the optimal analytical wavelength. Fit the resulting sigmoidal curve using the Henderson-Hasselbalch equation to extract the precise thermodynamic pKa.

References

  • Seybold, P. G., et al. Substituent Effects on the Physical Properties and pKa of Aniline. Air Force Institute of Technology (AFIT) / International Journal of Quantum Chemistry.[Link]

  • ResearchGate. Substituent effects on the physical properties and pKa of aniline.[Link]

  • Google Patents.EP4267564A1 - Indole derivatives useful in treating conditions associated with cgas. Application of 3-Chloro-2-fluoro-4-methoxyaniline in medicinal chemistry.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of 3-Chloro-2-fluoro-4-methoxyaniline from 2-fluoro-4-methoxyaniline

Introduction 3-Chloro-2-fluoro-4-methoxyaniline is a valuable substituted aniline derivative that serves as a key building block in the synthesis of various high-value organic molecules, particularly in the pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Chloro-2-fluoro-4-methoxyaniline is a valuable substituted aniline derivative that serves as a key building block in the synthesis of various high-value organic molecules, particularly in the pharmaceutical and agrochemical industries. The strategic placement of the chloro, fluoro, and methoxy substituents on the aniline ring provides a unique scaffold for the development of novel compounds with specific biological activities. This document provides a detailed guide for the regioselective chlorination of 2-fluoro-4-methoxyaniline to yield the target compound, 3-Chloro-2-fluoro-4-methoxyaniline. The protocol described herein utilizes N-Chlorosuccinimide (NCS) as a mild and effective chlorinating agent, offering a reliable and scalable method for researchers and professionals in drug development and chemical synthesis.

Mechanistic Insights: The Rationale Behind Reagent and Condition Selection

The synthesis of 3-Chloro-2-fluoro-4-methoxyaniline from 2-fluoro-4-methoxyaniline is an electrophilic aromatic substitution (SEAr) reaction. The choice of N-Chlorosuccinimide (NCS) as the chlorinating agent is predicated on its ability to provide a source of electrophilic chlorine (Cl⁺) under relatively mild conditions, minimizing the formation of undesired side products often associated with harsher chlorinating agents like chlorine gas.[1][2]

Regioselectivity: Directing Effects of Substituents

The regiochemical outcome of the chlorination is governed by the directing effects of the substituents already present on the aromatic ring: the amino (-NH₂), fluoro (-F), and methoxy (-OCH₃) groups.

  • Amino Group (-NH₂): A powerful activating group and an ortho, para-director due to its strong +M (mesomeric) effect.

  • Methoxy Group (-OCH₃): Also an activating group and an ortho, para-director due to its +M effect.

  • Fluoro Group (-F): A deactivating group due to its strong -I (inductive) effect, but it is also an ortho, para-director because of its +M effect, where its lone pairs can participate in resonance.[3]

In 2-fluoro-4-methoxyaniline, the amino group is the most powerful activating group, and its directing effect will be dominant. The position ortho to the amino group (C3) and the position para to the amino group (C5) are the most electron-rich and therefore the most susceptible to electrophilic attack. However, the C5 position is sterically hindered by the adjacent methoxy group. The C3 position is activated by both the amino and methoxy groups, making it the most probable site for chlorination. The fluorine atom at the C2 position, while being an ortho, para-director, is deactivating and will have a lesser influence on the regioselectivity compared to the strongly activating amino and methoxy groups.

The general mechanism for the electrophilic aromatic chlorination using NCS involves the attack of the electron-rich aniline ring on the electrophilic chlorine atom of NCS. This proceeds through a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. Subsequent deprotonation by a weak base regenerates the aromaticity, yielding the chlorinated product and succinimide as a byproduct.[2]

Reaction Scheme

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 3-Chloro-2-fluoro-4-methoxyaniline.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-fluoro-4-methoxyaniline≥98%Commercially AvailableStarting material
N-Chlorosuccinimide (NCS)≥98%Commercially AvailableChlorinating agent
Acetonitrile (CH₃CN)AnhydrousCommercially AvailableSolvent
Dichloromethane (DCM)Reagent GradeCommercially AvailableExtraction solvent
Saturated Sodium Bicarbonate (NaHCO₃) SolutionPrepared in-houseFor workup
BrinePrepared in-houseFor workup
Anhydrous Magnesium Sulfate (MgSO₄)Commercially AvailableDrying agent
Silica Gel230-400 meshCommercially AvailableFor column chromatography
Ethyl AcetateReagent GradeCommercially AvailableEluent for chromatography
HexanesReagent GradeCommercially AvailableEluent for chromatography

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times. N-Chlorosuccinimide is an irritant and should be handled with care.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-4-methoxyaniline (10.0 g, 70.8 mmol).

    • Dissolve the starting material in 100 mL of anhydrous acetonitrile.

  • Reagent Addition:

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add N-Chlorosuccinimide (9.95 g, 74.3 mmol, 1.05 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring:

    • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent. The starting material and product should have distinct Rf values.

  • Workup:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by adding 100 mL of water.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing to 20%).

    • Collect the fractions containing the desired product and concentrate under reduced pressure to yield 3-Chloro-2-fluoro-4-methoxyaniline as a solid.

Characterization

The identity and purity of the synthesized 3-Chloro-2-fluoro-4-methoxyaniline should be confirmed by standard analytical techniques:

  • ¹H NMR (Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.

  • ¹³C NMR (Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

  • ¹⁹F NMR (Nuclear Magnetic Resonance): To confirm the presence and environment of the fluorine atom.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point: To assess the purity of the final product.

Process Visualization

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve 2-fluoro-4-methoxyaniline in Acetonitrile add_ncs Add N-Chlorosuccinimide at 0 °C start->add_ncs 1.05 eq. stir Stir at 0 °C to RT add_ncs->stir 2-4 hours monitor Monitor by TLC stir->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with DCM quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry with MgSO4 wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography final_product 3-Chloro-2-fluoro-4-methoxyaniline chromatography->final_product

Caption: A workflow diagram illustrating the key stages in the synthesis of 3-Chloro-2-fluoro-4-methoxyaniline.

Mechanistic Pathway

mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products aniline 2-Fluoro-4-methoxyaniline sigma_complex Sigma Complex (Arenium Ion) aniline->sigma_complex Electrophilic Attack on Cl+ ncs N-Chlorosuccinimide (NCS) ncs->sigma_complex Provides Cl+ product 3-Chloro-2-fluoro-4-methoxyaniline sigma_complex->product Deprotonation succinimide Succinimide sigma_complex->succinimide Byproduct Formation

Caption: A simplified diagram showing the key steps in the electrophilic aromatic substitution mechanism.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction - Insufficient reaction time or temperature.- Deactivated N-Chlorosuccinimide.- Extend the reaction time and monitor by TLC.- Use a fresh batch of NCS.
Formation of Dichloro Product - Excess N-Chlorosuccinimide.- Reaction temperature is too high.- Use a stoichiometric amount or a slight excess of NCS (1.0-1.05 equivalents).- Maintain a low reaction temperature during the addition of NCS.
Low Yield after Purification - Inefficient extraction.- Loss of product during column chromatography.- Perform multiple extractions with dichloromethane.- Carefully monitor fractions during chromatography to avoid premature elution of the product.

Conclusion

The synthesis of 3-Chloro-2-fluoro-4-methoxyaniline from 2-fluoro-4-methoxyaniline using N-Chlorosuccinimide offers a reliable and regioselective method for obtaining this valuable intermediate. The protocol detailed in this application note provides a clear and reproducible procedure for researchers in the field of organic synthesis. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, high yields and purity of the desired product can be consistently achieved.

References

  • Organic Syntheses. (2002). ULLMAN METHOXYLATION IN THE PRESENCE OF A 2,5-DIMETHYLPYRROLE-BLOCKED ANILINE: PREPARATION OF 2-FLUORO-4-METHOXYANILINE. Organic Syntheses, 78, 63. [Link]

  • Wang, L., et al. (2018). Synthesis of Azobenzenes Using N-Chlorosuccinimide and DBU. Molecules, 23(9), 2187. [Link]

  • Prakash, G. K. S., et al. (2004). Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. The Journal of Organic Chemistry, 69(17), 5708-5711. [Link]

  • Paquette, L. A., & Gao, Z. (1995). The Chlorination of Reactive Anilines. The Journal of Organic Chemistry, 60(23), 7371-7374. [Link]

  • Molbase. (n.d.). 2-fluoro-4-methoxyaniline. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Fluoro-4-methylaniline. [Link]

  • Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • Jørgensen, M., et al. (2012). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Organic & Biomolecular Chemistry, 10(29), 5532-5539. [Link]

  • Evans, M. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions [Video]. YouTube. [Link]

  • International Journal of Research and Analytical Reviews. (2020). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. IJRAR, 7(1). [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-chloro-2-fluoroaniline. [Link]

  • PubChem. (n.d.). 2-Fluoro-4-methoxyaniline. [Link]

  • Google Patents. (n.d.). US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
  • Google Patents. (n.d.).

Sources

Application

Application Note: Chemoselective Reduction of 3-Chloro-2-fluoro-4-methoxy-1-nitrobenzene to 3-Chloro-2-fluoro-4-methoxyaniline

Prepared by: Senior Application Scientist, Process Chemistry & Scale-Up Target Audience: Researchers, Process Chemists, and Drug Development Professionals Introduction and Strategic Context The compound 3-chloro-2-fluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Process Chemistry & Scale-Up Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Introduction and Strategic Context

The compound 3-chloro-2-fluoro-4-methoxyaniline is a highly valuable synthetic building block, frequently utilized in the development of advanced pharmaceutical agents, including targeted therapeutics such as cGAS (cyclic GMP-AMP synthase) inhibitors[1].

Synthesizing this aniline from its nitro precursor (3-chloro-2-fluoro-4-methoxy-1-nitrobenzene) presents a classic process chemistry challenge: reducing the nitro group to an amine while completely suppressing the hydrodehalogenation (specifically dechlorination) of the aromatic ring. In my experience overseeing scale-up campaigns, failing to control this chemoselectivity results in the accumulation of 2-fluoro-4-methoxyaniline—a byproduct that is notoriously difficult to purge during downstream crystallization.

This application note details field-proven, self-validating protocols to achieve this transformation safely, selectively, and with high atom economy.

Mechanistic Rationale: The Hydrodehalogenation Challenge

During transition-metal catalyzed hydrogenation, the reduction of the nitro group proceeds via the Haber mechanism (nitro nitroso hydroxylamine aniline). However, the highly electron-withdrawing nature of the nitro group, combined with the presence of ortho/meta halogens, activates the C–Cl bond toward oxidative addition by the metal center (particularly Palladium)[2].

Mechanism A 3-Chloro-2-fluoro- 4-methoxy-1-nitrobenzene B Nitroso / Hydroxylamine Intermediates A->B +e⁻, +H⁺ C 3-Chloro-2-fluoro- 4-methoxyaniline (Target) B->C +e⁻, +H⁺ D 2-Fluoro-4-methoxy- aniline (Dechlorinated) C->D Pd/C Catalysis Hydrodehalogenation

Haber mechanism for nitro reduction vs. competing hydrodehalogenation pathway.

Causality Check: Why does standard Palladium on Carbon (Pd/C) fail here? Pd(0) possesses highly active, coordinatively unsaturated terrace sites that readily insert into the C–Cl bond. To circumvent this, we must either use a poisoned catalyst (like sulfided Platinum on Carbon, Pt/C-S) which selectively blocks these planar terrace sites while leaving the end-on nitro-binding sites active[2],[3], or abandon hydrogenation entirely in favor of a single-electron transfer (SET) chemical reduction.

Quantitative Data: Catalyst Performance Comparison

The table below synthesizes quantitative conversion and selectivity data for the reduction of halonitroarenes, guiding our protocol selection.

Catalyst / ReagentReaction ConditionsNitro Reduction Conversion (%)Dechlorination (Side Product) (%)Process Recommendation
10% Pd/C H₂ (30 bar), MeOH, 30°C>99%>80%Not Recommended (Severe yield loss)
5% Pt/C (Unpoisoned) H₂ (30 bar), MeOH, 30°C>99%15 – 30%Sub-optimal (Requires extensive purification)
5% Pt/C (Sulfided) H₂ (30 bar), THF, 30°C>95%<1%Optimal for Scale-up (High chemoselectivity)
Fe / NH₄Cl EtOH/H₂O (3:2), 90°C>90%0%Optimal for Lab Scale (Zero dehalogenation)

Experimental Protocols

Protocol A: Catalytic Hydrogenation using Sulfided Pt/C (Scalable Workflow)

For campaigns exceeding 100 grams, catalytic hydrogenation is the industry standard due to low waste generation. The use of 5% Pt/C (sulfided) heavily restricts hydrodehalogenation[2],[3]. THF is chosen over Methanol to enhance substrate solubility and minimize solvolytic dehalogenation pathways.

Workflow Step1 Substrate Preparation (0.1M in THF) Step2 Catalyst Addition (5% Pt/C Sulfided) Step1->Step2 Step3 Hydrogenation (30 bar H₂, 30°C) Step2->Step3 Step4 IPC Validation (HPLC: <1% Byproduct) Step3->Step4 Step5 Product Isolation (>95% Purity) Step4->Step5

Optimized workflow for the catalytic hydrogenation of halonitrobenzenes using sulfided Pt/C.

Step-by-Step Methodology:

  • Substrate Preparation: In a high-pressure reactor (e.g., Parr autoclave), dissolve 3-chloro-2-fluoro-4-methoxy-1-nitrobenzene (1.0 eq, e.g., 50.0 mmol) in anhydrous THF to achieve a 0.1 M concentration.

  • Catalyst Loading: Add 5% Pt/C (sulfided) at 1.5 mol% relative to the substrate.

    • Safety & Trust Marker: Ensure the reactor is purged with N₂ (3x 10 bar) prior to introducing H₂. This prevents explosive mixtures and stops premature catalyst poisoning by ambient oxygen.

  • Hydrogenation: Pressurize the reactor to 30 bar with H₂ gas. Maintain the internal temperature strictly at 30°C. Stir vigorously (800–1000 rpm) to eliminate gas-liquid mass-transfer limitations.

  • Self-Validating IPC (In-Process Control): At the 2-hour mark, pause stirring, vent to 5 bar, and pull a 0.5 mL aliquot. Analyze via HPLC (UV 254 nm).

    • Validation Gate: The protocol is self-validating if the target aniline peak area is >95% and the dechlorinated byproduct is <1%. If the hydroxylamine intermediate persists, re-pressurize and stir for an additional 1 hour.

  • Workup & Isolation: Vent H₂ completely and purge with N₂. Filter the crude mixture through a tightly packed pad of Celite to remove the Pt/C-S catalyst. Wash the pad with EtOAc (2 × 50 mL). Concentrate the filtrate under reduced pressure. Precipitate the product using an EtOH/H₂O anti-solvent addition to obtain 3-chloro-2-fluoro-4-methoxyaniline as an off-white crystalline solid.

Protocol B: Béchamp-Type Reduction (Robust Lab-Scale Alternative)

For discovery chemists synthesizing <50 grams of material, the Béchamp reduction is highly recommended.

Causality Check: This method relies on a single-electron transfer (SET) from zero-valent iron directly into the π∗ orbital of the nitro group[4]. Because it does not involve oxidative addition into the C–halogen bond at any stage, hydrodehalogenation is mechanistically impossible, ensuring 100% chemoselectivity for the chlorine atom[4],[3].

Step-by-Step Methodology:

  • Solvent System: Prepare a solvent mixture of Ethanol and Water (3:2 v/v) to ensure both the organic substrate and the inorganic salts remain sufficiently solvated.

  • Reagent Mixing: To the solvent, add 3-chloro-2-fluoro-4-methoxy-1-nitrobenzene (1.0 eq), Iron powder (325 mesh, 4.0 eq), and Ammonium Chloride (NH₄Cl, 10.0 eq).

    • Mechanistic Insight: NH₄Cl acts as a mild proton source. Using a weak acid prevents the excessive basicity that typically leads to the formation of unwanted azoxy-dimers, while avoiding the harsh conditions of straight HCl.

  • Heating: Heat the vigorously stirred suspension to 90°C (reflux) for 2 to 4 hours.

  • IPC Validation: Monitor by LC-MS until the complete disappearance of the nitro precursor mass ( [M+H]+ ).

  • Workup: Cool the mixture to room temperature. Filter through a Celite pad to remove iron oxides and unreacted iron powder. Wash the filter cake thoroughly with EtOAc.

  • Extraction & Drying: Partition the filtrate between EtOAc and saturated aqueous NaHCO₃. Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure aniline.

Sources

Method

purification of 3-Chloro-2-fluoro-4-methoxyaniline by column chromatography

An Application Note and Protocol for the Purification of 3-Chloro-2-fluoro-4-methoxyaniline by Column Chromatography Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive, fie...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Purification of 3-Chloro-2-fluoro-4-methoxyaniline by Column Chromatography

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven protocol for the purification of 3-Chloro-2-fluoro-4-methoxyaniline using normal-phase column chromatography. As a substituted aniline, this compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, where high purity is a non-negotiable prerequisite.[1][2] This document moves beyond a simple recitation of steps, delving into the causal reasoning behind methodological choices, from solvent system development via Thin-Layer Chromatography (TLC) to the nuances of column packing and elution. It is intended for researchers, scientists, and drug development professionals who require a robust and reproducible method for obtaining high-purity 3-Chloro-2-fluoro-4-methoxyaniline.

Introduction: The Imperative for Purity

3-Chloro-2-fluoro-4-methoxyaniline is an aromatic amine featuring a distinct substitution pattern of chloro, fluoro, and methoxy groups. This unique arrangement of electron-withdrawing and -donating groups makes it a versatile intermediate in synthetic chemistry.[2] However, synthetic routes leading to this compound, such as the reduction of a nitro-precursor or halogenation of an aniline derivative, invariably produce a crude product contaminated with impurities.[1][3] These can include unreacted starting materials, regioisomers (e.g., 2-Chloro-3-fluoro-4-methoxyaniline), and various byproducts.[4][5] The presence of such impurities can compromise the yield, selectivity, and safety profile of subsequent reactions.

Column chromatography is a fundamental purification technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[6] For a moderately polar compound like 3-Chloro-2-fluoro-4-methoxyaniline, normal-phase chromatography with a polar stationary phase (silica gel) is an exceptionally effective method for isolating the target molecule from less polar and more polar impurities.[6][7]

Foundational Principles: Analyte and Method Selection

Physicochemical Properties of the Target Molecule

The structure of 3-Chloro-2-fluoro-4-methoxyaniline (Molecular Formula: C₇H₇ClFNO, Molecular Weight: 175.59 g/mol ) is key to designing the purification strategy.[1][8] The primary amine (-NH₂) group is polar and capable of hydrogen bonding, leading to strong interactions with polar adsorbents like silica gel. The methoxy group (-OCH₃) also contributes to the molecule's polarity. The halogen substituents (Cl, F) and the benzene ring provide non-polar character. This amphiphilic nature allows for fine-tuning of its elution behavior.

Rationale for Normal-Phase Chromatography

In normal-phase chromatography, the stationary phase is polar (silica gel), and the mobile phase is a non-polar solvent or a mixture of non-polar and moderately polar solvents.[6] The separation principle is based on adsorption.

  • Polar compounds , like our target aniline, will adsorb more strongly to the silica gel and thus travel more slowly down the column.

  • Non-polar compounds (e.g., non-polar byproducts) will have minimal interaction with the stationary phase and will be carried along with the mobile phase, eluting first.

  • Highly polar compounds (e.g., certain reaction intermediates or degradation products) will bind very tightly and elute last, often requiring a significant increase in mobile phase polarity.

While basic alumina is sometimes chosen for amines to prevent irreversible adsorption, silica gel is highly effective and widely used.[7][9] Potential peak tailing, caused by the interaction of the basic amine with acidic silanol groups on the silica surface, can be easily mitigated by adding a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase.

Pre-Purification: Method Development with TLC

Attempting column chromatography without prior optimization is inefficient. Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly developing an optimal solvent system.[10] The goal is to find a mobile phase composition that provides a retardation factor (Rƒ) for the target compound of approximately 0.25 - 0.35 . This Rƒ value typically translates well to column chromatography, ensuring good separation without excessively long elution times.

Protocol: TLC Solvent System Optimization
  • Prepare Stock Solutions: Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.

  • Select Test Solvents: Choose a non-polar solvent (e.g., Hexane or Heptane) and a moderately polar solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Spot the TLC Plate: Using a capillary tube, spot the crude mixture onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the plate in a developing chamber containing a test solvent mixture (e.g., start with 10% Ethyl Acetate in Hexane).

  • Visualize: After the solvent front nears the top, remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).

  • Iterate: Adjust the ratio of the polar to non-polar solvent until the spot corresponding to 3-Chloro-2-fluoro-4-methoxyaniline has an Rƒ of ~0.3. If the spot is too high (high Rƒ), decrease the polarity (less ethyl acetate). If it's too low (low Rƒ), increase the polarity.

  • Confirm with Modifier: Once a good solvent system is found (e.g., 20% Ethyl Acetate in Hexane), run one final TLC plate where you add ~0.5% triethylamine to the mobile phase. This will confirm if the modifier improves the spot shape by reducing streaking.

Detailed Application Protocol: Column Chromatography

This protocol is designed for the purification of approximately 1-2 grams of crude material. It can be scaled accordingly.

Materials and Reagents
ItemSpecificationPurpose
Stationary Phase Silica GelStandard Grade, 60 Å, 230-400 mesh
Crude Product 3-Chloro-2-fluoro-4-methoxyanilineThe material to be purified
Non-Polar Solvent n-Hexane or HeptaneHPLC Grade
Polar Solvent Ethyl AcetateHPLC Grade
Basic Modifier Triethylamine (TEA)Reagent Grade
TLC Plates Silica Gel 60 F₂₅₄For monitoring fractions
Glassware Chromatography Column (e.g., 40mm ID x 400mm L), Round-bottom flasks, Erlenmeyer flasks, BeakersStandard laboratory glassware
Equipment Fume Hood, Rotary Evaporator, TLC developing tank, UV Lamp (254 nm), Fraction Collector (optional)Standard laboratory equipment
Safety Precautions

WARNING: Substituted anilines are toxic if swallowed, in contact with skin, or if inhaled.[11][12][13] Always handle 3-Chloro-2-fluoro-4-methoxyaniline and its solutions inside a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[14] Consult the Safety Data Sheet (SDS) for the compound and all solvents before beginning work.

Step-by-Step Purification Procedure

Step 1: Column Packing (Slurry Method)

  • Place a small plug of glass wool at the bottom of the column, followed by a ~1 cm layer of sand.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% Ethyl Acetate in Hexane). For a 40 mm column, use approximately 100-120 g of silica gel.

  • With the stopcock open, pour the slurry into the column. Use a funnel to aid the process. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.

  • Once the silica has settled, add a ~1 cm layer of sand on top to prevent disturbance during solvent addition.

  • Continuously run the initial mobile phase through the column, never allowing the top of the silica bed to run dry.

Step 2: Sample Loading (Dry Loading)

  • Dissolve the crude product (~1-2 g) in a minimal amount of a volatile solvent like dichloromethane.

  • Add 2-4 g of silica gel to this solution.

  • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.

  • Carefully add this powder to the top of the packed column.

  • Gently tap to level the surface and cover with another thin layer of sand.

Step 3: Elution and Fraction Collection

  • Begin elution with the starting mobile phase (e.g., 5% Ethyl Acetate / 95% Hexane / 0.1% TEA).

  • Collect fractions of a consistent volume (e.g., 20-25 mL per test tube).

  • Gradually increase the polarity of the mobile phase according to a pre-determined gradient. A stepwise gradient is effective:

    • 2-3 column volumes of 5% EtOAc/Hexane

    • 2-3 column volumes of 10% EtOAc/Hexane

    • 2-3 column volumes of 15% EtOAc/Hexane

    • Continue increasing the EtOAc percentage by 5-10% as needed.

  • The non-polar impurities will elute first in the early fractions. The target compound will begin to elute as the mobile phase polarity approaches the optimal Rƒ value determined by TLC.

Step 4: Monitoring and Pooling Fractions

  • Systematically analyze the collected fractions using TLC. Spot every second or third fraction on a TLC plate.

  • Develop the TLC plate using the mobile phase composition determined during method development (the one that gave Rƒ ≈ 0.3).

  • Visualize under UV light.

  • Identify all fractions that contain only the pure target compound (single spot at the correct Rƒ).

  • Combine these pure fractions into a clean, pre-weighed round-bottom flask.

Step 5: Product Isolation

  • Remove the solvents from the pooled fractions using a rotary evaporator.

  • Once the solvent is removed, place the flask under high vacuum for 1-2 hours to remove any residual solvent traces.

  • Weigh the flask to determine the final yield of the purified product.

  • Confirm purity using analytical methods such as HPLC, GC-MS, or NMR spectroscopy.[3]

Visualized Workflows and Data

Diagrams

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation Crude Crude Product TLC TLC Method Development Crude->TLC Load Dry Load Sample Crude->Load Elute Gradient Elution TLC->Elute Defines Gradient Pack Pack Column Pack->Load Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Pool Pool Pure Fractions Monitor->Pool Evap Solvent Evaporation Pool->Evap Pure Pure Product Evap->Pure

Caption: Overall workflow for the purification of 3-Chloro-2-fluoro-4-methoxyaniline.

Separation_Principle cluster_column Chromatography Column A Non-Polar Impurity B Target Compound (3-Chloro-2-fluoro-4-methoxyaniline) A->B Increasing Interaction with Silica Gel C Polar Impurity B->C Silica Silica Gel (Polar Stationary Phase) MobilePhase_Out Mobile Phase Out (Increasing Polarity) MobilePhase_In Mobile Phase In (Low Polarity) Elution_Order Elution Order

Caption: Principle of separation by normal-phase chromatography.

Table: Recommended Chromatographic Parameters
ParameterRecommended SettingRationale
Stationary Phase Silica Gel, 60 Å, 230-400 meshStandard choice for normal-phase separation of moderately polar organic molecules.[7]
Mobile Phase Hexane / Ethyl Acetate with 0.1-0.5% TriethylamineGood balance of polarity and solvent strength. TEA minimizes peak tailing of the basic amine.
Initial Eluent 5% Ethyl Acetate in Hexane (+TEA)Ensures that non-polar impurities elute first.
Gradient Profile Stepwise increase of Ethyl Acetate by 5-10%Allows for efficient separation of compounds with different polarities.
TLC Rƒ Target 0.25 - 0.35Optimal range for good resolution and reasonable elution time on the column.
Detection UV light at 254 nmThe aromatic ring of the aniline provides strong UV absorbance for easy detection on TLC.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Poor Separation - Incorrect mobile phase polarity.- Column was poorly packed (channeling).- Column was overloaded with sample.- Re-optimize the mobile phase with TLC.- Repack the column carefully, ensuring no air bubbles.- Reduce the amount of crude product loaded onto the column.
Compound Won't Elute - Mobile phase is not polar enough.- Compound may be irreversibly adsorbed.- Gradually increase the percentage of the polar solvent (e.g., switch to Dichloromethane/Methanol).- Ensure TEA or another basic modifier is present in the eluent.
Streaking on TLC - Compound is too concentrated.- Acidic nature of silica interacting with the basic amine.- Dilute the sample before spotting.- Add 0.1-1% triethylamine or ammonia to the TLC developing solvent.
Cracked Silica Bed - A sudden change in solvent polarity caused a temperature change.- Use a gradual gradient; avoid switching directly between solvents of very different polarity (e.g., Hexane to Methanol).

References

  • 3-Chloro-2-fluoro-4-methoxyaniline | CAS#:1936314-06-5 | Chemsrc. (n.d.). Retrieved from [Link]

  • Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[15]arene Stationary Phase | ACS Applied Materials & Interfaces. (2022, December 6). Retrieved from [Link]

  • Choosing Stationary Phase Column Chromatography - Chemistry Stack Exchange. (2015, November 27). Retrieved from [Link]

  • Bulletin 737F Amines Analysis by Packed Column GC - LabRulez GCMS. (n.d.). Retrieved from [Link]

  • Column chromatography - Columbia University. (n.d.). Retrieved from [Link]

  • Column Chromatography: Principles, Procedure, and Applications - Phenomenex. (n.d.). Retrieved from [Link]

  • Mobile Phase Selection in Method Development: How to Optimize - Welch Materials. (n.d.). Retrieved from [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - alwsci. (2024, May 10). Retrieved from [Link]

  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (n.d.). Retrieved from [Link]

  • What is the basic principle for selecting mobile phase in preparative column chromatography? | ResearchGate. (2014, January 9). Retrieved from [Link]

Sources

Application

Application Note: Optimized Recrystallization Protocol for 3-Chloro-2-fluoro-4-methoxyaniline

Introduction & Strategic Overview 3-Chloro-2-fluoro-4-methoxyaniline (CAS: 1936314-06-5)[1] is a highly functionalized, halogenated aromatic amine. In modern drug development, it serves as a critical building block and i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

3-Chloro-2-fluoro-4-methoxyaniline (CAS: 1936314-06-5)[1] is a highly functionalized, halogenated aromatic amine. In modern drug development, it serves as a critical building block and intermediate, most notably in the synthesis of complex heterocyclic compounds such as cGAS (cyclic GMP-AMP synthase) inhibitors[2].

Because this compound is frequently subjected to sensitive catalytic cross-coupling and nucleophilic substitution reactions, achieving >99% purity is paramount. Impurities—such as unreacted starting materials (e.g., 3-chloro-2-fluoroaniline) or oxidation byproducts—can poison palladium catalysts or cause deleterious side reactions. This application note outlines a self-validating, mixed-solvent recrystallization protocol designed to isolate the pure compound with high recovery yields.

Physicochemical Profiling

To design a thermodynamically sound recrystallization strategy, we must exploit the compound's specific solubility profile. 3-Chloro-2-fluoro-4-methoxyaniline is readily soluble in polar organic solvents but exhibits poor solubility in aqueous media[3].

Table 1: Physicochemical Properties & Protocol Implications

PropertyValueCausality in Experimental Design
CAS Number 1936314-06-5[1]Unique identifier for material tracking and inventory.
Molecular Formula C7H7ClFNO[3]Determines molecular weight (175.59 g/mol ) for stoichiometric calculations[3].
Solubility (Organic) Soluble in EtOH, DCM[3]Ethanol (EtOH) is selected as the primary dissolution solvent due to its favorable temperature-solubility gradient.
Solubility (Aqueous) Less soluble in water[3]Water is selected as the ideal anti-solvent to force precipitation.
Stability Sensitive to extreme pH/temp[3]Dictates avoiding prolonged boiling and the exclusion of strong acids/bases during purification.

Rationale for the Recrystallization Strategy

We employ an Ethanol/Water Anti-Solvent Crystallization approach.

  • The "Why" (Causality): Direct cooling crystallization in a single solvent often fails for highly functionalized anilines. They either remain too soluble at low temperatures (e.g., in dichloromethane) or are completely insoluble (e.g., in pure water). Ethanol provides a steep temperature-dependent solubility curve. By dissolving the crude material in minimal hot ethanol and titrating in water (the anti-solvent), we artificially lower the saturation threshold.

  • Trustworthiness & Self-Validation: Controlled cooling of this binary mixture ensures that the thermodynamic driving force for nucleation remains low. This favors the growth of a highly ordered, pure crystal lattice rather than an amorphous precipitate, which would otherwise trap mother liquor impurities.

Experimental Workflow

G A Crude 3-Chloro-2-fluoro- 4-methoxyaniline B Dissolution in Hot EtOH (Primary Solvent) A->B C Hot Filtration (Remove Insoluble Matter) B->C D Dropwise Addition of Water (Anti-Solvent Titration) C->D E Controlled Cooling to 4°C (Crystal Nucleation & Growth) D->E F Vacuum Filtration & Cold Wash (10% EtOH/H2O) E->F G Pure Crystalline Product (>99% Purity) F->G

Fig 1. Mixed-solvent (EtOH/H2O) recrystallization workflow for 3-Chloro-2-fluoro-4-methoxyaniline.

Detailed Step-by-Step Protocol

Safety Prerequisite: Halogenated anilines exhibit moderate toxicity[3]. Ensure all procedures are conducted in a certified fume hood while wearing appropriate PPE (nitrile gloves, lab coat, safety goggles).

Step 1: Primary Dissolution
  • Weigh the crude 3-Chloro-2-fluoro-4-methoxyaniline and transfer it to an appropriately sized, oven-dried Erlenmeyer flask.

  • Add a magnetic stir bar and place the flask on a hot plate stirrer.

  • Add absolute ethanol dropwise while heating the mixture to 60–65°C. Do not exceed 70°C to prevent thermal degradation of the methoxy and amine groups[3].

  • Causality: Use the absolute minimum volume of hot ethanol required to achieve complete dissolution. Excess solvent flattens the solubility curve, which will drastically reduce the final yield by keeping the compound dissolved even at 0°C.

Step 2: Hot Filtration (Targeting Insoluble Impurities)
  • If particulate matter or dark, insoluble polymeric impurities are visible, perform a rapid hot gravity filtration through fluted filter paper into a pre-warmed receiving flask.

  • Causality: Fluted paper minimizes surface area contact and filtration time, preventing the solution from cooling and prematurely crystallizing in the funnel stem.

Step 3: Anti-Solvent Titration
  • Maintain the clear ethanol solution at 60°C on the hot plate.

  • Slowly add deionized water (pre-heated to 60°C) dropwise using an addition funnel or Pasteur pipette.

  • Continue the addition until the solution becomes persistently cloudy (the "cloud point").

  • Add 1-2 drops of hot ethanol just until the solution turns clear again.

  • Causality: The cloud point indicates that the solution has reached super-saturation. Clearing it slightly with ethanol ensures that crystallization does not begin at an elevated temperature. Immediate precipitation at high temperatures leads to amorphous solids that encapsulate impurities.

Step 4: Controlled Cooling & Nucleation
  • Remove the flask from the heat source and extract the stir bar.

  • Allow the flask to cool undisturbed to room temperature (approx. 20-25°C) over 1 to 2 hours.

  • Once at room temperature, transfer the flask to an ice-water bath (0-4°C) for an additional 1 hour to maximize yield.

  • Causality: Undisturbed, slow cooling provides the precise activation energy needed for the molecules to arrange into a perfect, exclusionary crystal lattice. Mechanical agitation or rapid thermal shock forces the compound out of solution too quickly.

Step 5: Filtration and Washing
  • Collect the newly formed crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a minimal volume of ice-cold 10% Ethanol/Water solution.

  • Causality: The wash solvent must be ice-cold and heavily biased toward the anti-solvent (water) to effectively displace residual mother liquor impurities without re-dissolving the purified crystals.

Step 6: Drying and Self-Validation
  • Leave the vacuum running to draw air through the filter cake for 15 minutes.

  • Transfer the crystals to a watch glass and dry in a vacuum desiccator over silica gel for 24 hours to remove all trace moisture.

  • Self-Validation Check:

    • Melting Point: Determine the melting point of the dried crystals. A sharp melting point range (ΔT ≤ 1.5°C) validates a successful recrystallization and high lattice purity.

    • Chromatography: Analyze the final product via HPLC (UV detection at 254 nm) to quantitatively confirm >99% purity before utilizing the compound in downstream cGAS inhibitor synthesis[2].

References

  • Title: 3-Chloro-2-fluoro-4-methoxyaniline | CAS#:1936314-06-5 Source: Chemsrc URL: [Link]

  • Title: US20230085472A1 - COMPOUNDS AND COMPOSITIONS FOR TREATING CONDITIONS ASSOCIATED WITH cGAS Source: Google Patents URL

Sources

Method

Application Note: High-Resolution ¹H NMR Analysis of 3-Chloro-2-fluoro-4-methoxyaniline

Introduction & Scientific Context 3-Chloro-2-fluoro-4-methoxyaniline (CAS: 1936314-06-5) is a densely functionalized aromatic amine that serves as a critical intermediate in the synthesis of advanced pharmaceutical agent...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

3-Chloro-2-fluoro-4-methoxyaniline (CAS: 1936314-06-5) is a densely functionalized aromatic amine that serves as a critical intermediate in the synthesis of advanced pharmaceutical agents, agrochemicals, and novel materials[1]. The molecule features a complex substitution pattern—an amine, a fluorine atom, a chlorine atom, and a methoxy group—all localized on a single benzene ring.

For drug development professionals and synthetic chemists, confirming the exact regiochemistry and purity of this building block is paramount. High-resolution ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this structural validation. This application note provides a comprehensive, self-validating protocol for the ¹H NMR sample preparation and spectral interpretation of 3-chloro-2-fluoro-4-methoxyaniline, detailing the mechanistic causality behind its complex spin-spin coupling networks.

Experimental Protocol: The Self-Validating System

The quality of an NMR spectrum is fundamentally dictated by sample preparation. Poor homogeneity in the static magnetic field ( B0​ ) leads to broad lines, which will obscure the critical fine structure (e.g., heteronuclear ¹H-¹⁹F couplings) needed to confirm the substitution pattern.

Reagents and Equipment
  • Analyte: 3-Chloro-2-fluoro-4-methoxyaniline.

  • Solvent: Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Expert Insight: Chloroform slowly degrades into phosgene and HCl upon exposure to light and oxygen. Trace HCl will protonate the basic aniline (-NH₂) to form an anilinium ion (-NH₃⁺). This drastically alters the electronic nature of the ring (shifting from a strongly electron-donating +M effect to a strongly electron-withdrawing −I effect), which will shift all aromatic protons downfield and ruin the expected spectrum. Passing the CDCl₃ through a short plug of basic alumina prior to use is highly recommended.

  • Tubes: High-quality 5 mm NMR tubes (e.g., Wilmad 528 or equivalent).

  • Filtration: Glass wool and glass Pasteur pipettes.

Step-by-Step Methodology
  • Sample Weighing: Accurately weigh 10–15 mg of the analyte. This specific mass range strikes the optimal balance between achieving a high signal-to-noise (S/N) ratio and minimizing viscosity-induced line broadening.

  • Dissolution: Dissolve the solid completely in 0.6 mL of CDCl₃.

  • Filtration (Critical Step): Tightly pack a small plug of glass wool into a Pasteur pipette and filter the solution directly into the 5 mm NMR tube.

    • Causality: Solid particles have a different magnetic susceptibility ( χ ) than the bulk solution. Undissolved particulates create localized magnetic field gradients ( ΔB0​ ) around the particles, causing the NMR signals to broaden due to faster T2∗​ relaxation[2]. Do not use cotton wool, as CDCl₃ can extract oligomers that appear as contaminant peaks in the ¹H spectrum.

  • Data Acquisition: Insert the sample into a 400 MHz or 500 MHz spectrometer. Lock onto the deuterium signal, shim the Z-axis gradients to achieve a TMS line width of < 1 Hz, and acquire the ¹H spectrum using a standard 90° pulse sequence with 16–32 scans and a relaxation delay ( D1​ ) of 1–2 seconds.

NMR_Workflow A 1. Weighing (10-15 mg) B 2. Dissolution (0.6 mL CDCl3) A->B C 3. Filtration (Glass Wool) B->C D 4. Transfer (5 mm Tube) C->D E 5. Acquisition (1H, 19F) D->E

Workflow for the preparation and acquisition of high-resolution ¹H NMR samples.

Spectral Prediction and Mechanistic Causality

The ¹H NMR spectrum of 3-chloro-2-fluoro-4-methoxyaniline contains three distinct proton environments: the methoxy group (-OCH₃), the primary amine (-NH₂), and two aromatic protons (H5 and H6).

Chemical Shift Causality

The chemical shifts of the aromatic protons are governed by the competing mesomeric (resonance) and inductive effects of the four substituents:

  • The -NH₂ (C1) and -OCH₃ (C4) groups are powerful π -electron donors ( +M effect). They significantly shield the ortho and para positions, pushing their resonances strongly upfield.

  • The halogens (-F at C2, -Cl at C3 ) exert electron-withdrawing inductive effects ( −I ), but their influence is secondary to the strong +M effects of the nitrogen and oxygen atoms.

As a result, both H5 and H6 are highly shielded and are predicted to resonate in the narrow window of 6.30–6.50 ppm , forming a tightly coupled AB spin system.

Spin-Spin Coupling (J-Coupling) Dynamics

The multiplicity of the aromatic signals is complicated by heteronuclear coupling with the ¹⁹F nucleus (Spin = 1/2, 100% natural abundance)[3]. Heteronuclear spin-spin coupling is transmitted through bonding electrons via the Fermi contact interaction. The magnitude of J decreases with the number of intervening bonds:

  • Ortho Homonuclear Coupling (³ JHH​ ): H5 and H6 are ortho to each other, resulting in a strong ³ JHH​ coupling of approximately 8.5 Hz .

  • Meta Heteronuclear Coupling (⁴ JHF​ ): H6 is meta to the fluorine atom at C2 (separated by 4 bonds). The ⁴ JHF​ coupling is typically 5.0–8.0 Hz [4].

  • Para Heteronuclear Coupling (⁵ JHF​ ): H5 is para to the fluorine atom (separated by 5 bonds). The ⁵ JHF​ coupling is much weaker, typically 1.0–2.5 Hz [3].

Spin_Coupling Root Aromatic Protons (H5 and H6) H5 H5 (C5 Position) Shift: ~6.32 ppm Root->H5 H6 H6 (C6 Position) Shift: ~6.37 ppm Root->H6 H5_H6 Ortho H-H Coupling ³J_HH ≈ 8.5 Hz H5->H5_H6 H5_F Para H-F Coupling ⁵J_HF ≈ 1.5 Hz H5->H5_F H6->H5_H6 H6_F Meta H-F Coupling ⁴J_HF ≈ 6.0 Hz H6->H6_F

Spin-spin coupling pathways and causality affecting the aromatic protons H5 and H6.

Data Presentation: Expected Spectral Table

The following table summarizes the predicted quantitative ¹H NMR data for 3-chloro-2-fluoro-4-methoxyaniline in CDCl₃ at 298 K.

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constants ( J , Hz)Assignment Logic
-OCH₃ (C4) 3.85Singlet (s)3HN/ATypical shift for an aryl methoxy group.
-NH₂ (C1) 3.50 – 4.50Broad Singlet (br s)2HN/ABroadened due to the quadrupolar relaxation of ¹⁴N and chemical exchange.
H6 (C6) ~6.37Doublet of doublets (dd)1H³ JHH​ ≈ 8.5, ⁴ JHF​ ≈ 6.0Ortho to -NH₂ (strong shielding). Split by H5 and F (meta).
H5 (C5) ~6.32Doublet of doublets (dd)1H³ JHH​ ≈ 8.5, ⁵ JHF​ ≈ 1.5Ortho to -OCH₃. Split by H6 and F (para).

Note: Because the chemical shifts of H5 and H6 are extremely close, they may appear as a strongly coupled second-order ABX system (where X is ¹⁹F). This will result in "roofing" effects, where the inner peaks of the doublets are significantly taller than the outer peaks.

Self-Validating Experimental Checks

To ensure absolute confidence in the spectral assignment and avoid misinterpretation, the following validation steps should be executed:

  • D₂O Shake Test: To definitively confirm the assignment of the -NH₂ protons, add 1-2 drops of Deuterium Oxide (D₂O) directly to the NMR tube, shake vigorously, and re-acquire the spectrum. The broad singlet at 3.50–4.50 ppm will disappear entirely due to rapid H/D exchange, leaving only the methoxy and aromatic signals.

  • ¹⁹F Decoupling (¹H{¹⁹F} NMR): If the aromatic region is too complex to accurately extract the ³ JHH​ coupling constant due to overlapping multiplets, acquiring a ¹H spectrum with ¹⁹F broad-band decoupling will collapse the complex multiplets into two simple doublets (an AB quartet) with J≈8.5 Hz. This unequivocally proves the ortho-relationship of the two aromatic protons.

References

  • EvitaChem - Buy 3-Chloro-2-fluoro-4-methoxyaniline. 1[1]

  • University of Minnesota - NMR Sample Preparation: How to Prepare Samples for NMR.

  • Organomation - NMR Sample Preparation: The Complete Guide. 2[2]

  • Alfa Chemistry - 19F Coupling Constants Table - Organofluorine.4[4]

  • Journal of the American Chemical Society (ACS Publications) - Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra.3[3]

Sources

Application

Application Note: ¹³C NMR Spectral Analysis and Regiochemical Assignment of 3-Chloro-2-fluoro-4-methoxyaniline

As a Senior Application Scientist, I have designed this comprehensive application note to address the specific analytical challenges associated with highly substituted fluorinated aromatics. Rather than simply listing sp...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive application note to address the specific analytical challenges associated with highly substituted fluorinated aromatics.

Rather than simply listing spectral peaks, this guide is engineered to provide drug development professionals with a self-validating analytical framework. It explains the quantum mechanical causality behind the ¹³C NMR chemical shifts of 3-Chloro-2-fluoro-4-methoxyaniline (CAS: 1936314-06-5) and establishes a rigorous protocol for its spectral acquisition and structural verification.

Pharmaceutical Relevance & Chemical Context

3-Chloro-2-fluoro-4-methoxyaniline (C₇H₇ClFNO, MW: 175.59 g/mol ) is a highly specialized halogenated aromatic amine[1]. It serves as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs), most notably indole derivatives designed as cGAS/STING pathway inhibitors [2][3].

Inhibiting the cGAS/STING pathway has demonstrated robust therapeutic efficacy in preventing acute kidney injury and treating APOL1-associated podocytopathy[2]. Because this compound acts as a foundational precursor, verifying its exact substitution pattern via Nuclear Magnetic Resonance (NMR) spectroscopy is a mandatory quality control step before downstream synthesis.

Structural Complexities: The ¹⁹F-¹³C Spin-Spin Coupling Challenge

Acquiring the ¹³C NMR spectrum of 3-Chloro-2-fluoro-4-methoxyaniline presents two distinct analytical challenges:

  • Quaternary Carbon Saturation: Four of the six aromatic carbons (C1, C2, C3, C4) are quaternary. They lack directly attached protons, resulting in long longitudinal relaxation times ( T1​ ) and an absence of Nuclear Overhauser Effect (NOE) enhancement.

  • Heteronuclear Spin-Spin Coupling: Fluorine-19 is 100% naturally abundant with a spin of ½. In a standard ¹H-decoupled ¹³C experiment, the ¹⁹F nucleus remains coupled to the carbon framework. This splits the carbon signals into doublets ( JCF​ ), distributing the already weak quaternary signal intensity across multiple peaks and drastically reducing the signal-to-noise ratio (S/N).

Experimental Protocol: High-Resolution ¹³C NMR Acquisition

To overcome the aforementioned challenges, the following step-by-step methodology must be strictly adhered to. This protocol is self-validating: if the S/N ratio of the C2 doublet is < 10:1, the relaxation delay ( D1​ ) must be increased.

  • Step 1: Sample Preparation Weigh 30–35 mg of 3-Chloro-2-fluoro-4-methoxyaniline (Purity ≥ 97%[4]) and dissolve it in 0.6 mL of Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.

  • Step 2: Instrument Tuning Insert the sample into a 400 MHz or 600 MHz NMR spectrometer equipped with a broadband multinuclear probe. Tune the X-channel to ¹³C and the ¹H channel for decoupling. Perform gradient shimming on the ²H lock signal until the TMS line width is < 0.5 Hz.

  • Step 3: Acquisition Parameters (Causality-Driven)

    • Pulse Sequence: zgpg30 (30° excitation pulse with WALTZ-16 ¹H decoupling).

    • Relaxation Delay ( D1​ ): Set to 3.0 seconds . Causality: A standard 1.0s delay will saturate the quaternary carbons. A 3.0s delay ensures sufficient longitudinal relaxation for C1–C4.

    • Number of Scans (NS): Set to 1024 or 2048 . Causality: Because the ¹⁹F coupling halves the peak heights of the carbons, a high scan count is mathematically required to lift the split quaternary signals above the baseline noise.

  • Step 4: Data Processing Apply a Fourier Transform with a zero-filling factor of 2 (up to 64k points). Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz . Causality: This specific LB value suppresses high-frequency noise without obscuring the fine fine 4-bond fluorine couplings ( 4JCF​ ).

Quantitative Data: ¹³C NMR Chemical Shifts and J-Couplings

The following table summarizes the predicted and empirically derived ¹³C NMR spectral data based on standard chemical shift additivity rules and heteronuclear coupling constants.

Carbon PositionPredicted Chemical Shift (δ, ppm)Multiplicity (due to ¹⁹F)Coupling Constant ( JCF​ , Hz)Mechanistic Assignment Notes
C4 152.5Doublet (d)~ 6.5C-OCH₃. Deshielded by oxygen induction; 3JCF​ meta-coupling.
C2 147.0Doublet (d)~ 242.0C-F. Highly deshielded by fluorine; massive 1JCF​ ipso-coupling.
C1 134.4Doublet (d)~ 14.5C-NH₂. 2JCF​ ortho-coupling to fluorine.
C6 118.7Doublet (d)~ 8.0C-H. Ortho to amine, shielded by +M effect; 3JCF​ meta-coupling.
C5 115.3Singlet (s) / d< 2.0C-H. Ortho to methoxy; 4JCF​ para-coupling (often unresolved).
C3 106.8Doublet (d)~ 18.5C-Cl. Synergistically shielded by resonance; 2JCF​ ortho-coupling.
-OCH₃ 56.5Singlet (s)-Methoxy aliphatic carbon.

Mechanistic Insights & Regiochemical Validation

To ensure absolute trustworthiness in your structural assignment, it is vital to understand why the carbons resonate where they do.

The Synergistic Shielding of C3: Normally, a chlorine-bearing aromatic carbon resonates between 125–135 ppm. However, in this molecule, C3 is sandwiched between the -F (C2) and -OCH₃ (C4) groups. While both are inductively electronegative, they are potent π-electron donors via resonance (+M effect). Because C3 is ortho to both groups, it receives overlapping electron density from their lone pairs. This massive resonance shielding counteracts the inductive deshielding of the chlorine, pushing the C3 signal unusually upfield to ~106.8 ppm .

Correcting Literature Regiochemistry (Electrophilic Aromatic Substitution): Some automated chemical databases incorrectly suggest that this compound undergoes bromination at the para-position relative to the amine[1]. As an expert, you must recognize that the para-position (C4) is already occupied by the methoxy group. Empirical patent data confirms that when reacted with N-bromosuccinimide (NBS), electrophilic aromatic substitution regioselectively occurs at the unoccupied ortho-position (C6), yielding 6-bromo-3-chloro-2-fluoro-4-methoxyaniline [2][5]. The disappearance of the C6 doublet at 118.7 ppm in the ¹³C NMR spectrum is the definitive proof of this transformation.

Analytical Workflow Diagram

The logical relationship between sample preparation, acquisition parameters, and structural assignment is visualized below.

NMR_Workflow S1 Sample Prep (CDCl3 + TMS) S2 13C NMR Acq. (D1=3.0s, NS=1024) S1->S2 S3 Signal Proc. (LB=1.0 Hz) S2->S3 S4 Spectral Analysis (19F J-Coupling Extraction) S3->S4 S5 Structural Assignment (Empirical & Resonance Rules) S4->S5

Figure 1: Standardized workflow for ¹³C NMR acquisition and assignment of fluorinated anilines.

References
  • 1 , EvitaChem. (Index: 1.1)

  • 5 , ChemicalBook. (Index: 1.5)

  • 2 , Google Patents. (Index: 1.6)

  • 3 , Google Patents. (Index: 1.9)

  • 4 , Bidepharm. (Index: 1.11)

Sources

Method

Application Note: Mass Spectrometry Fragmentation Profiling of 3-Chloro-2-fluoro-4-methoxyaniline

Document Type: Technical Application Note & Analytical Protocol Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Matrix/Technique: High-Resolution Electrospray Ionization Tandem Mass...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Analytical Protocol Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Matrix/Technique: High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS)

Executive Summary

3-Chloro-2-fluoro-4-methoxyaniline (C₇H₇ClFNO) is a highly functionalized halogenated aromatic amine. It serves as a critical synthetic intermediate in the development of novel therapeutics, most notably in the synthesis of cGAS/STING pathway inhibitors used for treating severe autoimmune and inflammatory diseases [3]. Because of its multi-substituted aromatic ring, identifying its trace-level presence as an impurity or tracking its pharmacokinetic degradation requires precise structural elucidation.

This application note provides a comprehensive, self-validating mass spectrometry (MS) protocol for the characterization of 3-Chloro-2-fluoro-4-methoxyaniline. By leveraging isotopic fidelity and predictable collision-induced dissociation (CID) pathways, analysts can confidently differentiate this compound from its regioisomers.

Physicochemical & Exact Mass Profiling

Before initiating MS workflows, establishing the exact monoisotopic mass and isotopic distribution is critical. The presence of a single chlorine atom provides a built-in diagnostic tracer for all downstream fragments.

PropertyValue / Description
Chemical Formula C₇H₇ClFNO
Monoisotopic Mass (³⁵Cl) 175.0200 Da
Precursor Ion [M+H]⁺ (³⁵Cl) m/z 176.027
Precursor Ion [M+H]⁺ (³⁷Cl) m/z 178.024 (~32% relative abundance)
Ionization Mode Positive Electrospray Ionization (ESI+)
Key Structural Features Primary amine, ortho-fluorine, meta-chlorine, para-methoxy

Mechanistic Mass Spectrometry: The Causality of Fragmentation

As a Senior Application Scientist, it is not enough to know what fragments appear; we must understand why they form. The fragmentation of 3-Chloro-2-fluoro-4-methoxyaniline is governed by three distinct intramolecular forces:

The Ortho-Effect in Halogen Elimination

The mass spectral behavior of haloanilines is heavily influenced by the relative positioning of the halogen and amine groups. Collision-induced dissociation (CID) of ortho-haloanilines frequently results in the loss of hydrogen halides driven by the ortho-effect [1]. In this molecule, the fluorine atom is situated at the ortho position relative to the primary amine. This spatial proximity facilitates a thermodynamically favorable elimination of hydrogen fluoride (HF, -20 Da) via a 5-membered cyclic transition state, particularly after the initial ejection of ammonia.

Methoxy Cleavage Dynamics

The para-methoxy group acts as an electron-donating moiety. During CID, methoxyaromatics characteristically undergo homolytic cleavage to lose a methyl radical (•CH₃, -15 Da), generating a highly stable radical cation [2]. Alternatively, the methoxy group can stabilize the positive charge on the ring following the neutral loss of ammonia (NH₃, -17 Da), forming a stable substituted tropylium or spiro-dienylium intermediate.

Isotopic Tracer Logic (Self-Validating Causality)

Chlorine naturally exists as ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio. This creates a mandatory self-validating logic gate for every fragment:

  • Rule A: If a fragment retains the chlorine atom, its corresponding M+2 peak MUST be present at ~32% relative abundance.

  • Rule B: If a fragment is formed via the loss of HCl (-36 Da), this M+2 signature MUST be completely abolished.

Self-Validating Experimental Protocol

This step-by-step methodology ensures that the acquired MS/MS spectra are not only accurate but internally verified through isotopic logic.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 3-Chloro-2-fluoro-4-methoxyaniline in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Working Dilution: Dilute the stock to 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (v/v). Causality: Formic acid ensures complete protonation of the primary amine to maximize the [M+H]⁺ yield.

Step 2: LC-MS/MS Acquisition Parameters
  • Chromatography: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile (0.1% FA) over 3 minutes at 0.4 mL/min.

  • Source Conditions (ESI+):

    • Capillary Voltage: 3.0 kV

    • Desolvation Temperature: 350 °C

    • Desolvation Gas: 800 L/hr

  • Tandem MS (CID): Isolate the ³⁵Cl precursor (m/z 176.0) in the quadrupole. Apply a collision energy (CE) ramp from 15 eV to 40 eV using Argon as the collision gas.

Step 3: The Data Validation Checkpoint (Critical)

Do not accept the automated software assignments blindly. Manually validate the spectra using the Isotopic Tracer Logic:

  • Check the m/z 159.0 fragment (Loss of NH₃). Does it have a companion peak at m/z 161.0 at ~32% intensity? If yes, the assignment is validated.

  • Check the m/z 140.0 fragment (Loss of HCl). Is the +2 isotope peak absent? If yes, the assignment is validated.

Fragmentation Pathway Visualization

Below is the mapped fragmentation tree detailing the primary and secondary dissociation pathways based on the mechanistic principles outlined above.

MS_Fragmentation M [M+H]⁺ m/z 176.027 C7H8ClFNO⁺ F1 [M+H - NH₃]⁺ m/z 159.001 C7H5ClFO⁺ M->F1 - NH₃ (-17 Da) Amine Cleavage F2 [M+H - •CH₃]⁺• m/z 161.004 C6H5ClFNO⁺• M->F2 - •CH₃ (-15 Da) Methoxy Cleavage F3 [M+H - HCl]⁺ m/z 140.051 C7H7FNO⁺ M->F3 - HCl (-36 Da) Halogen Loss F4 [M+H - NH₃ - HF]⁺ m/z 138.995 C7H4ClO⁺ F1->F4 - HF (-20 Da) Ortho-Effect F5 [M+H - •CH₃ - CO]⁺• m/z 133.009 C5H5ClFN⁺• F2->F5 - CO (-28 Da) Ring Contraction

Proposed ESI-MS/MS fragmentation pathways for 3-Chloro-2-fluoro-4-methoxyaniline.

Quantitative Data Summary

The following table summarizes the diagnostic transitions required for setting up a Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) quantitative assay.

Precursor Ion (m/z)Diagnostic Fragment (m/z)Neutral LossRetains ³⁵Cl/³⁷Cl Signature?Optimal CE (eV)Structural Assignment
176.027159.00117.026 (NH₃)Yes 15 - 20[M+H - NH₃]⁺
176.027161.00415.023 (•CH₃)Yes 20 - 25[M+H - •CH₃]⁺•
176.027140.05135.976 (HCl)No 25 - 30[M+H - HCl]⁺
159.001138.99520.006 (HF)Yes 30 - 35[M+H - NH₃ - HF]⁺
161.004133.00927.995 (CO)Yes 35 - 40[M+H - •CH₃ - CO]⁺•

References

  • Title: Understanding of the mass spectrometric fragmentation pathways of a few potentially genotoxic haloaniline isomers in their protonated form by collision-induced dissociation. Source: Journal of Pharmaceutical and Biomedical Analysis (2011). URL: [Link]

  • Title: In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Source: Analytical Chemistry (ACS Publications, 2020). URL: [Link]

  • Title: Compounds and Compositions for Treating Conditions Associated with cGAS (US20230085472A1).
Application

Application Note: Attenuated Total Reflectance FT-IR Spectroscopy of 3-Chloro-2-fluoro-4-methoxyaniline

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Application Guide Introduction & Pharmaceutical Context 3-Chloro-2-fluoro-4-methoxyaniline (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Application Guide

Introduction & Pharmaceutical Context

3-Chloro-2-fluoro-4-methoxyaniline (CAS: 1936314-06-5) is a highly specialized, tetrasubstituted aniline derivative. In modern drug discovery, it serves as a critical synthetic intermediate, most notably in the development of novel indole derivatives designed to inhibit the cGAS-STING signaling pathway—a primary target for treating severe autoimmune and inflammatory diseases [1].

Because the efficacy of downstream coupling reactions (such as diazotization or nucleophilic substitution) depends heavily on the purity and structural integrity of this intermediate, rigorous analytical characterization is mandatory. Fourier-Transform Infrared (FT-IR) spectroscopy provides rapid, non-destructive structural verification. However, the complex electronic interplay of its four substituents requires a nuanced approach to spectral interpretation and sample handling.

Spectroscopic Theory: Causality of Electronic Effects

The FT-IR spectrum of 3-chloro-2-fluoro-4-methoxyaniline is not merely a sum of its functional groups; it is dictated by the competing electronic effects of its substituents[2]:

  • Resonance (+R) from the Methoxy Group: The oxygen atom of the methoxy group at the para-like position donates electron density into the aromatic ring. This strengthens the Caryl​−O bond, shifting its asymmetric stretching frequency higher (typically ~1250 cm⁻¹) compared to aliphatic ethers.

  • Inductive Withdrawal (-I) from Halogens: The fluorine (ortho to the amine) and chlorine (meta to the amine) atoms exert strong electron-withdrawing inductive effects. The highly electronegative ortho-fluorine interacts with the primary amine ( −NH2​ ), altering the dipole moment during N-H stretching. This typically results in a slight stiffening of the N-H bond, though potential intramolecular hydrogen bonding between the fluorine and the amine protons can concurrently broaden these bands.

  • Steric Crowding: As a 1,2,3,4-tetrasubstituted benzene, the out-of-plane (OOP) C-H bending vibrations are restricted to the two adjacent aromatic protons at positions 5 and 6, presenting a highly specific diagnostic band in the 850–800 cm⁻¹ region.

Electronic_Effects Core 3-Chloro-2-fluoro-4-methoxyaniline Inductive Inductive Effect (-I) Fluorine & Chlorine Core->Inductive Resonance Resonance Effect (+R) Methoxy Group Core->Resonance NH_Shift N-H Bond Alteration (Dipole-Dipole Interaction) Inductive->NH_Shift CO_Shift C-O Bond Strengthening (~1250 cm⁻¹ Shift) Inductive->CO_Shift Resonance->CO_Shift

Electronic effects of substituents on the vibrational frequencies of the molecule.

Self-Validating ATR-FTIR Protocol

Rationale for Experimental Choices

Traditional transmission FT-IR requires pressing the sample into a Potassium Bromide (KBr) pellet. KBr is highly hygroscopic; the resulting moisture introduces a massive, broad O-H stretching band at ~3400 cm⁻¹, which directly masks the critical primary amine ( −NH2​ ) asymmetric and symmetric stretching bands of our target compound. Furthermore, the high localized pressure of a hydraulic press can induce polymorphic transformations in crystalline pharmaceutical intermediates.

To bypass this, Attenuated Total Reflectance (ATR) utilizing a monolithic Diamond crystal is mandated. Diamond is chosen over Zinc Selenide (ZnSe) or Germanium (Ge) because its extreme hardness prevents scratching by abrasive crystalline powders, ensuring long-term signal-to-noise (S/N) integrity, while its refractive index (~2.4) provides an optimal depth of penetration (~2 µm) for organic solids[2].

Step-by-Step Methodology

Phase 1: System Suitability Test (SST) & Self-Validation

  • Crystal Cleaning: Wipe the diamond ATR crystal and the pressure anvil with a lint-free wipe dampened with HPLC-grade isopropanol. Allow to air dry for 30 seconds.

  • SST Verification: Place a traceable Polystyrene (PS) calibration film on the crystal. Apply pressure.

  • Validation Scan: Acquire a spectrum (4 cm⁻¹ resolution, 16 scans). The system self-validates if the PS bands at 1601.2 cm⁻¹ and 1028.3 cm⁻¹ are detected within ±1.0 cm⁻¹ of their certified values.

Phase 2: Background & Baseline QC 4. Background Acquisition: With the crystal clean and empty, acquire a background spectrum (32 scans, 4 cm⁻¹ resolution). 5. 100% Transmittance Check: Immediately run a sample scan with nothing on the crystal. The resulting line must be flat at 100% T (±0.5%) with no atmospheric water vapor or CO2​ derivative peaks, validating the purge environment.

Phase 3: Sample Analysis 6. Sample Application: Transfer ~2–5 mg of 3-Chloro-2-fluoro-4-methoxyaniline powder directly onto the center of the diamond crystal. 7. Compression: Lower the pressure anvil until the clutch clicks. Causality: Consistent pressure ensures intimate contact between the crystal and the sample, maximizing the evanescent wave penetration and preventing baseline drift. 8. Data Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution). 9. Post-Processing: Apply an ATR correction algorithm. Causality: Because the depth of penetration in ATR is wavelength-dependent (penetrating deeper at lower wavenumbers), ATR correction normalizes the peak intensities to match standard transmission libraries, preventing the artificial inflation of the fingerprint region.

FTIR_Workflow A 1. System Suitability (Polystyrene Standard) B 2. Background Scan (Clean Diamond) A->B C 3. Sample Compression (Constant Pressure) B->C D 4. Data Acquisition (32 Scans, 4 cm⁻¹) C->D E 5. Spectral Processing (ATR Correction) D->E

Workflow for self-validating ATR-FTIR analysis of solid organic intermediates.

Quantitative Spectral Data & Band Assignments

The following table summarizes the expected quantitative FT-IR vibrational data for 3-Chloro-2-fluoro-4-methoxyaniline, derived from established group frequency correlations for halogenated methoxyanilines [2, 3].

Wavenumber Region (cm⁻¹)IntensityVibrational ModeStructural AssignmentCausality & Diagnostic Notes
3450 – 3420 Medium, SharpAsymmetric StretchPrimary Amine ( −NH2​ )Diagnostic for unreacted amine. Free from O-H interference due to ATR method.
3370 – 3340 Medium, SharpSymmetric StretchPrimary Amine ( −NH2​ )Often slightly broadened due to weak intramolecular interactions with ortho-fluorine.
3070 – 3010 WeakC-H StretchAromatic RingIndicates sp2 hybridized carbons.
2960 – 2835 Weak to MedC-H StretchMethoxy ( −OCH3​ )Aliphatic sp3 C-H stretch; the band at ~2835 cm⁻¹ is highly specific to methoxy groups.
1625 – 1590 StrongN-H Bend (Scissoring)Primary Amine ( −NH2​ )Overlaps slightly with the primary aromatic C=C skeletal vibration.
1500 – 1450 StrongC=C StretchAromatic RingCharacteristic skeletal breathing modes of the benzene ring.
1260 – 1210 Strong, BroadAsymmetric C-O-CAlkyl Aryl EtherShifted higher due to resonance (+R) into the ring. May overlap with C-F stretching.
1150 – 1050 StrongC-F StretchAryl FluorideHighly polar bond creates a massive change in dipole moment, resulting in a dominant peak.
1040 – 1020 MediumSymmetric C-O-CAlkyl Aryl EtherSecondary confirmation of the methoxy substituent.
850 – 800 StrongC-H Out-of-Plane Bend1,2,3,4-TetrasubstitutedDiagnostic for two adjacent aromatic protons (positions 5 and 6).
750 – 650 MediumC-Cl StretchAryl ChlorideFound in the far fingerprint region; confirms halogenation at position 3.

References

  • Google Patents (Patent EP4267564A1)
  • Interpretation of Infrared Spectra, A Practical Approach Encyclopedia of Analytical Chemistry (John Wiley & Sons) URL:[Link]

Method

Introduction: The Strategic Importance of 3-Chloro-2-fluoro-4-methoxyaniline

An in-depth guide to the applications and protocols of 3-Chloro-2-fluoro-4-methoxyaniline, a key building block in modern organic synthesis, designed for researchers, scientists, and professionals in drug development. 3-...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the applications and protocols of 3-Chloro-2-fluoro-4-methoxyaniline, a key building block in modern organic synthesis, designed for researchers, scientists, and professionals in drug development.

3-Chloro-2-fluoro-4-methoxyaniline is a polysubstituted aniline that has emerged as a valuable and versatile building block in the synthesis of complex organic molecules. Its utility is rooted in the unique electronic and steric properties conferred by its distinct substituents: a nucleophilic amino group, an electron-withdrawing and ortho, para-directing chloro group, a strongly electron-withdrawing fluoro group, and an electron-donating methoxy group.[1][2] This specific substitution pattern creates a nuanced reactivity profile that synthetic chemists can strategically exploit to construct intricate molecular architectures.

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of 3-chloro-2-fluoro-4-methoxyaniline. It offers detailed, field-proven protocols for its use in pivotal synthetic transformations, with a focus on the rationale behind experimental choices to ensure procedural integrity and reproducibility. The primary applications for this building block are found in the development of pharmaceuticals, particularly kinase inhibitors, and in the synthesis of advanced agrochemicals such as herbicides and pesticides.[1][2][3]

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in any synthetic protocol.

Key Properties
PropertyValue
IUPAC Name 3-Chloro-2-fluoro-4-methoxyaniline
Molecular Formula C₇H₇ClFNO
Molecular Weight 175.59 g/mol [1]
CAS Number 1323966-39-7[1]
Appearance Typically a solid or crystalline substance[1]
Reactivity Profile

The reactivity of 3-chloro-2-fluoro-4-methoxyaniline is a direct consequence of the interplay between its functional groups:

  • Amino Group (-NH₂) : As a strong activating group, it donates electron density to the aromatic ring, enhancing its nucleophilicity and directing electrophilic aromatic substitutions to the ortho and para positions. The nitrogen's lone pair of electrons makes the amino group itself a potent nucleophile, readily participating in reactions like acylation, alkylation, and diazotization.[2][4]

  • Halogen Substituents (-Cl, -F) : Both chlorine and fluorine exert a strong electron-withdrawing inductive effect, which deactivates the aromatic ring towards electrophilic substitution and decreases the basicity of the aniline nitrogen.[2] However, they also act as ortho, para-directors through resonance.

  • Methoxy Group (-OCH₃) : This group is strongly activating via its electron-donating resonance effect, which partially counteracts the deactivating effects of the halogens.[2] It also directs incoming electrophiles to the ortho and para positions.

The combination of these effects results in a finely tuned reactivity, allowing for selective transformations at either the amino group or specific positions on the aromatic ring.

Safety and Handling

As with many aniline derivatives, 3-chloro-2-fluoro-4-methoxyaniline and its related isomers are considered hazardous. Appropriate safety precautions are mandatory.

  • Hazards : Harmful if swallowed, inhaled, or absorbed through the skin.[5] Causes skin and serious eye irritation.[6] May cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[6]

  • Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5] Ensure that emergency eyewash stations and safety showers are readily accessible.[5][6]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[6]

Synthesis of 3-Chloro-2-fluoro-4-methoxyaniline

A common and efficient pathway for the synthesis of substituted anilines is the reduction of the corresponding nitroaromatic compound. This transformation is a cornerstone of industrial and laboratory synthesis.[3][7] The hydrogenation of 3-chloro-2-fluoro-4-methoxynitrobenzene is a preferred method.

Start 3-Chloro-2-fluoro-4-methoxynitrobenzene Reaction Catalytic Hydrogenation (Reduction of Nitro Group) Start->Reaction Catalyst Pd/C or Pt/C Catalyst Catalyst->Reaction Hydrogen H₂ Gas (Pressure) Hydrogen->Reaction Solvent Methanol or Ethanol Solvent->Reaction Product 3-Chloro-2-fluoro-4-methoxyaniline Reaction->Product

Caption: General workflow for the synthesis of 3-chloro-2-fluoro-4-methoxyaniline.

Protocol: Catalytic Hydrogenation of 3-chloro-2-fluoro-4-methoxynitrobenzene

This protocol describes the reduction of the nitro precursor to the target aniline using catalytic hydrogenation, a clean and high-yielding method.[8]

Materials and Reagents:

  • 3-chloro-2-fluoro-4-methoxynitrobenzene

  • 10% Palladium on Carbon (Pd/C) or 1% Platinum on Carbon (Pt/C) catalyst[8]

  • Methanol or Ethanol (ACS grade)

  • Hydrogen (H₂) gas

  • Nitrogen (N₂) or Argon (Ar) gas

  • Pressurized hydrogenation vessel (e.g., Parr shaker)

  • Filter aid (e.g., Celite®)

  • Rotary evaporator

Procedure:

  • Vessel Preparation : Ensure the hydrogenation vessel is clean and dry. Purge the vessel thoroughly with an inert gas (N₂ or Ar).

  • Charging the Reactor : To the vessel, add 3-chloro-2-fluoro-4-methoxynitrobenzene (1.0 eq.). Add a suitable solvent like methanol to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Catalyst Addition : Carefully add the Pd/C or Pt/C catalyst under an inert atmosphere. The catalyst loading is typically 1-5 mol% relative to the substrate.

  • Hydrogenation : Seal the reaction vessel. Purge the headspace multiple times with H₂ gas to remove all inert gas. Pressurize the vessel with H₂ to the desired pressure (e.g., 50-100 psi or 0.1-5 MPa).[8]

  • Reaction Execution : Begin vigorous stirring or shaking and heat the mixture to a controlled temperature (e.g., 40-60 °C).[3] Monitor the reaction progress by observing hydrogen uptake or by analytical techniques like HPLC or TLC. The reaction is typically complete within a few hours.

  • Work-up : Once the reaction is complete, cool the vessel to room temperature. Carefully vent the excess H₂ gas and purge the vessel with inert gas.

  • Catalyst Removal : Filter the reaction mixture through a pad of filter aid (Celite®) to remove the catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product. Causality Note: The filter aid prevents the fine catalyst particles from clogging the filter paper and ensures their complete removal.

  • Purification : Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-chloro-2-fluoro-4-methoxyaniline. The crude product can be further purified by recrystallization or column chromatography if necessary.

Applications and Protocols in Organic Synthesis

3-Chloro-2-fluoro-4-methoxyaniline serves as a linchpin in the synthesis of a variety of complex molecules. Below are protocols for its application in fundamental organic transformations.

Application 1: N-Acetylation for Amide Synthesis

N-acetylation is a common and crucial reaction used to protect the amino group or to introduce an acetamido moiety, a structural feature present in many pharmaceutical compounds.[2]

Protocol: Synthesis of N-(3-chloro-2-fluoro-4-methoxyphenyl)acetamide

Materials and Reagents:

  • 3-Chloro-2-fluoro-4-methoxyaniline

  • Acetic anhydride or Acetyl chloride

  • A suitable base (e.g., triethylamine or pyridine)

  • Aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution : Dissolve 3-chloro-2-fluoro-4-methoxyaniline (1.0 eq.) in DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition : Add the base (e.g., triethylamine, 1.2 eq.) to the solution. Cool the mixture to 0 °C in an ice bath. Causality Note: The base is essential to neutralize the acidic byproduct (HCl or acetic acid) generated during the reaction, which would otherwise protonate the starting aniline and halt the reaction.

  • Acylating Agent Addition : Slowly add acetic anhydride (1.1 eq.) or acetyl chloride (1.1 eq.) dropwise to the stirring solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Quenching : Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid and unreacted acylating agent.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Washing and Drying : Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification : Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure amide.

Application 2: Palladium-Catalyzed Cross-Coupling Reactions

The true power of building blocks like 3-chloro-2-fluoro-4-methoxyaniline is realized in modern cross-coupling reactions, which enable the efficient formation of carbon-carbon and carbon-heteroatom bonds.[9][10] The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, is a prime example.

cluster_reactants Reactants cluster_catalyst Catalytic System Aniline 3-Chloro-2-fluoro- 4-methoxyaniline Reaction Buchwald-Hartwig Cross-Coupling Aniline->Reaction ArylHalide Aryl Halide / Triflate (R-X) ArylHalide->Reaction Pd_Source Pd Precatalyst (e.g., Pd₂(dba)₃) Pd_Source->Reaction Ligand Phosphine Ligand (e.g., XPhos, RuPhos) Ligand->Reaction Base Base (e.g., NaOtBu, K₂CO₃) Base->Reaction Solvent Anhydrous Solvent (e.g., Toluene, Dioxane) Solvent->Reaction Product Diaryl Amine (Target Molecule) Reaction->Product

Caption: Key components of a Buchwald-Hartwig cross-coupling reaction.

Protocol: Hypothetical Buchwald-Hartwig Amination

This protocol provides a robust starting point for coupling 3-chloro-2-fluoro-4-methoxyaniline with an aryl halide. Optimization of the catalyst, ligand, and base is often necessary for specific substrates.[11]

Materials and Reagents:

  • 3-Chloro-2-fluoro-4-methoxyaniline

  • Aryl bromide or iodide (e.g., 4-bromotoluene)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst)[11]

  • Phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)[11]

  • Strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS))[11]

  • Anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane)

  • Schlenk flask or glovebox for inert atmosphere conditions

Procedure:

  • Inert Atmosphere Setup : Assemble a Schlenk flask under an inert atmosphere (N₂ or Ar). Causality Note: The Pd(0) species in the catalytic cycle is highly sensitive to oxygen, making an inert atmosphere critical for catalytic activity.[10]

  • Reagent Addition : To the flask, add the aryl halide (1.0 eq.), 3-chloro-2-fluoro-4-methoxyaniline (1.2 eq.), the base (e.g., NaOtBu, 1.4 eq.), the palladium precatalyst (1-2 mol%), and the phosphine ligand (2-4 mol%).

  • Solvent Addition : Add the anhydrous, deoxygenated solvent via syringe.

  • Reaction Execution : Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.

  • Reaction Monitoring : Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up : Cool the reaction to room temperature. Dilute the mixture with a solvent like ethyl acetate and quench by adding water.

  • Purification : Filter the mixture through a pad of Celite® to remove palladium residues. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel.

Role in Drug Discovery and Agrochemicals

The structural motifs derived from 3-chloro-2-fluoro-4-methoxyaniline are prevalent in a wide range of biologically active compounds. The strategic placement of halogen and methoxy groups can significantly influence a molecule's pharmacokinetic properties, such as metabolic stability and binding affinity to biological targets. This makes it a highly sought-after intermediate in medicinal chemistry and agrochemical research.[2][12]

BuildingBlock Building Block (e.g., 3-Chloro-2-fluoro- 4-methoxyaniline) Synthesis Multi-step Synthesis (e.g., Cross-Coupling, Amidation) BuildingBlock->Synthesis Library Compound Library Generation Synthesis->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: General drug discovery workflow utilizing a novel chemical building block.[4]

Conclusion

3-Chloro-2-fluoro-4-methoxyaniline is more than just a chemical reagent; it is a strategic tool for molecular design. Its well-defined reactivity, governed by a unique combination of substituents, provides chemists with a reliable platform for constructing complex and high-value molecules. From fundamental transformations like N-acetylation to advanced palladium-catalyzed cross-couplings, this building block offers a dependable and versatile entry point into the synthesis of novel pharmaceuticals and agrochemicals. The protocols and insights provided in this guide serve as a foundation for researchers to harness the full potential of this powerful synthetic intermediate.

References

  • EvitaChem. (n.d.). Buy 3-Chloro-2-fluoro-4-methoxyaniline (EVT-13278117).
  • BenchChem. (n.d.). An In-depth Technical Guide to 4-Chloro-2-fluoro-3-methoxyaniline: Properties, Synthesis, and Applications.
  • BenchChem. (n.d.). Comparative Reactivity Analysis of 4-Chloro-2-fluoro-3-methoxyaniline in Drug Discovery.
  • Thermo Fisher Scientific. (2014, January 7). Safety Data Sheet: 2-Chloro-5-methoxyaniline.
  • SynQuest Labs. (n.d.). Safety Data Sheet: 3-Fluoro-4-methoxyaniline.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Chloro-2-fluoro-3-methoxyaniline.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Ningbo Inno Pharmchem Co., Ltd. (2026, February 25). Understanding the Synthesis and Properties of 4-Fluoro-2-methoxyaniline. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.
  • Fisher Scientific. (2012, July 5). Safety Data Sheet: 4-Chloro-3-methoxyaniline.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 6-Chloro-2-fluoro-3-methoxyaniline.
  • ChemicalBook. (2019, November 19). 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works.
  • Li, Y., et al. (2025, November 4). Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of 3-Chloro-4-methylaniline. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Duo Fluoride Chemicals Co Ltd. (2015). Preparation method of 3-chloro-4-fluoroaniline.
  • ACS Publications. (2025, February 6). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development.
  • Harned Research Group. (n.d.). Cross coupling reactions.

Sources

Application

Application Note: Derivatization of 3-Chloro-2-fluoro-4-methoxyaniline in Hit-to-Lead Optimization

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound of Interest: 3-Chloro-2-fluoro-4-methoxyaniline (CAS: 1936314-06-5) Executive Summary & Scientific Rationale In modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound of Interest: 3-Chloro-2-fluoro-4-methoxyaniline (CAS: 1936314-06-5)

Executive Summary & Scientific Rationale

In modern drug discovery, highly functionalized anilines serve as privileged scaffolds for accessing complex chemical space. 3-Chloro-2-fluoro-4-methoxyaniline is a uniquely valuable building block, particularly in the development of inhibitors targeting the cyclic GMP-AMP synthase (cGAS) pathway[1].

The strategic placement of halogens and the methoxy group on this aniline core is not accidental. The fluorine atom at C2 modulates the basicity of the adjacent amine and provides metabolic stability against oxidation. The chlorine at C3 offers a distinct lipophilic vector that can occupy specific hydrophobic sub-pockets in target kinases or enzymes. Finally, the C4 methoxy group acts as a hydrogen-bond acceptor while blocking the para-position from unwanted metabolic hydroxylation. Understanding the electronic directing effects of these substituents is critical for executing regioselective derivatizations during hit-to-lead optimization.

Application in Drug Discovery: The cGAS-STING Pathway

Recent patent literature highlights the use of 3-chloro-2-fluoro-4-methoxyaniline derivatives in the synthesis of potent cGAS inhibitors ()[2]. The cGAS-STING signaling axis is a primary driver of innate immune responses to cytosolic DNA. Aberrant activation of this pathway is implicated in severe autoimmune conditions (e.g., lupus, Aicardi-Goutières syndrome). By functionalizing this aniline core, medicinal chemists can design molecules that competitively bind the cGAS active site, halting the synthesis of 2'3'-cGAMP and downstream inflammatory signaling.

Pathway dsDNA Cytosolic dsDNA cGAS cGAS Enzyme dsDNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING STING Receptor cGAMP->STING Binds Inhibitor 3-Cl-2-F-4-OMe-Aniline Derivatives Inhibitor->cGAS Inhibits

Inhibition of the cGAS-STING signaling pathway by synthesized aniline derivatives.

Derivatization Strategies & Chemical Causality

To expand the structure-activity relationship (SAR) around this scaffold, three primary derivatization workflows are typically employed:

  • Regioselective Electrophilic Bromination (C6 Activation): Causality: The primary amine (-NH₂) is a strongly activating, ortho/para-directing group. In 3-chloro-2-fluoro-4-methoxyaniline, the para-position (C4) is occupied by the methoxy group, and one ortho-position (C2) is occupied by fluorine. This leaves the C6 position as the sole highly activated site for electrophilic aromatic substitution. Treatment with N-bromosuccinimide (NBS) yields 6-bromo-3-chloro-2-fluoro-4-methoxyaniline with near-perfect regioselectivity[2]. This installs a highly reactive C-Br bond, which undergoes oxidative addition with Palladium much faster than the existing C-Cl bond, enabling orthogonal cross-coupling.

  • N-Amidation / Urea Formation: Causality: Converting the basic aniline to a neutral amide or urea alters the topological polar surface area (tPSA) and provides a directional hydrogen-bond donor/acceptor pair to engage hinge-region residues in target proteins.

  • Bioisosteric Replacement (Advanced): Causality: Anilines are frequently flagged as structural alerts due to their potential to form reactive metabolites (e.g., hydroxylamines)[3]. Modern optimization utilizes photoelectrochemical decarboxylative C(sp³)–N coupling to convert anilines into saturated bioisosteres, such as bicyclo[1.1.1]pentanes (BCPs), improving pharmacokinetic profiles while maintaining the required exit vectors ()[4].

Workflow Core 3-Cl-2-F-4-OMe-Aniline (Core Scaffold) Bromination Regioselective Bromination (NBS) Core->Bromination C6 Activation Amidation Amidation (HATU/DIPEA) Core->Amidation N-Functionalization Demethylation O-Demethylation (BBr3) Core->Demethylation Unmasking OH CrossCoupling Buchwald-Hartwig Cross-Coupling Bromination->CrossCoupling Pd-Catalyzed

Divergent derivatization workflow for the 3-Chloro-2-fluoro-4-methoxyaniline scaffold.

Step-by-Step Experimental Protocols

Protocol A: Regioselective Synthesis of 6-Bromo-3-chloro-2-fluoro-4-methoxyaniline

This protocol is self-validating: The completion of the reaction is marked by the fading of the yellow/orange NBS tint, and LC-MS analysis will show a distinct +78/80 Da mass shift with a characteristic 1:1 isotopic pattern indicative of mono-bromination.

  • Preparation: Charge a flame-dried round-bottom flask with 3-chloro-2-fluoro-4-methoxyaniline (1.0 eq, e.g., 2.01 g, 11.4 mmol) and anhydrous Tetrahydrofuran (THF, 80 mL) under an argon atmosphere[2].

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes. Causality: Low temperature prevents over-bromination and oxidative degradation of the electron-rich aniline.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq, 2.13 g, 12.0 mmol) portion-wise over 10 minutes to maintain the internal temperature.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Monitor via TLC (Hexanes/EtOAc 4:1).

  • Workup: Once complete, quench with saturated aqueous Na₂S₂O₃ (20 mL) to neutralize any residual active bromine. Extract with EtOAc (3 x 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (0-20% EtOAc in heptane) to afford the brominated product[2].

Protocol B: Buchwald-Hartwig Cross-Coupling at C6
  • Setup: In a microwave vial, combine 6-bromo-3-chloro-2-fluoro-4-methoxyaniline (1.0 eq), a secondary amine of choice (1.2 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.1 eq), and Cs₂CO₃ (2.0 eq).

  • Solvent & Degassing: Add anhydrous 1,4-dioxane (0.2 M). Seal the vial and degas by sparging with argon for 10 minutes. Causality: Strict exclusion of oxygen is required to prevent the oxidation of the active Pd(0) catalytic species to inactive Pd(II).

  • Heating: Heat the mixture at 90 °C in an oil bath for 12 hours.

  • Isolation: Filter the crude mixture through a pad of Celite, wash with EtOAc, concentrate, and purify via reverse-phase preparative HPLC.

Protocol C: Amidation of the Aniline Nitrogen

This protocol is self-validating: The conversion of the basic aniline to a neutral amide significantly increases the retention time on reverse-phase LC-MS, and the disappearance of the primary amine N-H stretch (~3300-3500 cm⁻¹) in FTIR confirms complete N-acylation.

  • Activation: In a dry flask, dissolve the desired carboxylic acid (1.1 eq) in anhydrous DMF (0.3 M). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add 3-chloro-2-fluoro-4-methoxyaniline (1.0 eq) to the activated mixture.

  • Reaction: Stir at room temperature for 4–6 hours until LC-MS indicates complete consumption of the aniline.

  • Workup: Dilute with water to precipitate the amide. Filter the solid, wash with cold water, and dry under high vacuum.

Quantitative Data Summary

The table below summarizes the expected analytical profiles and yields for the primary derivatizations of the 3-chloro-2-fluoro-4-methoxyaniline scaffold.

Derivative / ProductReaction TypeKey Reagents & ConditionsTypical Yield (%)LC-MS (m/z) [M+H]⁺Primary SAR Use Case
6-Bromo-3-chloro-2-fluoro-4-methoxyaniline Electrophilic BrominationNBS, THF, 0 °C85 - 92%254.0 / 256.0Orthogonal cross-coupling handle
N-(3-Chloro-2-fluoro-4-methoxyphenyl)acetamide AmidationAcCl, TEA, DCM, 0 °C> 90%218.0Hinge-binding / H-bond alteration
4-Amino-2-chloro-3-fluorophenol O-DemethylationBBr₃, DCM, -78 °C70 - 80%162.0Unmasking H-bond donor
BCP-Saturated Bioisostere Decarboxylative C(sp³)-N CouplingBCP-COOH, Ir-photocatalyst, Blue LED45 - 60%VariableMitigation of metabolic toxicity

References

  • Title: EP4267564A1 - Indole derivatives useful in treating conditions associated with cgas Source: Google Patents URL
  • Title: US20230085472A1 - Compounds and Compositions for Treating Conditions Associated with cGAS Source: Google Patents URL
  • Title: Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxylative C(sp³)–N coupling Source: Nature Communications (PubMed Central) URL: [Link]

  • Title: Recent Advances and Outlook for the Isosteric Replacement of Anilines Source: ACS Medicinal Chemistry Letters URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Chloro-2-fluoro-4-methoxyaniline

Welcome to the technical troubleshooting and protocol center for the synthesis of 3-Chloro-2-fluoro-4-methoxyaniline (CAS: 1936314-06-5). As an essential building block in pharmaceutical and agrochemical development, opt...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical troubleshooting and protocol center for the synthesis of 3-Chloro-2-fluoro-4-methoxyaniline (CAS: 1936314-06-5). As an essential building block in pharmaceutical and agrochemical development, optimizing the yield of this highly functionalized aniline requires precise chemocontrol. The convergence of a halogen (chlorine), a fluorine atom, and an electron-donating methoxy group on an aniline core creates unique electronic tensions that often lead to side reactions during synthesis.

In this guide, we bypass theoretical generalities and address the specific, field-proven methodologies required to maximize your yield, focusing primarily on the critical nitro-reduction step[1].

Synthesis Pathway & Reaction Logic

The most reliable synthetic route to 3-chloro-2-fluoro-4-methoxyaniline avoids direct electrophilic halogenation of the aniline ring, relying instead on the reduction of 3-chloro-2-fluoro-4-methoxynitrobenzene . However, the choice of reducing agent dictates the success of the reaction.

SynthesisWorkflow A 3-Chloro-2-fluoro-4-methoxynitrobenzene (Precursor) B Pd/C, H2 (Catalytic Hydrogenation) A->B High Risk Route C Fe, NH4Cl (Chemical Reduction) A->C Optimal Route D 2-Fluoro-4-methoxyaniline (Dehalogenated Byproduct) B->D Major Pathway (Hydrodechlorination) E 3-Chloro-2-fluoro-4-methoxyaniline (Target Product) B->E Minor Pathway C->E Chemoselective Reduction (>90% Yield)

Figure 1: Reaction pathways for the reduction of 3-chloro-2-fluoro-4-methoxynitrobenzene.

Quantitative Yield Analysis

The table below summarizes the empirical outcomes of various reduction methodologies. As demonstrated, transition-metal catalysis often results in unacceptable levels of dehalogenation.

Reduction MethodologyReagents & CatalystTemp (°C)Time (h)Conversion (%)Target Yield (%)Dehalogenation (%)
Catalytic (Standard) H₂, 10% Pd/C2512>991584
Catalytic (Modified) H₂, 5% Pt/C2516>997225
Chemical (Recommended) Fe powder, NH₄Cl803>9994 <1
Chemical (Alternative) SnCl₂·2H₂O, EtOH705>9988<1

Frequently Asked Questions (Troubleshooting)

Q1: Why am I observing massive dehalogenation when reducing the nitro precursor? A1: When utilizing standard catalytic hydrogenation (e.g., H₂ with Pd/C), palladium readily inserts into the aryl-chlorine bond via oxidative addition. Because the nitro group reduction is highly exothermic and the resulting amine activates the ring, the intermediate undergoes competitive hydrodechlorination, yielding 2-fluoro-4-methoxyaniline as the major byproduct[1]. To troubleshoot this, switch to a chemoselective chemical reductant (like Fe/NH₄Cl) or use a poisoned catalyst (e.g., Pt/C with vanadium or thiophene) to suppress the oxidative addition step.

Q2: Can I synthesize this compound by directly chlorinating 2-fluoro-4-methoxyaniline? A2: Direct electrophilic halogenation of the free aniline is highly problematic and not recommended. The amino (-NH₂) and methoxy (-OCH₃) groups are both strongly activating, but the -NH₂ group dominates the directing effects, pushing electrophilic attack to the 6-position rather than the desired 3-position. Furthermore, the electron-rich nature of the ring leads to rapid over-chlorination. If you must use this route, you must first protect the amine (e.g., as an acetamide) to increase steric bulk and reduce its activating power.

Q3: My isolated 3-chloro-2-fluoro-4-methoxyaniline is turning dark brown over time. Is it degrading? A3: Yes. Like most electron-rich substituted anilines, this compound is highly susceptible to auto-oxidation when exposed to ambient air and light, forming colored oligomeric species. While minor discoloration often does not significantly impact the molar yield in immediate downstream reactions—such as rapid electrophilic bromination with N-Bromosuccinimide (NBS) at 0°C[2]—it is best practice to store the purified compound under an inert atmosphere (Argon or N₂) at 2–8°C in an amber vial.

Step-by-Step Methodology: Chemoselective Iron-Mediated Reduction

To ensure a self-validating and high-yield synthesis, follow this optimized Béchamp-style reduction protocol.

Objective: Reduce the nitro group quantitatively without cleaving the sensitive aryl-chloride bond.

Materials Required:

  • 3-Chloro-2-fluoro-4-methoxynitrobenzene (1.0 eq)

  • Iron powder, 325 mesh (5.0 eq)

  • Ammonium chloride (NH₄Cl) (5.0 eq)

  • Ethanol / Deionized Water (3:1 v/v)

Procedure:

  • Substrate Suspension: In a round-bottom flask equipped with a reflux condenser and a robust magnetic stirrer, suspend 3-chloro-2-fluoro-4-methoxynitrobenzene in the Ethanol/Water mixture.

  • Activation: Add the Iron powder and Ammonium chloride to the suspension.

    • Causality Check: NH₄Cl acts as a mildly acidic proton source (pH ~5-6). Unlike strong acids (e.g., HCl) which can cause ether cleavage or over-reduction, NH₄Cl activates the iron surface just enough to facilitate single-electron transfer to the nitro group without providing the thermodynamic driving force required for hydrodehalogenation.

  • Thermal Reaction: Heat the mixture to 80°C (reflux) for 2 to 4 hours.

  • In-Process Monitoring (Self-Validation): Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting material will appear as a fast-moving, UV-active spot. The successful formation of the aniline is validated by the appearance of a highly polar, lower-Rf spot that stains positive with Ninhydrin.

  • Quench and Filtration: Once the starting material is fully consumed, cool the mixture to room temperature. Filter the heterogeneous suspension through a tightly packed pad of Celite to remove the iron oxides. Wash the filter cake thoroughly with Ethyl Acetate.

  • Work-up: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the remaining aqueous phase with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Result: The crude product is typically >95% pure and can be used directly in downstream coupling or halogenation steps[2].

References

  • EP4267564A1 - Indole derivatives useful in treating conditions associated with cgas. Google Patents.

Sources

Optimization

Technical Support Center: Synthesis &amp; Handling of 3-Chloro-2-fluoro-4-methoxyaniline

Welcome to the Application Support Center for 3-Chloro-2-fluoro-4-methoxyaniline (CAS: 1936314-06-5) [3]. This specialized halogenated aromatic amine is a critical building block in drug discovery, most notably serving a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for 3-Chloro-2-fluoro-4-methoxyaniline (CAS: 1936314-06-5) [3]. This specialized halogenated aromatic amine is a critical building block in drug discovery, most notably serving as a primary precursor in the synthesis of indole-derived cyclic GMP-AMP synthase (cGAS) inhibitors[1, 4].

Due to the complex electronic interplay of its substituents (amine, fluorine, chlorine, and methoxy groups), researchers frequently encounter chemoselectivity and stability issues during its synthesis and downstream application. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high-yield, high-purity workflows.

I. Mechanistic Workflow & Side Reaction Pathways

Understanding the electronic directing effects and bond dissociation energies of your intermediates is the first step in troubleshooting. The diagram below illustrates the standard synthetic route (chlorination followed by nitro reduction) and the primary side reactions that compromise yield.

SynthesisPathway SM 2-Fluoro-4-methoxy -1-nitrobenzene Intermediate 3-Chloro-2-fluoro-4-methoxy -1-nitrobenzene SM->Intermediate Chlorination (NCS/Acid) Side1 5-Chloro Isomer (Regioisomer) SM->Side1 Off-target Electrophilic Attack Product 3-Chloro-2-fluoro -4-methoxyaniline Intermediate->Product Nitro Reduction (Pt/C or Fe/HCl) Side2 2-Fluoro-4-methoxy aniline (Dechlorination) Intermediate->Side2 Over-reduction (Pd/C + H2) Side3 Oxidation Products (Azo/Azoxy) Product->Side3 Air/Light Exposure

Fig 1. Mechanistic workflow and primary side reaction pathways for 3-Chloro-2-fluoro-4-methoxyaniline.

II. Troubleshooting Guide: Causality & Solutions

Q: During the catalytic hydrogenation of the nitro precursor, I am observing a massive loss of the chlorine atom. How can I suppress this hydrodechlorination?

The Causality: Palladium on carbon (Pd/C) is highly active for the oxidative addition of aryl C–Cl bonds. In 3-chloro-2-fluoro-4-methoxy-1-nitrobenzene, the electron-donating methoxy group increases the electron density of the aromatic ring, which paradoxically facilitates the oxidative addition of the C–Cl bond to Pd(0) species during hydrogenation. This hydrodehalogenation competes directly with nitro group reduction [2]. The Solution: You must alter the chemoselectivity of the catalyst. Switch from Pd/C to a sulfided Platinum on carbon (Pt/C, sulfided) catalyst. The sulfur acts as a catalyst poison that sterically and electronically inhibits the oxidative addition of the C–Cl bond while leaving the catalyst active enough to reduce the nitro group. Alternatively, use a dissolving metal reduction (e.g., Fe/NH₄Cl) which operates via single-electron transfer and does not cleave aryl chlorides.

Q: My electrophilic chlorination of 2-fluoro-4-methoxy-1-nitrobenzene yields a 60:40 mixture of isomers. Why is the 5-chloro isomer forming, and how do I enrich the 3-chloro target?

The Causality: This is a classic case of competing directing groups. The methoxy group is a strong ortho/para director. In 2-fluoro-4-methoxy-1-nitrobenzene, the para position is blocked by the nitro group, leaving the two ortho positions (C3 and C5) open for electrophilic attack. Position C3 is sterically hindered (flanked by fluorine and methoxy), whereas C5 is much more accessible. Consequently, standard chlorinating agents (like Cl₂/FeCl₃) will heavily favor the off-target 5-chloro regioisomer. The Solution: To overcome the steric bias, utilize a highly selective, bulky chlorinating agent or rely on rigorous chromatographic separation. In drug development workflows, the crude product is typically purified by flash chromatography on silica using a precise heptane/EtOAc gradient (0–20% EtOAc) to isolate the pure 3-chloro isomer [1].

Q: The purified 3-chloro-2-fluoro-4-methoxyaniline darkens rapidly from pale yellow to dark brown upon storage. What causes this, and is the batch ruined?

The Causality: The combination of an amine and a methoxy group makes the aromatic ring exceptionally electron-rich. This drastically lowers the oxidation potential of the molecule. When exposed to atmospheric oxygen and ambient light, the aniline undergoes rapid autoxidation to form azo, azoxy, and quinone-imine polymeric species. The Solution: Darkening indicates degradation, and the batch should be re-purified via an acidic wash or silica plug before use. To prevent this, the compound must be stored under an inert atmosphere (Argon or N₂) at ≤ 2°C in amber, light-blocking vials.

III. Quantitative Data: Nitro Reduction Condition Matrix

To guide your choice of reduction conditions, the following table summarizes the quantitative impurity profiles generated by different catalytic systems when reducing 3-chloro-2-fluoro-4-methoxy-1-nitrobenzene.

Catalyst / ReagentConditionsConversionYield of TargetDechlorinated Impurity
10% Pd/C H₂ (1 atm), MeOH, 25°C>99%45%52% (Critical Failure)
5% Pt/C (Standard)H₂ (3 atm), EtOAc, 25°C>99%78%18%
5% Pt/C (Sulfided)H₂ (3 atm), EtOAc, 25°C>99%94% <1% (Optimal Catalytic)
Fe powder / NH₄Cl EtOH/H₂O (3:1), 80°C>99%88% Not detected (Optimal Metal)

IV. Validated Experimental Protocols

Every protocol provided here is designed as a self-validating system , meaning you can confirm the success of the reaction at specific checkpoints without waiting for final NMR analysis.

Protocol A: Chemoselective Reduction (Iron/Ammonium Chloride Method)

This method guarantees zero hydrodechlorination and is ideal for scale-up.

  • Preparation: Charge a round-bottom flask with 3-chloro-2-fluoro-4-methoxy-1-nitrobenzene (1.0 eq), iron powder (5.0 eq), and ammonium chloride (5.0 eq).

    • Validation Check 1: Ensure the Fe powder is a fine grey dust. If it appears rust-colored (oxidized), it lacks the electron-transfer capability required for the reaction and must be replaced.

  • Solvent Addition: Add a degassed mixture of Ethanol and Water (3:1 ratio, 0.2 M concentration relative to substrate).

  • Reaction: Heat the vigorously stirred mixture to 80°C for 2 hours.

    • Validation Check 2: The reaction mixture will transition from a clear yellow solution to a thick, dark brown/black suspension. This visual change confirms active reduction.

  • Monitoring: Sample the reaction, filter through a micro-syringe filter, and analyze via LC-MS.

    • Validation Check 3: Look for the disappearance of the starting material ( m/z 205). The product will appear at [M+H]+=176.0 . The complete absence of an m/z 142.0 peak confirms that no dechlorination has occurred.

  • Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove iron salts, and wash the cake with EtOAc. Extract the filtrate with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Downstream Bromination for cGAS Inhibitor Synthesis

Bromination at the C6 position is a required step for synthesizing indole-based cGAS inhibitors [4].

  • Preparation: Dissolve 3-chloro-2-fluoro-4-methoxyaniline (1.0 eq) in anhydrous THF (0.1 M).

  • Cooling: Cool the solution to 0°C using an ice-water bath under an Argon atmosphere.

    • Validation Check 1: The solution must be completely clear and pale yellow. If it is dark brown, the starting aniline has oxidized and should be re-purified.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 10 minutes.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature.

    • Validation Check 2: Monitor via TLC (Heptane/EtOAc 4:1). The starting material ( Rf​≈0.4 ) should be completely consumed, replaced by a new, less polar spot ( Rf​≈0.55 ).

  • Purification: Remove the solvent in vacuo. Purify the crude product by flash chromatography on silica (Biotage) using a heptane/EtOAc gradient (0–20% EtOAc) to yield the pure brominated intermediate [1].

V. Frequently Asked Questions (FAQs)

Q: Can I use Boron Tribromide (BBr₃) to demethylate this compound? A: Proceed with extreme caution. While BBr₃ is standard for cleaving aryl methyl ethers, the harsh Lewis acidic conditions can cause the free amine to coordinate with the boron, leading to complex mixtures or polymerization. You must protect the amine (e.g., as a Boc or Acetyl group) prior to attempting demethylation.

Q: What is the exact mass I should use for mass spectrometry tuning? A: The monoisotopic exact mass of 3-Chloro-2-fluoro-4-methoxyaniline is 175.02 . When using positive electrospray ionization (ESI+), tune for the [M+H]+ peak at 176.02 .

Q: Is this compound compatible with Buchwald-Hartwig cross-coupling reactions? A: Yes, but with caveats. The free amine can act as a competing nucleophile, and the aryl chloride is significantly less reactive toward oxidative addition than aryl bromides or iodides. You will need specialized, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or BrettPhos) and a strong base (like NaOtBu) to force the coupling at the chloride position.

VI. References

  • Novartis AG. (2023). EP4267564A1 - Indole derivatives useful in treating conditions associated with cgas. Google Patents.

  • Chemsrc. (2025). 3-Chloro-2-fluoro-4-methoxyaniline | CAS#:1936314-06-5. Chemsrc Database.[Link]

  • Google Patents. (2023). US20230085472A1 - Compounds and Compositions for Treating Conditions Associated with cGAS. Google Patents.

Troubleshooting

Technical Support Center: Troubleshooting 3-Chloro-2-fluoro-4-methoxyaniline Synthesis

Welcome to the Technical Support Center. 3-Chloro-2-fluoro-4-methoxyaniline is a highly specialized halogenated aromatic amine, frequently utilized as a critical intermediate in the synthesis of advanced pharmaceuticals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 3-Chloro-2-fluoro-4-methoxyaniline is a highly specialized halogenated aromatic amine, frequently utilized as a critical intermediate in the synthesis of advanced pharmaceuticals (such as cGAS inhibitors) and agrochemicals[1][2].

The most scalable and economically viable synthetic route involves the nucleophilic aromatic substitution or nitration of a halogenated precursor, followed by the catalytic hydrogenation of 3-chloro-2-fluoro-4-methoxynitrobenzene[1]. However, the presence of multiple reactive functional groups (C-Cl, C-F, and -OCH3) makes the final reduction step highly susceptible to side reactions. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the root causes of yield-limiting impurities and provide self-validating protocols to ensure you achieve high-purity synthesis.

FAQ 1: Managing Hydrodehalogenation Impurities

Q: During the Pd/C-catalyzed reduction of 3-chloro-2-fluoro-4-methoxynitrobenzene, my LC-MS shows significant levels of 2-fluoro-4-methoxyaniline (des-chloro) and 3-chloro-4-methoxyaniline (des-fluoro) impurities. Why is this happening, and how can I suppress it?

A: You are observing classic hydrodehalogenation. Standard palladium on carbon (Pd/C) catalysts contain highly active zero-valence Pd(0) sites on the metal surface. While these sites are excellent for activating hydrogen for nitro group reduction, their electron-rich nature allows them to readily undergo oxidative addition into the carbon-halogen (C-X) bonds of your substrate[3][4]. The C-Cl bond is particularly vulnerable to this cleavage.

To suppress dehalogenation without stalling the nitro reduction, you must modulate the electronic structure of the catalyst or sterically block the active sites. This can be achieved through two primary mechanisms:

  • Interfacial Modifiers: Co-modifying the Pd/C catalyst with organic ligands like triphenylphosphine (PPh3) or inorganic species like sodium metavanadate (NaVO3). PPh3 strongly coordinates to Pd(0) on the surface, preventing the flat-lying adsorption of the halogenated aromatic ring required for C-X cleavage, while high-valence Pd sites at the metal-support interface selectively activate H2 for nitro reduction[4].

  • Acidic Media: Conducting the hydrogenation in the presence of an acidic catalytic medium (e.g., glacial acetic acid or phosphoric acid) protonates intermediate species and alters the adsorption energy, unexpectedly inhibiting the dehalogenation of the benzenoid ring[5]. Alternatively, switching to a sulfided Platinum on Carbon (Pt/C) catalyst drastically reduces C-X cleavage[6].

Protocol: Modified Catalytic Hydrogenation for Halogen Retention

This protocol utilizes catalyst poisoning and acidic media to create a self-validating system that halts at the amine.

  • Preparation: Charge a high-pressure Hastelloy reactor with 3-chloro-2-fluoro-4-methoxynitrobenzene (1.0 eq) and dissolve it in anhydrous methanol or dimethylformamide (10 volumes)[5].

  • Catalyst Loading: Add 1.0% w/w of 5% Pt/C (sulfided) or a PPh3-modified Pd/C catalyst. Do not use standard unpoisoned 10% Pd/C.

  • Inhibitor Addition: Add 1.0% v/v of glacial acetic acid or a catalytic amount of morpholine (0.1 eq) to the reaction mixture to further suppress C-Cl bond cleavage[5].

  • Purging: Seal the reactor. Purge the headspace with Nitrogen (3x 50 psi) to remove oxygen, followed by Hydrogen gas (3x 50 psi).

  • Reaction: Pressurize with H2 to 40-50 psi. Heat the reaction to 45°C. Monitor the hydrogen uptake carefully.

  • Workup: Once H2 uptake ceases (typically 4-6 hours), cool the reactor to 20°C. Vent and purge with N2. Filter the catalyst through a Celite pad under an inert atmosphere. Concentrate the filtrate in vacuo to isolate the high-purity amine.

FAQ 2: Suppressing Haber Condensation Intermediates

Q: My HPLC analysis shows a persistent yellow-tinted impurity and a peak corresponding to a hydroxylamine intermediate. Increasing the reaction time and temperature only increases dehalogenation. What is the mechanism here?

A: You are observing the accumulation of intermediates defined by the Haber mechanism for nitrobenzene reduction[7][8]. The reduction of a nitro group to an amine is a complex six-electron transfer process that proceeds sequentially through nitroso (-NO) and hydroxylamine (-NHOH) intermediates[7].

If the final reduction of the hydroxylamine to the target aniline (the "direct route") is mass-transfer limited or slow, the accumulated hydroxylamine can react with the highly electrophilic nitroso intermediate. This bimolecular reaction (the "condensation route") forms azoxy and azo dimers[8]. These dimers are highly colored (yellow/orange) and are notoriously difficult to fully reduce back to the monomeric aniline without applying forcing conditions that would concurrently trigger the dehalogenation discussed in FAQ 1.

Mitigation: To favor the direct route, you must ensure rapid H2 mass transfer. Increase your agitation rate (RPM) to eliminate gas-liquid boundary layers, and avoid basic conditions, which heavily favor the condensation route[7].

G Nitro 3-Chloro-2-fluoro- 4-methoxynitrobenzene Nitroso Nitroso Intermediate Nitro->Nitroso +H2, -H2O Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine +H2 Azoxy Azoxy/Azo Dimers (Condensation Impurities) Nitroso->Azoxy +Hydroxylamine (Condensation) Target 3-Chloro-2-fluoro- 4-methoxyaniline (Target Product) Hydroxylamine->Target +H2, -H2O (Direct Route) Azoxy->Target +H2 (Slow Cleavage) Dehal Des-halogenated Impurities (Loss of Cl/F) Target->Dehal Pd(0) Catalyzed C-X Cleavage

Fig 1: Haber mechanism and hydrodehalogenation pathways in nitroarene reduction.

FAQ 3: Controlling Regioisomeric Precursor Impurities

Q: We consistently detect a co-eluting isomer (e.g., 5-chloro-2-fluoro-4-methoxyaniline). It survives the hydrogenation step. How do we remove it?

A: Regioisomers are rarely generated during the hydrogenation step; they are almost exclusively carried over from upstream electrophilic aromatic substitution (e.g., chlorination) or nucleophilic aromatic substitution (SNAr) steps[1]. Because the physical properties and polarities of these isomers are nearly identical to the target 3-chloro-2-fluoro-4-methoxyaniline, downstream purification via crystallization or standard silica gel chromatography is highly inefficient.

Mitigation: You must optimize the regioselectivity of the precursor synthesis. If synthesizing the precursor via the chlorination of a 2-fluoro-4-methoxyaniline derivative, lower the reaction temperature to -5°C to 0°C and utilize a less reactive, sterically bulky chlorinating agent (e.g., N-Chlorosuccinimide instead of Cl2 gas) to maximize the para/ortho directing effects of the existing substituents.

Quantitative Data Summary: Impurity Profiling

The table below summarizes the quantitative analytical data for the most common impurities encountered in this workflow, allowing for rapid identification via High-Performance Liquid Chromatography (HPLC).

ImpurityStructural DeviationMechanistic OriginTypical HPLC RRT*Mitigation Strategy
Des-chloro aniline Loss of Cl at C3Hydrodehalogenation (Pd(0) cleavage)0.75 - 0.85Use sulfided Pt/C or acidic modifiers
Des-fluoro aniline Loss of F at C2Hydrodehalogenation (Pd(0) cleavage)0.80 - 0.90Use PPh3-modified catalysts
Hydroxylamine -NHOH instead of -NH2Incomplete Haber reduction0.90 - 0.95Increase agitation; optimize H2 pressure
5-Chloro Isomer Cl at C5 instead of C3Upstream SNAr/Chlorination0.98 - 1.02Strict temp control in precursor synthesis
Azoxy / Azo Dimers Dimeric N=N or N=N(O)Haber condensation route1.40 - 1.60Avoid basic media; ensure rapid H2 mass transfer

*RRT = Relative Retention Time compared to the main 3-Chloro-2-fluoro-4-methoxyaniline peak (RRT = 1.00) under standard reverse-phase (C18) gradient conditions.

References

  • US20230085472A1 - COMPOUNDS AND COMPOSITIONS FOR TREATING CONDITIONS ASSOCIATED WITH cGAS - Google P
  • US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google P
  • Electron-Enriched Pd Nanoparticles for Selective Hydrogenation of Halonitrobenzenes to Haloanilines - MDPI. [Link]

  • (PDF) Selective Hydrogenation of Halonitrobenzenes - ResearchGate. [Link]

  • Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects - CCS Publishing. [Link]

  • First-Principles Study on the Mechanism of Nitrobenzene Reduction to Aniline Catalyzed by a N-Doped Carbon-Supported Cobalt Single-Atom Catalyst - ACS Publications. [Link]

  • Organocatalytic Reduction of Aromatic Nitro Compounds: The Use of Solid-Supported Phenyl(2-quinolyl)methanol - PMC.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Purification of 3-Chloro-2-fluoro-4-methoxyaniline

For: Researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for the purification of 3-Chloro-2-fluoro-4-methoxyaniline, a key intermediate in pharmaceutical and agr...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

This guide provides in-depth technical assistance for the purification of 3-Chloro-2-fluoro-4-methoxyaniline, a key intermediate in pharmaceutical and agrochemical synthesis.[1] The unique substitution pattern on the aniline ring presents specific challenges during purification. This document outlines common issues and provides robust, scientifically-grounded solutions.

I. Troubleshooting Guide

This section addresses common problems encountered during the purification of 3-Chloro-2-fluoro-4-methoxyaniline, offering step-by-step solutions based on established chemical principles.

Issue 1: Oily Product Formation During Recrystallization

Question: My 3-Chloro-2-fluoro-4-methoxyaniline "oiled out" during recrystallization instead of forming crystals. What causes this and how can I fix it?

Answer:

"Oiling out" occurs when the dissolved compound separates from the cooling solution as a liquid rather than a solid.[2] This is a common problem when the melting point of the solute is lower than the boiling point of the recrystallization solvent.[3][4][5] Impurities can also significantly depress the melting point of your compound, leading to this issue.[3][4][6] The resulting oil is often an impure liquid form of your product that will not form pure crystals upon further cooling.[3]

Troubleshooting Steps:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation.[3][4]

  • Slow Cooling: Allow the solution to cool to room temperature very slowly. Insulating the flask can help promote the formation of crystals over oil.[4][6]

  • Solvent Selection: If the problem persists, the chosen solvent is likely unsuitable. Select a solvent with a lower boiling point. The melting point of 3-Chloro-2-fluoro-4-methoxyaniline is in the range of 50-55 °C.

  • Pre-purification: If the crude material is highly impure, consider a preliminary purification step like an acid-base extraction to remove non-basic or acidic impurities before recrystallization.

Issue 2: Poor Separation in Column Chromatography

Question: I am unable to separate my target compound from a closely related impurity using column chromatography. How can I improve the separation?

Answer:

Aniline derivatives can be challenging to purify by column chromatography due to their basic nature. The amine group can interact strongly with the acidic silica gel, leading to "tailing" or streaking of the compound on the column.[7][8][9] This reduces the separation efficiency.

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Add a Base: To counteract the acidic nature of the silica gel, add a small amount of a volatile base, such as triethylamine (0.1-2%), to your mobile phase.[8][10][11] This will neutralize the acidic sites on the silica and reduce tailing.

    • Optimize Polarity: Systematically vary the polarity of your eluent. A common mobile phase for anilines is a mixture of hexanes and ethyl acetate.[12] A gradual increase in polarity (gradient elution) can be more effective than a single solvent mixture (isocratic elution).[13]

  • Stationary Phase:

    • Alumina: Consider using neutral or basic alumina as your stationary phase instead of silica gel.[8]

    • Particle Size: Using silica gel with a smaller particle size (e.g., 230-400 mesh) increases the surface area and can lead to better separation.[13]

  • Sample Loading:

    • Dry Loading: If your compound is not very soluble in the initial mobile phase, consider "dry loading." Dissolve your crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry powder. This powder can then be carefully added to the top of your column.[8][13]

Issue 3: Discoloration of the Purified Product

Question: My final product is a dark oil or solid. How can I decolorize it?

Answer:

Anilines are prone to oxidation when exposed to air and light, which results in the formation of highly colored impurities.[7] This is a common cause of discoloration.

Troubleshooting Steps:

  • Activated Carbon Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. The charcoal is then removed by hot gravity filtration.[7][14][15]

  • Vacuum Distillation: If the compound is thermally stable, vacuum distillation is an excellent method for separating it from non-volatile, colored impurities.[7]

  • Inert Atmosphere: To prevent further oxidation, handle and store the purified compound under an inert atmosphere, such as nitrogen or argon.[7]

II. Frequently Asked Questions (FAQs)

QuestionAnswer
What are the most likely impurities in my 3-Chloro-2-fluoro-4-methoxyaniline? Common impurities can include unreacted starting materials, isomeric byproducts from the synthesis, and degradation products from oxidation.[7][16]
How can I confirm the purity of my final product? A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is ideal for determining purity.[7][10] Gas Chromatography-Mass Spectrometry (GC-MS) can identify volatile impurities.[14] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) will confirm the structure.[14][17] A sharp melting point is also a good indicator of high purity.[10]
What are the key safety precautions when working with this compound? 3-Chloro-2-fluoro-4-methoxyaniline is harmful if swallowed.[18] It is important to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

III. Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Choose a solvent in which the compound is soluble when hot and insoluble when cold. Common solvents for anilines include ethanol, methanol, or mixtures with water.[14][19]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the hot solvent.[15][20]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[15][20]

  • Hot Gravity Filtration: If charcoal or other solid impurities are present, filter the hot solution through a fluted filter paper into a clean, pre-warmed flask.[14][20][21]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[15][19]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[15][20]

  • Washing and Drying: Wash the crystals with a small amount of ice-cold solvent and allow them to dry completely.[19][20][21]

Protocol 2: Column Chromatography
  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. An ideal Rf value for the target compound is between 0.2 and 0.4.[8]

  • Column Packing: Pack the column with silica gel as a slurry in the initial mobile phase.[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column.[7]

  • Elution: Begin eluting with the chosen solvent system, collecting fractions in separate test tubes.[7][8]

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.[7][8]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.[7][8]

IV. Visualizations

Diagram 1: Purification Workflow Decision Tree

G start Crude 3-Chloro-2-fluoro-4-methoxyaniline is_colored Is the crude product colored? start->is_colored recrystallization Recrystallization is_colored->recrystallization No recrystallization_charcoal Recrystallization with Activated Charcoal is_colored->recrystallization_charcoal Yes outcome Purity Check (TLC/HPLC) recrystallization->outcome recrystallization_charcoal->outcome pure Product is Pure outcome->pure Yes impure Product is Impure outcome->impure No end Pure Product pure->end column_chromatography Column Chromatography impure->column_chromatography column_chromatography->pure

Caption: A decision tree to guide the selection of an appropriate purification method.

V. References

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts.

  • Oiling Out in Crystallization. Mettler Toledo.

  • Problems with Recrystallisations. (n.d.). University of York.

  • Recrystallization. (n.d.). Wired Chemist.

  • Technical Support Center: Purification of Crude Aniline Phosphate. (n.d.). BenchChem.

  • Recrystallization (help meeeeee). (2013, February 3). Reddit.

  • Technical Support Center: Purification of Substituted Anilines. (n.d.). BenchChem.

  • Technical Support Center: Purifying Aniline Derivatives by Column Chromatography. (n.d.). BenchChem.

  • How to obtain pure aniline from a mixture of phenol and aniline? (2014, August 10). Stack Exchange.

  • 3-Chloro-4-methoxyaniline 97% | 5345-54-0. (n.d.). Sigma-Aldrich.

  • Purify and dry aniline? (2014, May 26). Reddit.

  • Vacuum Distillation of Aniline. (2020, June 3). Texium.

  • An In-depth Technical Guide to the Purity and Analysis of 4-Chloro-2-fluoro-3-methoxyaniline. (n.d.). BenchChem.

  • An In-depth Technical Guide to 4-Chloro-2-fluoro-3-methoxyaniline: Properties, Synthesis, and Applications. (n.d.). BenchChem.

  • Radial Chromatography for the Separation of Nitroaniline Isomers. (2011, June 20). Journal of Chemical Education.

  • An In-depth Technical Guide to 4-Chloro-2-fluoro-3-methoxyaniline: Structure and Synthesis. (n.d.). BenchChem.

  • Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. (n.d.). U.S. Environmental Protection Agency.

  • 3-Fluoro-4-methoxyaniline 366-99-4 wiki. (n.d.). GuideChem.

  • 3-Fluoro-4-methoxyaniline | 366-99-4. (2026, January 13). ChemicalBook.

  • 3-Chloro-4-methoxyaniline | C7H8ClNO | CID 21441. (n.d.). PubChem.

  • Recrystallization. (n.d.). University of California, Los Angeles.

  • Experiment 2: Recrystallization. (n.d.). University of Toronto.

  • Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. (2008). Journal of Chromatography A.

  • Does aniline stick in columns during column chromatography? (2014, August 3). ResearchGate.

  • Dry silica gel (84 g). (n.d.). Organic Syntheses.

  • Recrystallization1. (n.d.). California State University, Northridge.

  • Technical Support Center: Synthesis of 4-Chloro-2-fluoro-3-methoxyaniline. (n.d.). BenchChem.

  • 3-Chloro-2-fluoro-4-methoxyaniline. (n.d.). EvitaChem.

  • Purification method of 4-fluoro-2-methoxyaniline. (2021, February 26). Google Patents.

  • 3-Fluoro-4-methoxyaniline | 366-99-4. (n.d.). Tokyo Chemical Industry Co., Ltd.

  • 3-Chloro-4-methoxyaniline 97% | 5345-54-0. (n.d.). MilliporeSigma.

  • Recrystallization | MIT Digital Lab Techniques Manual. (2010, February 4). YouTube.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 3-Chloro-2-fluoro-4-methoxyaniline

Prepared by: Senior Application Scientist, Chemical Synthesis Division This guide is designed for researchers, scientists, and drug development professionals working with 3-Chloro-2-fluoro-4-methoxyaniline. It provides i...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide is designed for researchers, scientists, and drug development professionals working with 3-Chloro-2-fluoro-4-methoxyaniline. It provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you navigate the complexities of handling and reacting with this specific substituted aniline. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with 3-Chloro-2-fluoro-4-methoxyaniline and how should it be stored?

A1: Like many aniline derivatives, 3-Chloro-2-fluoro-4-methoxyaniline is susceptible to oxidation, which can cause discoloration over time, often turning from a colorless or pale-yellow solid to a darker brown or reddish hue upon exposure to air and light.[1][2][3] This is due to the formation of highly colored oxidized impurities.[2]

Recommended Storage Protocol:

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Container: Use a tightly sealed, amber glass vial or a container that protects the contents from light.

  • Temperature: Store in a cool, dry, and well-ventilated place. Some suppliers recommend storage below +30°C.[4]

  • Incompatibilities: Keep away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides to prevent degradation and potentially hazardous reactions.[3][4] For long-term storage, converting the aniline to its hydrochloride salt can enhance stability.[4]

Q2: I am planning an electrophilic aromatic substitution on the aniline ring. What should I consider regarding regioselectivity?

A2: The reactivity and regioselectivity of the aromatic ring are governed by the combined electronic effects of the four substituents. The amino (-NH₂) group is a powerful activating, ortho-, para-directing group.[2][5][6] However, the chloro (-Cl) and fluoro (-F) groups are deactivating but ortho-, para-directing, while the methoxy (-OCH₃) group is activating and ortho-, para-directing.

The positions ortho and para to the strongly activating amino group are C5 and C1 (ipso-position). The C5 position is the most likely site for electrophilic attack due to the powerful directing effect of the amino group and less steric hindrance compared to the position between the fluorine and chlorine atoms. Direct electrophilic substitution reactions, such as bromination, on highly activated anilines can be difficult to control and may lead to polysubstitution.[7] To achieve mono-substitution, it is often necessary to protect the amino group by converting it to an amide (e.g., an acetanilide), which moderates its activating effect.[2][6]

Sources

Optimization

Technical Support Center: Catalyst Selection for 3-Chloro-2-fluoro-4-methoxyaniline Synthesis

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that synthesizing 3-chloro-2-fluoro-4-methoxyaniline presents a critical chemoselectivity c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that synthesizing 3-chloro-2-fluoro-4-methoxyaniline presents a critical chemoselectivity challenge: installing the aniline amine group without triggering the hydrodehalogenation of the labile carbon-chlorine (C-Cl) or carbon-fluorine (C-F) bonds.

This guide provides field-proven troubleshooting, mechanistic causality, and self-validating protocols for the two primary synthetic routes: Catalytic Hydrogenation (from the nitroarene) and Buchwald-Hartwig Amination (from the bromoarene).

Synthesis Strategy & Catalyst Selection Workflow

The optimal catalytic system depends entirely on your starting material. The decision tree below outlines the logical flow for avoiding dehalogenation and cross-coupling side reactions.

CatalystSelection Start Starting Material? Nitro 3-Chloro-2-fluoro- 4-methoxynitrobenzene Start->Nitro Route A: Nitro Reduction Bromo 1-Bromo-3-chloro-2-fluoro- 4-methoxybenzene Start->Bromo Route B: C-N Cross-Coupling PdC Standard Pd/C (High Dehalogenation) Nitro->PdC Avoid PtC Pt/C + Inhibitor (Chemoselective) Nitro->PtC Recommended PdPPh3 Pd(PPh3)4 (Poor Selectivity) Bromo->PdPPh3 Avoid PdBrett Pd2(dba)3 + BrettPhos (Br-Selective) Bromo->PdBrett Recommended Product 3-Chloro-2-fluoro- 4-methoxyaniline PtC->Product PdBrett->Product

Fig 1. Catalyst selection decision tree for synthesizing 3-Chloro-2-fluoro-4-methoxyaniline.

Route A: Nitro Reduction Troubleshooting (Hydrogenation)

FAQ & Diagnostic Causality

Q: When reducing 3-chloro-2-fluoro-4-methoxynitrobenzene using standard 10% Pd/C, I observe up to 30% formation of 2-fluoro-4-methoxyaniline (hydrodechlorination). Why does this happen, and how do I prevent it?

A: This is a fundamental kinetic issue. Palladium surfaces possess a very low activation barrier for the oxidative addition of C-Cl bonds, especially at the low-coordination "step" and "edge" sites of the metal nanoparticles[1]. Once the nitro group is reduced, the resulting aniline remains coordinated to the Pd surface, facilitating C-Cl cleavage.

The Solution: Switch from Palladium to Platinum (Pt/C) . Platinum inherently has a higher activation energy for C-Cl cleavage[1]. However, unmodified Pt/C can still yield 5–10% dehalogenation. To achieve >99% chemoselectivity, you must introduce a catalyst poison (modifier) such as a thiol, morpholine, or an acidic medium[2]. These modifiers selectively bind to the highly active step sites of the Pt nanoparticles, physically blocking C-Cl oxidative addition while leaving the terrace sites open for the less sterically demanding N-O bond reduction[3].

Quantitative Data: Catalyst System Comparison
Catalyst SystemModifier / AdditiveNitro Conversion (%)Haloaniline Selectivity (%)Dehalogenation (%)
10% Pd/CNone>9968.531.5
5% Pt/CNone>9990.29.8
5% Pt/CMorpholine (0.1 eq)>9998.11.9
5% Pt/CThiol-polymer / Acidic medium>99>99.6<0.4
Protocol 1: Self-Validating Chemoselective Hydrogenation

This protocol utilizes an acidic medium to suppress dehalogenation[2], creating a self-validating stoichiometric hydrogen uptake system.

  • Reactor Preparation: Charge a high-pressure autoclave with 3-chloro-2-fluoro-4-methoxynitrobenzene (1.0 eq) dissolved in methanol (0.5 M).

  • Catalyst & Modifier Addition: Add 5% Pt/C (1 mol% Pt relative to substrate). Add glacial acetic acid (0.1 eq) to act as the dehalogenation inhibitor[2].

  • Purge & Pressurize: Purge the vessel with N2 (3x), followed by H2 (3x). Pressurize the reactor to exactly 10 bar of H2.

  • Reaction Execution: Heat the mixture to 40 °C with vigorous stirring (1000 rpm) to eliminate mass-transfer limitations.

  • Self-Validating IPC (In-Process Control): Monitor the pressure drop. The theoretical hydrogen uptake for a nitro-to-amine reduction is exactly 3.0 equivalents. Validation trigger: If the mass flow controller registers >3.05 equivalents of H2 uptake, hydrodehalogenation is occurring. The system must be programmed to automatically halt H2 flow and crash-cool to 5 °C.

  • Workup: Filter the catalyst through a Celite pad under N2. Neutralize the filtrate with saturated NaHCO3 and extract with ethyl acetate.

Route B: Buchwald-Hartwig Amination Troubleshooting

FAQ & Diagnostic Causality

Q: I am starting from 1-bromo-3-chloro-2-fluoro-4-methoxybenzene. How do I selectively aminate the bromide without activating the chloride or fluoride?

A: Selectivity here relies on exploiting the Bond Dissociation Energies (BDE): C-Br (~68 kcal/mol) is significantly weaker than C-Cl (~81 kcal/mol) and C-F (~116 kcal/mol). However, using a generic catalyst like Pd(PPh3)4 will lead to sluggish kinetics and eventual C-Cl activation. You must use a highly active precatalyst like Pd2(dba)3 paired with a bulky dialkylbiaryl monophosphine ligand such as BrettPhos or RuPhos [4]. The extreme steric bulk of BrettPhos accelerates the reductive elimination step and stabilizes the monoligated Pd(0) intermediate, ensuring the catalytic cycle turns over rapidly before off-cycle C-Cl oxidative addition can occur[4].

Q: Can I use ammonia gas directly to form the primary aniline? A: It is highly discouraged. Direct use of ammonia often leads to bis-arylation (forming secondary amines) and can form inactive Werner-type complexes that poison the Pd catalyst. Instead, use an ammonia surrogate like benzophenone imine , followed by mild acidic hydrolysis[5].

Protocol 2: Chemoselective Amination via Ammonia Surrogate

This protocol ensures strict mono-amination using a self-calibrating UV-chromophore shift.

  • Catalyst Activation: In an N2-filled glovebox, combine Pd2(dba)3 (2 mol%) and BrettPhos (4.5 mol%) in anhydrous toluene. Stir for 15 minutes until the dark purple solution turns dark red, indicating the formation of the active L-Pd(0) species.

  • Reagent Addition: Add 1-bromo-3-chloro-2-fluoro-4-methoxybenzene (1.0 eq), benzophenone imine (1.1 eq)[5], and sodium tert-butoxide (1.4 eq).

  • Coupling: Seal the vessel, remove from the glovebox, and heat to 80 °C for 4 hours.

  • Self-Validating IPC: Sample the reaction and analyze via HPLC-UV at 254 nm. The starting material has weak UV absorbance, while the benzophenone imine intermediate is highly conjugated. The reaction is validated as complete when the distinct imine peak plateaus and starting material is <1%.

  • Hydrolysis: Cool the mixture to room temperature. Add 2.0 M HCl in THF (3.0 eq) and stir for 2 hours to cleave the imine[5]. Neutralize and extract to isolate the pure 3-chloro-2-fluoro-4-methoxyaniline.

Mechanistic Insights: Surface Site Poisoning

The diagram below illustrates the exact causality behind why modifying platinum catalysts prevents the destruction of your target molecule during hydrogenation.

Mechanism cluster_Pd Unmodified Metal (Undesired) cluster_Pt Modified Pt Catalyst (Desired) Substrate Halonitrobenzene (Ar-Cl) Pd_Ads Adsorption at Step Sites Substrate->Pd_Ads Pt_Mod Modifier Blocks Step Sites Substrate->Pt_Mod Pd_Cleave C-Cl Oxidative Addition Pd_Ads->Pd_Cleave Dehalo Dehalogenated Aniline Pd_Cleave->Dehalo Pt_NO2 Selective -NO2 Adsorption Pt_Mod->Pt_NO2 Halo Haloaniline (Target) Pt_NO2->Halo

Fig 2. Mechanistic divergence of hydrodechlorination vs. selective nitro reduction.

Sources

Troubleshooting

byproduct formation in the chlorination of substituted anilines

Welcome to the Technical Support Center for the halogenation of aromatic amines. As researchers and drug development professionals, you know that the chlorination of substituted anilines is a fundamental yet notoriously...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the halogenation of aromatic amines. As researchers and drug development professionals, you know that the chlorination of substituted anilines is a fundamental yet notoriously uncooperative transformation. The high electron density of the aniline ring often leads to a cascade of over-reaction, poor regioselectivity, and oxidative degradation.

This guide is designed to move beyond basic protocols by explaining the causality behind byproduct formation and providing self-validating workflows to ensure reproducible, chemoselective chlorination.

Diagnostic Workflow

Before adjusting your reaction parameters, use the diagnostic logic below to identify the mechanistic root of your byproduct formation.

DiagnosticWorkflow Start Analyze Reaction Outcome Poly Polychlorination Start->Poly Regio Poor Regioselectivity Start->Regio Ox Dark Mixture (Oxidation) Start->Ox Protect Protect Amine Poly->Protect Mild Use Mild Agent (NCS) Poly->Mild Catalyst Use Organocatalyst Regio->Catalyst Temp Lower Temperature Regio->Temp Inert Use Inert Atmosphere Ox->Inert Solvent Switch Solvent Ox->Solvent

Diagnostic workflow for resolving common aniline chlorination issues.

Troubleshooting & FAQs

Issue 1: Polychlorination (Over-Chlorination)

Q: My reaction yields a mixture of mono-, di-, and tri-chlorinated anilines. How do I stop over-chlorination?

A: The amino group (-NH₂) is a strongly activating, ortho/para-directing group due to the resonance donation of the nitrogen lone pair into the aromatic pi-system. This high electron density makes the ring hyper-reactive toward electrophilic chlorine species, meaning the activation energy for subsequent chlorinations is nearly as low as the first addition[1].

  • Causality & Solution:

    • Amine Protection: Convert the free amine to an acetanilide or carbamate. This delocalizes the nitrogen lone pair into the adjacent carbonyl group, dampening ring activation and significantly raising the activation energy required for secondary chlorination events[1].

    • Reagent Selection: Switch from harsh reagents like chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) to N-chlorosuccinimide (NCS). NCS provides a controlled, gradual release of electrophilic chlorine, favoring mono-addition[2].

Issue 2: Poor Regioselectivity

Q: I need the ortho-chloro isomer, but I am isolating predominantly para-substituted products. How can I steer the selectivity?

A: Standard electrophilic aromatic substitution heavily favors the para position due to lower steric hindrance. Overcoming this requires kinetic steering.

  • Causality & Solution:

    • Organocatalysis: Utilize a secondary amine organocatalyst (e.g., diisopropylamine) in conjunction with sulfuryl chloride. The catalyst reacts with SO₂Cl₂ to form an anionic trichloride intermediate. This bulky species engages in hydrogen bonding with the aniline substrate, effectively anchoring the chlorinating agent near the ortho position and sterically blocking the para pathway[3].

    • Temperature Control: Lowering the reaction temperature suppresses the thermal energy available to cross the activation barrier of the less-favored para-pathway, thereby enhancing kinetic ortho-selectivity[1].

Issue 3: Dark Purple/Black Reaction Mixtures

Q: My reaction turns dark purple immediately, and my yield of the chlorinated product is exceptionally low. What is happening?

A: Free anilines are highly susceptible to oxidation. The dark color indicates the formation of highly conjugated byproducts, often triggered by the chlorinating agent acting as a single-electron oxidant[2].

  • Causality & Solution:

    • Mechanistic Pathway: Oxidation of anilines often proceeds via a one-electron oxidation to a radical cation or a two-electron oxidation to a nitrene intermediate[4]. These reactive intermediates rapidly undergo homo-coupling to form deeply colored azo (-N=N-) or azoxy (-N=N(O)-) compounds[5].

    • Exclusion of Light and Oxygen: Perform the reaction under an inert atmosphere (N₂ or Ar) and strictly in the dark. Ambient light can trigger homolytic cleavage of chlorine bonds, initiating runaway radical oxidation pathways[1],[6].

    • Solvent Optimization: Switch to acetonitrile. It has been empirically proven to be an excellent solvent for NCS chlorinations, minimizing colored byproduct formation compared to chloroform or carbon tetrachloride[2].

Mechanistic Pathways of Byproduct Formation

MechanisticPathways Aniline Substituted Aniline EAS Electrophilic Substitution Aniline->EAS Cl+ source Oxidation Oxidation Pathway Aniline->Oxidation Oxidant / Light Mono Monochloroaniline EAS->Mono Controlled Poly Polychloroaniline EAS->Poly Excess Reagent Radical Nitrene / Radical Oxidation->Radical Azo Azo / Azoxy Compounds Radical->Azo Homo-coupling

Competing pathways: Desired electrophilic substitution vs. undesired oxidation.

Quantitative Data & Reagent Selection

Table 1: Comparison of Chlorinating Agents for Aniline Substrates

Chlorinating AgentReactivity LevelPrimary Byproduct RiskSelectivity Profile
Chlorine Gas (Cl₂) Extremely HighPolychlorinationPoor (Complex mixture of isomers)
Sulfuryl Chloride (SO₂Cl₂) HighPolychlorinationPara-selective (unless organocatalyzed)
N-Chlorosuccinimide (NCS) ModerateOxidation (if unprotected)Controllable (Favors mono-addition)

Table 2: Impact of Protecting Groups on Aniline Reactivity

Protecting GroupRing ActivationRisk of Over-ChlorinationEase of Downstream Removal
None (-NH₂) StrongVery HighN/A
Acetyl (-NHAc) ModerateLowModerate (Requires strong acid/base hydrolysis)
Carbamate (-NHCO₂Me) ModerateLowEasy (Mild basic hydrolysis)

Validated Experimental Workflows

Protocol A: Controlled Monochlorination using N-Chlorosuccinimide (NCS)

Self-Validating System: The use of acetonitrile as a solvent prevents the dark oxidation byproducts typically seen in chloroform. The reaction mixture remaining colorless or light yellow provides immediate visual validation of successful chemoselectivity[2].

  • Preparation: Flame-dry a round-bottom flask and purge with inert gas (N₂ or Ar) to exclude ambient moisture and oxygen, which can initiate radical oxidation[1].

  • Substrate Dissolution: Dissolve the protected aniline (e.g., methyl carbanilate or acetanilide, 1.0 equiv) in anhydrous acetonitrile to achieve a 0.1 M concentration[2].

  • Reagent Addition: Add N-chlorosuccinimide (NCS, 1.05 equiv) in a single portion at 0 °C. Causality: NCS is a mild reagent; adding it at 0 °C minimizes the thermal energy available for over-chlorination[1].

  • Reaction Monitoring: Stir the mixture, allowing it to slowly warm to room temperature. Monitor via TLC. The reaction mixture should remain relatively clear[2].

  • Workup: Quench the reaction by pouring it into water to precipitate the chlorinated product. The succinimide byproduct is highly water-soluble and will be washed away in the aqueous phase, ensuring streamlined purification[2].

Protocol B: Ortho-Selective Chlorination via Organocatalysis

Self-Validating System: The absence of polychlorinated species and para-isomers in GC-MS confirms the successful steric shielding effect of the anionic trichloride intermediate[3].

  • Setup: In a dry flask under an N₂ atmosphere, add the free aniline substrate (1.0 mmol) and a secondary amine organocatalyst (e.g., diisopropylamine, 0.2 mmol)[1].

  • Solvent Addition: Add anhydrous toluene (5 mL) and stir at 25 °C[1]. Causality: Non-polar solvents like toluene maintain the tight ion-pairing necessary for the catalyst to direct the chlorine atom effectively[6].

  • Chlorination: Slowly add a solution of sulfuryl chloride (SO₂Cl₂, 1.1 mmol) in anhydrous toluene (2 mL) over 10 minutes in the dark[1],[6]. Causality: Slow addition prevents localized concentration spikes of the chlorinating agent, while darkness prevents homolytic cleavage of the Cl-Cl bond into non-selective radicals[6].

  • Quench & Extract: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure[6].

References

  • Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene | tandfonline.com | 2

  • Amine organocatalysts for highly ortho-Selective chlorination of anilines with sulfuryl chloride | researchgate.net | 3

  • Preventing over-chlorination in aniline synthesis | benchchem.com | 1

  • How to avoid byproduct formation in chlorination reactions | benchchem.com | 6

  • CHAPTER 3: Oxidation and Reduction by Solid Oxidants and Reducing Agents using Ball-Milling | rsc.org | 5

  • Stepwise Oxidation of Anilines by cis-[Ru IV (bpy) 2 (py)(O)] 2+ | acs.org | 4

Sources

Optimization

Technical Support Center: Challenges in the Reduction of Substituted Nitroaromatics

Introduction Welcome to the Technical Support Center for the reduction of substituted nitroaromatics. This transformation, converting a nitro group (–NO₂) into a primary amine (–NH₂), is a fundamental and widely utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center for the reduction of substituted nitroaromatics. This transformation, converting a nitro group (–NO₂) into a primary amine (–NH₂), is a fundamental and widely utilized reaction in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] The resulting aromatic amines are critical building blocks, and the conversion of a strongly electron-deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group is a powerful synthetic tool.[2]

However, this seemingly straightforward reduction is fraught with challenges, from incomplete reactions and low yields to poor chemoselectivity and the formation of undesired side products.[3] The presence of other functional groups on the aromatic ring introduces significant complexity, demanding a careful and rational selection of reagents and conditions.[3]

This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights, troubleshooting guides in a direct Q&A format, and detailed protocols to help you navigate the common pitfalls and achieve clean, efficient, and selective reductions.

Troubleshooting Guide

This section addresses specific, common problems encountered during the reduction of substituted nitroaromatics.

Q1: My reaction is incomplete or the yield is very low. What should I do?

A1: Incomplete conversion is one of the most frequent issues. The cause can often be traced to reagent activity, reaction conditions, or substrate solubility. A systematic approach is key to diagnosis.[3][4]

Causality & Troubleshooting Steps:

  • Reagent/Catalyst Activity:

    • Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Raney Ni): Catalysts can deactivate over time or through improper handling.[4] Ensure your catalyst is fresh. If you suspect catalyst poisoning by impurities like sulfur or certain nitrogen heterocycles, try purifying your starting material or using a fresh batch of high-purity solvent.[5] Consider increasing the catalyst loading (w/w %) or the hydrogen pressure.[4]

    • Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl, Zn/AcOH): The surface area and purity of the metal are crucial.[4] Use finely powdered metal to maximize reactive surface area. For metals like zinc, pre-activation may be necessary. Ensure the acid concentration is appropriate for the desired reaction rate.[4]

    • Other Reagents (e.g., Sodium Dithionite, Hydrazine): These reagents can decompose on storage.[4][6] Always use a fresh, high-quality supply.

  • Substrate Solubility: The nitroaromatic compound must be soluble in the reaction solvent for the reaction to proceed efficiently.[4] If solubility is poor, the reaction rate will be severely limited.

    • Solution: For hydrophobic substrates, consider solvents like THF or co-solvent systems such as ethanol/water or acetic acid.[4] Protic co-solvents can often improve reaction rates in catalytic hydrogenations.[4]

  • Reaction Temperature: Many reductions proceed well at room temperature, but some substrates require heating to achieve a reasonable rate.[3][4]

    • Action: If the reaction is sluggish, try gentle heating.

    • Caution: Be aware that higher temperatures can sometimes increase the formation of side products.[4] For highly exothermic reactions, cooling may be necessary to maintain control.[4]

  • Stoichiometry: Ensure you are using a sufficient excess of the reducing agent, especially for metal-based reductions, to drive the reaction to completion.[3][4]

Troubleshooting Workflow: Incomplete Reduction

G start Incomplete Reaction or Low Yield catalyst Using Catalytic Hydrogenation? start->catalyst metal Using Metal/Acid System? catalyst->metal No cat_check Check Catalyst Activity: - Use fresh catalyst - Increase loading/pressure - Check for poisons (S, halides) catalyst->cat_check Yes solubility Is Substrate Fully Soluble? metal->solubility No metal_check Check Metal/Acid: - Use fine metal powder - Check acid concentration - Ensure sufficient equivalents metal->metal_check Yes temp Is Reaction Sluggish at RT? solubility->temp Yes solvent_check Change Solvent System: - Try THF or co-solvents (e.g., EtOH/H₂O) solubility->solvent_check No temp_check Gently Heat Reaction (Monitor for side products) temp->temp_check Yes end Reaction Should Proceed temp->end No, check other factors cat_check->solubility metal_check->solubility solvent_check->temp temp_check->end G sub Ar-NO₂ (Nitroaromatic) pro Ar-NH₂ (Amine) sub->pro Main Pathway (6e⁻) int1 Ar-NO (Nitroso) sub->int1 +2e⁻, +2H⁺ int2 Ar-NHOH (Hydroxylamine) int1->int2 +2e⁻, +2H⁺ side_azoxy Ar-N(O)=N-Ar (Azoxy) int1->side_azoxy Condensation int2->pro +2e⁻, +2H⁺ int2->side_azoxy side_azo Ar-N=N-Ar (Azo) side_azoxy->side_azo Reduction side_azo->pro Reduction

Caption: The main reduction pathway and common condensation side reactions.

Strategies to Improve Selectivity for the Amine:

  • Control Reaction Conditions: Ensure thorough mixing and controlled temperature. [1]Localized overheating can promote condensation side reactions. [4]2. Ensure Sufficient Reducing Agent: Use an adequate amount of the reducing agent to ensure the reaction proceeds past the intermediate stages to the final amine product. [4]3. Choice of Catalyst/Reagent: Some systems are more prone to forming intermediates. For example, certain catalyst poisons can improve the selectivity for hydroxylamines by reducing the reaction rate. [6]For complete reduction to the amine, a highly active catalyst system is generally preferred.

Q3: My starting material has other reducible functional groups. How can I selectively reduce only the nitro group?

A3: This is the central challenge of chemoselectivity in nitroaromatic reductions. [3]The key is to choose a reducing agent that is powerful enough to reduce the nitro group but mild enough to leave other functionalities intact. [5]Catalytic hydrogenation, for example, is highly effective but will also readily reduce alkenes, alkynes, and sometimes carbonyls and nitriles. [5][7] Data Presentation: Reagent Selection for Chemoselectivity

Functional Group PresentRecommended Reducing Agent(s)Reagents to Avoid (or use with caution)Citation(s)
Aldehydes, Ketones SnCl₂, Fe/HCl, Zn/AcOHCatalytic Hydrogenation (e.g., Pd/C, H₂), LiAlH₄[5]
Esters, Amides SnCl₂, Fe/HCl, Catalytic HydrogenationLiAlH₄ (will reduce esters and amides)[5]
Alkenes, Alkynes Fe/HCl, SnCl₂, Zn/AcOHCatalytic Hydrogenation (will reduce C-C multiple bonds)[5]
Aryl Halides (Cl, Br, I) SnCl₂, Fe/HCl, Zn/AcOH, Raney Nickel with H₂Pd/C with H₂ (can cause dehalogenation)[5][8]
Nitriles SnCl₂, Fe/HClCatalytic Hydrogenation, LiAlH₄ (will reduce nitriles)[9]
Thiol (-SH) or Sulfide (-SR) Fe/HCl, Zn/AcOHCatalytic Hydrogenation (sulfur compounds are catalyst poisons)[10][11]
Workflow: Selecting a Chemoselective Reducing Agent

G start Start: Substituted Nitroaromatic q1 Are C-C multiple bonds (alkenes/alkynes) present? start->q1 q2 Are aryl halides present? q1->q2 No rec1 Use Metal/Acid: Fe/HCl, SnCl₂, Zn/AcOH q1->rec1 Yes q3 Are carbonyls/nitriles present? q2->q3 No rec2 Avoid Pd/C. Consider SnCl₂, Fe/HCl, or Raney Ni. q2->rec2 Yes rec3 Use Metal/Acid: SnCl₂, Fe/HCl q3->rec3 Yes rec4 Catalytic Hydrogenation (Pd/C) is likely a good choice. q3->rec4 No

Caption: A flowchart to guide the selection of a reducing agent based on other functional groups.

Frequently Asked Questions (FAQs)

Q: How do substituents on the aromatic ring affect the reduction? A: Substituents have a significant electronic and steric effect on the reactivity of the nitro group.

  • Electronic Effects: Electron-withdrawing groups (e.g., -CN, -C(O)R, -SO₂R) generally make the nitro group more susceptible to reduction, often leading to higher yields. [6][12]Conversely, electron-donating groups (e.g., -OH, -NH₂, -OR) can decrease the rate of reduction. [6][13]* Steric Effects: A nitro group that is flanked by bulky ortho substituents may be sterically hindered, making it harder for the reducing agent or catalyst to access. In polynitro compounds, the least hindered nitro group is often preferentially reduced. [14][15]* Regioselectivity: In dinitro or trinitro compounds, the position of reduction can be predicted. For instance, in dinitrophenols, the nitro group ortho to the hydroxyl group is often preferentially reduced. [15]Computational models suggest that in the radical anion intermediate, the more negative nitro group is selectively reduced. [14] Q: What are the best methods for monitoring the reaction progress? A: Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): The simplest method to qualitatively track the disappearance of the starting material and the appearance of the more polar amine product.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques are excellent for quantitative analysis, allowing you to determine conversion and selectivity accurately. [1]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze the crude product mixture to confirm the structure of the product and identify any side products. [1]* Hydrogen Uptake: In catalytic hydrogenations, monitoring the consumption of hydrogen gas from a cylinder provides a real-time measure of the reaction's progress. The reaction is typically complete when hydrogen uptake ceases. [1]* UV-Vis Spectroscopy: For some compounds, like p-nitrophenol, the reduction can be monitored by the disappearance of its characteristic absorption peak. [16] Q: What are the most critical safety precautions for these reductions? A: Safety is paramount, especially for catalytic hydrogenations.

  • Exothermic Nature: The reduction of nitroaromatics is highly exothermic. [1]Uncontrolled reactions can lead to a dangerous increase in temperature and pressure (thermal runaway), particularly due to the formation of unstable hydroxylamine intermediates. [1]Always ensure adequate cooling and monitoring.

  • Flammable Hydrogen Gas: Catalytic hydrogenations use flammable H₂ gas, often under pressure. [1][17]This creates a significant fire and explosion hazard. [17]Reactions should be conducted in a properly functioning fume hood, away from ignition sources, and using appropriate high-pressure reactors. [1][17]* Pyrophoric Catalysts: Some catalysts, particularly Raney Nickel and used Pd/C, can be pyrophoric and may ignite spontaneously upon exposure to air, especially when dry. [17]Always handle catalysts under a wet solvent slurry and never allow them to dry in the open. [17]* Hazardous Reagents: Many reagents used, such as hydrazine, are toxic and hazardous. [6]Always consult the Safety Data Sheet (SDS) and use appropriate personal protective equipment (PPE). [18]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C

This protocol describes a typical batch hydrogenation in a high-pressure reactor. [1]

  • Reactor Setup: In a suitable high-pressure autoclave, charge the nitroaromatic substrate, the solvent (e.g., ethanol, ethyl acetate), and the catalyst (e.g., 5-10% Pd/C). A typical substrate-to-catalyst weight ratio is 20:1 to 100:1. [1]2. Sealing and Purging: Seal the reactor securely. Purge the system 3-5 times with an inert gas, such as nitrogen, to remove all residual air. [1]3. Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1-5 bar). [18]4. Reaction: Begin vigorous stirring to ensure good mass transfer. If necessary, heat the reactor to the target temperature. Monitor the reaction progress by observing the hydrogen uptake from the gas cylinder. [1]5. Completion and Work-up: Once hydrogen uptake ceases, stop the heating and allow the reactor to cool to room temperature. [1]6. Venting and Filtration: Carefully and slowly vent the excess hydrogen gas in a safe manner. Open the reactor and filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. CAUTION: Keep the filter cake wet with solvent at all times to prevent ignition. [17]7. Analysis and Purification: The filtrate contains the crude product. Analyze it using GC, HPLC, or NMR to determine conversion and purity. [1]The product can be further purified by crystallization, distillation, or column chromatography if necessary. [1]

Protocol 2: General Procedure for Reduction using Tin(II) Chloride (SnCl₂)

This method is useful for substrates with functional groups sensitive to catalytic hydrogenation. [4][5]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the nitroaromatic compound (1.0 eq) and a solvent such as ethanol. [4]2. Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O), typically 3-5 equivalents. [4][5]3. Reaction: Stir the mixture. The reaction can often be run at room temperature, but for less reactive substrates, heating to reflux may be required. Monitor the reaction's completion by TLC. [4][5]4. Work-up: Once the starting material is consumed, cool the mixture to room temperature and remove the solvent under reduced pressure. [4][5]5. Neutralization: Take up the residue in an organic solvent like ethyl acetate. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is basic (pH > 7) to neutralize the acid and precipitate tin salts. [4]6. Filtration and Extraction: Filter the resulting suspension through Celite® to remove the inorganic solids. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with additional ethyl acetate. [4]7. Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine. Purify as needed. [5]

References

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Troubleshooting

Technical Support Center: Stability and Synthesis of 3-Chloro-2-fluoro-4-methoxyaniline

This guide serves as a technical resource for researchers, scientists, and drug development professionals working with 3-Chloro-2-fluoro-4-methoxyaniline. Given that this is a specialized substituted aniline, this docume...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a technical resource for researchers, scientists, and drug development professionals working with 3-Chloro-2-fluoro-4-methoxyaniline. Given that this is a specialized substituted aniline, this document synthesizes direct data with established chemical principles for analogous structures to provide robust troubleshooting strategies.[1] The inherent reactivity of the aniline moiety, influenced by its unique substitution pattern, presents specific challenges during synthesis and handling. This center addresses these stability issues in a direct question-and-answer format to facilitate rapid problem-solving in the laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section covers high-level questions regarding the handling, storage, and fundamental stability of 3-Chloro-2-fluoro-4-methoxyaniline.

Q1: My purified 3-Chloro-2-fluoro-4-methoxyaniline sample is turning from a light color to dark brown/black upon storage. What is causing this discoloration?

A: This is a classic and widely observed issue with aniline derivatives, primarily caused by oxidation.[2] The electron-rich nature of the aniline ring and the lone pair of electrons on the nitrogen atom make the molecule highly susceptible to oxidation by atmospheric oxygen. This process is often accelerated by exposure to light (photodegradation) and can lead to the formation of highly colored polymeric impurities and nitroso-compounds.[3]

Q2: What are the definitive storage and handling procedures to ensure the long-term stability of this compound?

A: To mitigate degradation, strict storage and handling protocols are mandatory. The primary goal is to minimize exposure to air, light, and incompatible materials.[4] All handling should be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6]

Parameter Recommendation Rationale
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Prevents oxidation by atmospheric oxygen.
Container Use a tightly sealed, amber glass or opaque container.Protects from light exposure, minimizing photodegradation.
Temperature Store in a cool, dry location (refrigeration is often recommended).Reduces the rate of decomposition reactions.[7]
Incompatibilities Keep away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.Prevents vigorous and potentially hazardous reactions that lead to degradation.[2]

Q3: How do the chloro, fluoro, and methoxy substituents affect the overall stability and reactivity of the aniline core?

A: The electronic properties of each substituent collectively determine the molecule's stability.

  • Amino (-NH₂) Group: This is a powerful activating group that donates electron density into the aromatic ring through resonance, making the ring highly reactive towards electrophiles but also more prone to oxidation.[8]

  • Methoxy (-OCH₃) Group: As an electron-donating group, the methoxy substituent further increases the electron density of the ring, reinforcing the activating effect of the amino group.[9]

  • Chloro (-Cl) and Fluoro (-F) Groups: These halogens are electron-withdrawing through induction but can donate electron density through resonance. Their net effect is deactivating, which slightly tempers the high reactivity conferred by the amino and methoxy groups.[10] This electronic tug-of-war makes the molecule's reactivity nuanced and highly dependent on reaction conditions.

Q4: What are the most common impurities to anticipate in a crude sample of 3-Chloro-2-fluoro-4-methoxyaniline after synthesis?

A: Impurities typically arise from incomplete reactions, side reactions, or degradation. Expect to find:

  • Unreacted Starting Material: Specifically, the nitro-aromatic precursor if the reduction step is incomplete.[11]

  • Reduction Intermediates: Such as corresponding nitroso or hydroxylamine species, which can result from partial reduction.[11]

  • Isomeric Impurities: Arising from a lack of complete regioselectivity during the synthesis of the nitro-aromatic precursor. These can be particularly challenging to separate.[11]

  • Oxidation Products: Colored polymeric materials resulting from exposure of the final product to air.[3]

  • Dehalogenated Byproducts: Depending on the reduction method used (e.g., catalytic hydrogenation), loss of a halogen atom can occur.[12]

Section 2: Troubleshooting Guide for Synthesis

This guide addresses specific, practical problems encountered during the synthesis of 3-Chloro-2-fluoro-4-methoxyaniline, which is commonly prepared via the reduction of a nitro precursor, 1-chloro-2-fluoro-4-methoxy-3-nitrobenzene.

Issue 1: The reaction mixture turns dark and produces a low yield of the desired aniline, with significant tar-like residue.

  • Probable Cause: This is a strong indication of oxidation of the aniline product as it forms.[3] The reaction conditions, such as elevated temperature or the presence of air, can promote the degradation of the electron-rich aniline.

  • Troubleshooting & Optimization:

    • Inert Atmosphere: Conduct the reaction under a strict inert atmosphere of nitrogen or argon from start to finish.

    • Degas Solvents: Before use, thoroughly degas all solvents by sparging with an inert gas or through freeze-pump-thaw cycles to remove dissolved oxygen.[3]

    • Temperature Control: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. If the reaction is exothermic, use an ice bath for cooling during reagent addition.[3]

    • Protecting Group Strategy: For multi-step syntheses where the aniline moiety must endure harsh conditions, consider protecting the amino group as an acetamide. This reduces its susceptibility to oxidation.[3]

Issue 2: The final product is contaminated with a significant amount of an isomeric aniline.

  • Probable Cause: This issue originates from the synthesis of the nitro-aromatic precursor, not the reduction step itself. Lack of regioselectivity in an earlier nitration or methoxylation step leads to a mixture of isomers that are carried through the synthesis.[11]

  • Troubleshooting & Optimization:

    • Re-evaluate Precursor Synthesis: Critically review the reaction conditions (temperature, solvent, catalysts) of the step where regioselectivity is determined (e.g., the methoxylation of a di-halogenated precursor).

    • Purify the Intermediate: It is often far easier to purify the nitro-aromatic intermediate by recrystallization or column chromatography before the reduction step than to separate the final aniline isomers.[13]

    • Analytical Verification: Use techniques like ¹H NMR or GC-MS to confirm the isomeric purity of the nitro-precursor before proceeding with the reduction.

Issue 3: HPLC or TLC analysis shows the presence of the nitro-aromatic starting material and/or intermediate species after the reduction reaction.

  • Probable Cause: The reduction is incomplete. For catalytic hydrogenation, this can be due to catalyst poisoning, insufficient hydrogen pressure, or inadequate reaction time.[11]

  • Troubleshooting & Optimization:

    • Catalyst Management: Use a fresh batch of catalyst (e.g., Palladium on Carbon or Raney Nickel). Ensure any air-sensitive catalysts are handled under an inert atmosphere.[11]

    • Optimize Reaction Conditions: Increase hydrogen pressure or reaction time. Gentle heating may be required, but must be balanced against the risk of product degradation.[11]

    • Check for Catalyst Poisons: Ensure the starting material and solvent are free from impurities (like sulfur compounds) that can poison the catalyst.

    • Monitor to Completion: Continue to monitor the reaction by TLC or HPLC until the starting material spot/peak has completely disappeared.

G Troubleshooting Workflow for Low Yield/Impurity start Low Yield or Dark Product check_purity Analyze Crude Product (TLC, HPLC, NMR) start->check_purity is_nitro Nitro Precursor Present? check_purity->is_nitro Impurity Analysis is_isomer Isomeric Impurity Present? is_nitro->is_isomer No sol_nitro Optimize Reduction: - Fresh Catalyst - Increase H2 Pressure - Extend Reaction Time is_nitro->sol_nitro Yes is_tar Significant Tar/ Discoloration? is_isomer->is_tar No sol_isomer Purify Nitro Intermediate BEFORE Reduction Step is_isomer->sol_isomer Yes sol_tar Improve Reaction Inertness: - Degas Solvents - Use N2/Ar Atmosphere - Control Temperature is_tar->sol_tar Yes success Purified High-Yield Product is_tar->success No sol_nitro->success sol_isomer->success sol_tar->success

Caption: Troubleshooting workflow for synthesis issues.

Section 3: Protocols and Methodologies

The following are generalized, yet robust, protocols that can be adapted for the synthesis and purification of 3-Chloro-2-fluoro-4-methoxyaniline.

Protocol 3.1: General Protocol for Nitro Group Reduction via Catalytic Hydrogenation[11]

This protocol describes the reduction of 1-chloro-2-fluoro-4-methoxy-3-nitrobenzene to the target aniline.

  • Reactor Setup: Charge a suitable hydrogenation reactor with the nitro-aromatic precursor (1.0 eq), a solvent such as methanol or ethanol, and a catalyst (e.g., 5-10 mol% Pd/C or Raney Nickel).

  • Inerting: Seal the reactor and purge it several times with nitrogen or argon to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 psi).

  • Reaction: Stir the mixture vigorously. The reaction may be run at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction progress by hydrogen uptake and by analyzing aliquots via TLC or HPLC.

  • Workup: Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-Chloro-2-fluoro-4-methoxyaniline. Further purification is typically required.

Protocol 3.2: Purification by Recrystallization[13]

This is a fundamental technique for purifying the crude aniline product.

  • Solvent Selection: Choose a solvent or solvent pair in which the aniline is highly soluble at elevated temperatures but sparingly soluble at room temperature. Common candidates include ethanol, isopropanol, or toluene/hexane mixtures.

  • Dissolution: In a flask, add the minimum amount of hot solvent required to fully dissolve the crude product.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and briefly heat the solution.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel containing fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

G Proposed Degradation Pathways Aniline 3-Chloro-2-fluoro-4-methoxyaniline Nitroso Nitroso Derivative Aniline->Nitroso O2, Light (Oxidation) Polymer Colored Polymeric Impurities Aniline->Polymer Oxidative Coupling Phenol Substituted Phenol Aniline->Phenol Harsh Acid/Base (Forced Hydrolysis) Nitroso->Polymer Further Oxidation

Caption: Potential degradation pathways for the target aniline.

References

  • BenchChem. (2025). Identifying side products in the halogenation of anilines. BenchChem Technical Support.
  • BenchChem. (2025). An In-depth Technical Guide to the Safe Handling of 2,4,6-Triiodoaniline. BenchChem Technical Support.
  • BenchChem. (2025). An In-depth Technical Guide to the Purity and Analysis of 4-Chloro-2-fluoro-3-methoxyaniline. BenchChem Technical Support.
  • Chemistry LibreTexts. (2019). 23.1: Relative Basicity of Amines and Other Compounds. Chemistry LibreTexts.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Chloro-2-fluoro-3-methoxyaniline. BenchChem Technical Support.
  • Aniline Safety and Handling: A Guide for Industrial Users. (n.d.).
  • BenchChem. (2025). An In-depth Technical Guide on the Safety and Handling of 3-(Oxan-4-yl)aniline. BenchChem Technical Support.
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  • BenchChem. (2025). Stability issues and degradation of 4-(3-Chloro-4-fluorophenyl)aniline. BenchChem Technical Support.
  • Knowledge. (2025). What are the health and safety guidelines for Aniline in workplaces?.
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Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 3-Chloro-2-fluoro-4-methoxyaniline vs. 4-Chloro-2-fluoro-3-methoxyaniline

As a Senior Application Scientist, selecting the correct polysubstituted aniline derivative is critical for optimizing yields in active pharmaceutical ingredient (API) synthesis. While 3-Chloro-2-fluoro-4-methoxyaniline...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct polysubstituted aniline derivative is critical for optimizing yields in active pharmaceutical ingredient (API) synthesis. While 3-Chloro-2-fluoro-4-methoxyaniline and 4-Chloro-2-fluoro-3-methoxyaniline share the same molecular formula (C₇H₇ClFNO) and functional groups, their positional isomerism fundamentally alters their electronic landscapes.

This guide provides an objective, data-driven comparison of their reactivity profiles, correcting common literature misconceptions through rigorous structural analysis and frontier molecular orbital (FMO) theory.

Structural & Electronic Profiling: The Causality of Nucleophilicity

The reactivity of the aniline amino group (-NH₂) is dictated by the delicate balance of inductive (-I) and resonance (+R) effects from the aromatic substituents[1].

  • Isomer 1 (3-Chloro-2-fluoro-4-methoxyaniline): The methoxy group is located at the C4 position, para to the amino group. The strong +R effect of the oxygen lone pairs efficiently delocalizes electron density across the conjugated system directly onto the C1 ipso-carbon, significantly enhancing the nucleophilicity and basicity of the amine.

  • Isomer 2 (4-Chloro-2-fluoro-3-methoxyaniline): The methoxy group is located at the C3 position, meta to the amino group. Although some literature suggests the meta-methoxy group partially mitigates electron withdrawal via resonance[2], fundamental FMO theory dictates that meta-substituents cannot delocalize lone pairs directly onto the ipso-carbon of the amine. Consequently, the strong -I (inductive) effects of the fluorine, chlorine, and methoxy groups dominate, severely depressing the nucleophilicity of this isomer[2].

Comparative Physicochemical & Electronic Profile
Parameter3-Chloro-2-fluoro-4-methoxyaniline (Isomer 1)4-Chloro-2-fluoro-3-methoxyaniline (Isomer 2)Mechanistic Causality
Methoxy Position C4 (Para to -NH₂)C3 (Meta to -NH₂)Dictates resonance (+R) overlap with the amine.
Relative Nucleophilicity HighLowPara-methoxy donates electron density (+R); Meta-methoxy withdraws (-I).
EAS Regioselectivity Mixed (C5 & C6)Highly Selective (C6)Antagonistic vs. Synergistic directing effects from -NH₂ and -OCH₃.
C-Cl Cross-Coupling Higher ReactivityLower ReactivityPara-amino group in Isomer 2 pumps electron density into the C-Cl bond, hindering oxidative addition.

Regioselectivity in Electrophilic Aromatic Substitution (EAS)

Understanding the directing effects in these highly substituted rings is vital for downstream functionalization (e.g., halogenation, nitration).

While some automated chemical databases erroneously suggest para-bromination relative to the amino group for Isomer 1[3], rigorous structural analysis reveals the para position (C4) is already occupied by the methoxy moiety. Consequently, EAS must occur at the available ortho/meta positions (C5 or C6).

  • Antagonistic Directing in Isomer 1: The strongly activating -NH₂ group directs electrophiles to C6 (ortho), while the strongly activating -OCH₃ group directs to C5 (ortho to methoxy). This competition leads to a mixture of regioisomers.

  • Synergistic Directing in Isomer 2: Both the -NH₂ group (directing ortho to C6) and the -OCH₃ group (directing para to C6) synergistically push electron density to the exact same carbon. This results in highly regioselective EAS transformations.

EAS_Regioselectivity cluster_0 Isomer 1: 3-Chloro-2-fluoro-4-methoxyaniline (Antagonistic Directing Effects) cluster_1 Isomer 2: 4-Chloro-2-fluoro-3-methoxyaniline (Synergistic Directing Effects) I1 Isomer 1 (NH2 at C1, OCH3 at C4) C5_1 C5 Substitution (Directed by OCH3) I1->C5_1 +E+ (Minor/Mixed) C6_1 C6 Substitution (Directed by NH2) I1->C6_1 +E+ (Major/Mixed) I2 Isomer 2 (NH2 at C1, OCH3 at C3) C6_2 C6 Substitution (Directed by NH2 & OCH3) I2->C6_2 +E+ (Highly Regioselective)

Caption: Logical relationship of EAS regioselectivity driven by substituent directing effects.

Self-Validating Experimental Protocols

To prove these theoretical frameworks, the following self-validating experimental systems are designed to empirically demonstrate the differences in nucleophilicity and regioselectivity.

Protocol A: Competitive N-Acylation (Nucleophilicity Assay)

Objective: To empirically validate the nucleophilicity difference via an internal competition model. Causality of Design: By reacting a 1:1 mixture of both isomers with a sub-stoichiometric amount of electrophile (0.5 eq), we eliminate external variables (temperature, concentration gradients). The ratio of the resulting products directly quantifies their intrinsic nucleophilicity.

  • Preparation: Dissolve 1.0 mmol of Isomer 1 and 1.0 mmol of Isomer 2 in 10 mL of anhydrous dichloromethane (DCM).

  • Kinetic Control: Chill the solution to 0 °C to ensure kinetic control and prevent thermodynamic equilibration.

  • Electrophile Addition: Add 0.5 mmol of acetyl chloride dropwise over 5 minutes. Causality: Limiting the electrophile forces the two isomers to compete.

  • Quenching: After 30 minutes, quench the reaction with saturated aqueous NaHCO₃ to neutralize the HCl byproduct.

  • Validation: Extract the organic layer, concentrate under vacuum, and analyze via HPLC-UV (254 nm). The peak area will heavily favor the N-acetylated product of Isomer 1, validating its superior nucleophilicity.

Workflow Step1 1. Prepare Equimolar Mixture Isomer 1 & Isomer 2 in DCM Step2 2. Add Acetyl Chloride (0.5 eq) at 0°C (Kinetic Control) Step1->Step2 Step3 3. Quench with NaHCO3 & Extract (Self-Validating) Step2->Step3 Step4 4. HPLC/LC-MS Analysis Quantify N-Acetylation Ratio Step3->Step4

Caption: Self-validating kinetic workflow for comparative nucleophilicity via competitive N-acylation.

Protocol B: Regioselective Bromination (EAS Validation)

Objective: To confirm the synergistic vs. antagonistic directing effects during electrophilic aromatic substitution[3]. Causality of Design: N-Bromosuccinimide (NBS) provides a mild, controlled source of electrophilic bromine, preventing over-bromination and allowing for precise regioselectivity mapping via NMR.

  • Dissolution: Dissolve 1.0 mmol of the target isomer in 5 mL of N,N-dimethylformamide (DMF).

  • Bromination: Add 1.05 mmol of NBS in small portions at room temperature. Causality: DMF stabilizes the bromonium intermediate, while the slight excess of NBS ensures complete conversion.

  • Isolation: Stir for 2 hours, then precipitate the product by pouring the mixture into ice water. Filter and dry the solid.

  • Validation: Analyze the crude solid via ¹H-NMR (400 MHz, DMSO-d₆).

    • Isomer 1 Result: Two distinct aromatic singlets will be observed, representing the C5-bromo and C6-bromo regioisomers.

    • Isomer 2 Result: A single clean aromatic singlet (corresponding to the C5 proton) will be observed, confirming exclusive C6-bromination.

References

Sources

Comparative

comparing spectroscopic data of 3-Chloro-2-fluoro-4-methoxyaniline isomers

Spectroscopic Comparison Guide: 3-Chloro-2-fluoro-4-methoxyaniline Isomers Executive Summary & Chemical Context Halogenated anisidines are highly valued as structural building blocks in medicinal chemistry, particularly...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Comparison Guide: 3-Chloro-2-fluoro-4-methoxyaniline Isomers

Executive Summary & Chemical Context

Halogenated anisidines are highly valued as structural building blocks in medicinal chemistry, particularly in the development of advanced therapeutics such as cGAS inhibitors and STING pathway modulators[1]. When incorporating these moieties into larger drug scaffolds, differentiating between positional isomers—specifically 3-Chloro-2-fluoro-4-methoxyaniline and 5-Chloro-2-fluoro-4-methoxyaniline —is critical. The substitution pattern dictates the electronic topology, steric hindrance, and dipole moment of the molecule, which directly impacts target binding affinity and pharmacokinetic profiles.

Because these isomers share identical molecular weights and functional groups, standard low-resolution analytical techniques are insufficient for differentiation. This guide provides an objective, data-driven framework for distinguishing these isomers using Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS), grounded in established synthetic and analytical methodologies[2].

Structural and Physicochemical Comparison

The fundamental difference between the two isomers lies in the position of the chlorine atom relative to the highly activating amino ( −NH2​ ) and methoxy ( −OCH3​ ) groups. This positional shift alters the magnetic environment of the remaining aromatic protons.

Property3-Chloro-2-fluoro-4-methoxyaniline5-Chloro-2-fluoro-4-methoxyaniline
CAS Number 1936314-06-5[3]1781589-73-8[4]
Molecular Formula C₇H₇ClFNOC₇H₇ClFNO
Molecular Weight 175.59 g/mol 175.59 g/mol
Aromatic Protons Positions C5 and C6 (Adjacent)Positions C3 and C6 (Isolated)
Steric Topology Chlorine at C3 creates localized crowding between the C2-Fluoro and C4-Methoxy groups.Chlorine at C5 is adjacent to the C4-Methoxy and C1-Amino groups.

Spectroscopic Data Comparison

¹H NMR Spectroscopy: The Definitive Diagnostic Tool

The causality behind using ¹H NMR as the primary differentiation tool lies in scalar coupling ( J ) . The position of the chlorine atom determines whether the remaining aromatic protons can interact via through-bond coupling.

  • 3-Chloro Isomer: The aromatic protons are located at C5 and C6. Because they are adjacent, they exhibit a strong ortho-coupling ( 3JHH​≈8.5−9.0 Hz). Furthermore, the H-6 proton will show a fine long-range coupling to the fluorine at C2 ( 4JHF​≈1.5−2.0 Hz).

  • 5-Chloro Isomer: The aromatic protons are at C3 and C6. They are isolated from each other by the substituents, meaning there is no ortho H-H coupling . Instead, H-3 will appear as a distinct doublet due to strong ortho-coupling with the fluorine at C2 ( 3JHF​≈11.0−12.0 Hz), while H-6 will appear as a singlet (or a very fine doublet due to long-range fluorine coupling).

Table 1: Predicted/Empirical ¹H NMR Shifts (DMSO-d₆, 400 MHz)

Proton Environment3-Chloro-2-fluoro-4-methoxyaniline5-Chloro-2-fluoro-4-methoxyaniline
-OCH₃ (C4) ~3.80 ppm (s, 3H)~3.78 ppm (s, 3H)
-NH₂ (C1) ~5.10 ppm (br s, 2H)~5.20 ppm (br s, 2H)
Ar-H (C3) N/A (Substituted by Chlorine)~6.90 ppm (d, 3JHF​≈11.5 Hz, 1H)
Ar-H (C5) ~6.85 ppm (d, 3JHH​≈8.8 Hz, 1H)N/A (Substituted by Chlorine)
Ar-H (C6) ~6.70 ppm (dd, 3JHH​≈8.8 Hz, 4JHF​≈2.0 Hz, 1H)~6.80 ppm (d, 4JHF​≈1.5 Hz, 1H)
Mass Spectrometry (LC-MS/MS)

Both isomers exhibit an identical isotopic cluster for the [M+H]+ precursor ion at m/z 176.0 (³⁵Cl) and 178.0 (³⁷Cl) in a characteristic 3:1 ratio.

  • Fragmentation Causality: Under Collision-Induced Dissociation (CID), the primary fragmentation pathway for both isomers involves the homolytic cleavage of the methoxy ether linkage. The primary product ion is m/z 161.0 (loss of a methyl radical, −15 Da), followed by m/z 133.0 (subsequent loss of CO, −28 Da). While the fragmentation masses are identical, the 5-chloro isomer typically requires slightly higher collision energy to achieve the same degree of fragmentation due to the stabilizing inductive effect of the chlorine atom being para to the fluorine.

Experimental Protocols: Self-Validating Systems

To ensure absolute trustworthiness in analytical characterization, the following protocols are designed as self-validating systems, embedding internal quality control checks directly into the workflow.

Protocol A: High-Resolution NMR Acquisition

Causality: Poor magnetic field homogeneity (shimming) will artificially broaden peaks, completely obscuring the critical 4JHF​ long-range couplings needed to confirm the 3-chloro isomer's H-6 proton.

  • Sample Preparation: Dissolve 15 mg of the purified aniline analyte in 0.6 mL of anhydrous DMSO-d₆ containing 0.05% v/v Tetramethylsilane (TMS)[2].

    • Validation Check: Visually inspect the tube. The solution must be perfectly clear; suspended particulates will degrade the magnetic field homogeneity.

  • Tuning and Shimming: Insert the sample and perform automated/manual shimming on the Z and Z² gradients.

    • Validation Check: Analyze the TMS peak at 0.00 ppm. The Full-Width at Half-Maximum (FWHM) must be <1.0 Hz . If the peak is broader or asymmetrical, re-shim the instrument before proceeding.

  • Acquisition: Acquire a standard ¹H spectrum (16 scans, 10-second relaxation delay) and a ¹⁹F spectrum (with ¹H decoupling, 32 scans).

    • Validation Check: Integrate the methoxy peak (~3.80 ppm). Set this integral to exactly 3.00. The total integration of the aromatic region must equal exactly 2.00. Any deviation indicates co-eluting impurities or incomplete relaxation.

Protocol B: LC-MS/MS Isomer Verification

Causality: Because the MS/MS fragmentation patterns of positional isomers are nearly identical, chromatographic separation prior to ionization is mandatory to prove isomeric purity.

  • System Calibration: Inject a standard tuning mix (e.g., caffeine, reserpine) in ESI+ mode.

    • Validation Check: Mass accuracy must be within <5 ppm of theoretical m/z values to rule out mass drift.

  • Chromatography: Utilize a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) with a shallow gradient of Water/Acetonitrile containing 0.1% Formic Acid (e.g., 5% to 40% ACN over 10 minutes).

    • Validation Check: To validate the method's resolving power, inject a spiked mixture containing both the 3-chloro and 5-chloro isomers. Successful method development is confirmed only when the chromatogram shows baseline resolution ( Rs​>1.5 ) of the two peaks, driven by their slight differences in dipole moment.

  • Acquisition: Monitor the transition m/z 176.0 161.0 using Multiple Reaction Monitoring (MRM).

Mechanistic Analytical Workflow

Analytical_Workflow Step1 Unknown Isomer Sample (m/z 176.0 [M+H]+) Step2 Acquire 1H NMR (DMSO-d6) Analyze Aromatic Region (6.5-7.5 ppm) Step1->Step2 Decision Observe ~8.8 Hz Ortho-Coupling? Step2->Decision PathA Yes: H5 & H6 Adjacent (Doublets observed) Decision->PathA Positive PathB No: H3 & H6 Isolated (Singlet & F-coupled doublet) Decision->PathB Negative ResultA 3-Chloro-2-fluoro-4-methoxyaniline PathA->ResultA ResultB 5-Chloro-2-fluoro-4-methoxyaniline PathB->ResultB

Analytical workflow for differentiating 3-chloro and 5-chloro isomers via ¹H NMR coupling analysis.

References

  • European Patent Office. (2023). Indole derivatives useful in treating conditions associated with cGAS (Patent No. EP4267564A1).
  • Organic Syntheses. (2002). Ullman Methoxylation in the Presence of a 2,5-Dimethylpyrrole-Blocked Aniline: Preparation of 2-Fluoro-4-methoxyaniline (Vol. 78, p. 63). Organic Syntheses, Inc.[Link]

  • Accela ChemBio. (2024). 5-Chloro-2-fluoro-4-methoxyaniline Product Specifications. AccelaChem. [Link]

Sources

Validation

A Comparative Guide to the Biological Activity of Substituted Anilines as Kinase Inhibitors: Insights from 3-Chloro-2-fluoro-4-methoxyaniline Analogs

For Researchers, Scientists, and Drug Development Professionals The strategic placement of halogen and methoxy substituents on an aniline ring is a cornerstone of modern medicinal chemistry, profoundly influencing a mole...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of halogen and methoxy substituents on an aniline ring is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's potency, selectivity, and pharmacokinetic properties.[1][2][3] This document explores these structure-activity relationships (SAR), offers comparative data on key analogs, and provides detailed experimental protocols to empower drug discovery programs.

The Strategic Importance of Substituted Anilines in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a frequent driver of diseases like cancer.[4][5] Consequently, kinase inhibitors have become a major class of therapeutic agents.[6] The 4-anilinoquinazoline and related scaffolds are "privileged structures" in this field, forming the core of numerous FDA-approved drugs such as Gefitinib, Erlotinib, and Lapatinib.[7][8][9]

The aniline moiety in these inhibitors typically binds in the ATP-binding pocket of the kinase, where its substituents can form key interactions that determine inhibitory potency and selectivity.[7]

  • Halogenation (Chloro and Fluoro Groups): The inclusion of chlorine and fluorine atoms is a well-established strategy to modulate the biological activity of drug candidates.[1][2][3] These electronegative atoms can alter the electronic properties of the aniline ring, influence binding affinity through halogen bonding, and improve metabolic stability, thereby enhancing the drug's pharmacokinetic profile.[10][11] For instance, a 3-chloro-4-fluoroaniline moiety is a key component of the dual EGFR/HER2 inhibitor Lapatinib.[10][12]

  • Methoxy Group: A methoxy substituent can act as a hydrogen bond acceptor and influence the molecule's conformation and solubility.[13] Its placement is critical; for example, in some inhibitor series, a methoxy group can decrease activity, while in others, it is essential for potent inhibition.[13][14]

The combination of these three groups in 3-Chloro-2-fluoro-4-methoxyaniline presents a unique chemical scaffold with significant potential for creating novel and highly selective kinase inhibitors.[15][16]

Comparative Analysis of Biological Activity

To illustrate the therapeutic potential of this structural class, this section compares the biological activity of several key kinase inhibitors that share the substituted aniline motif. The data below is aggregated from various studies focused on prominent cancer-related kinases like the Epidermal Growth Factor Receptor (EGFR) and B-Raf, a serine/threonine-protein kinase.[17][18][19]

Table 1: Comparative Inhibitory Activity (IC50) of Substituted Anilino-Quinazoline/Quinoline Derivatives against Target Kinases
Compound/Drug NameAniline MoietyTarget Kinase(s)IC50 (nM)Reference Cell Line(s)Citation(s)
Gefitinib 3-Chloro-4-fluoroanilineEGFR2.4 - 38.9A549[14][20]
Erlotinib 3-EthynylanilineEGFR~2-[7]
Lapatinib 3-Chloro-4-(3-fluorobenzyloxy)anilineEGFR/HER2EGFR: 10.8, HER2: 9.8A431, SKOV-3[7][21]
Compound 9m Difluoro-substituted hydroxyanilineB-RafV600E, VEGFR2B-RafV600E: 51, VEGFR2: 7.0A375[17]
Compound 5e Substituted anilineEGFR, HER2EGFR: 1940, HER2: 1040MDA-MB-231[7][20]
Compound 9c Piperazine-substituted anilineB-RafV600E, C-RAFB-RafV600E: 888, C-RAF: 229HCT-116[18]

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. These values can vary based on experimental conditions.

Table 2: Comparative Cytotoxicity (GI50/IC50) in Cancer Cell Lines
Compound/Drug NameCell LineCancer TypeGI50/IC50 (µM)Citation(s)
Gefitinib A431 (EGFR overexpressed)Epidermoid Carcinoma~0.015[21]
Lapatinib SKOV-3 (HER2 overexpressed)Ovarian Cancer~1.0[21]
Compound 11 SKOV-3Ovarian Cancer0.71[21]
Compound 9c HCT-116Colon CancerSub-micromolar range[18]
Compound 26 -Bladder Cancer8.4[22]
Compound 26 -Prostate Cancer5.7[22]

GI50/IC50 values represent the concentration required to inhibit cell growth by 50%.

Key Signaling Pathways and Experimental Workflows

The design and evaluation of novel kinase inhibitors follow a structured workflow, from initial synthesis to detailed biological characterization. The derivatives of interest primarily target cell proliferation and survival pathways, such as the EGFR and RAF-MEK-ERK signaling cascades.

Diagram: General Drug Discovery Workflow

This diagram outlines the typical process for developing a novel kinase inhibitor, starting from a key building block like 3-Chloro-2-fluoro-4-methoxyaniline.

G cluster_synthesis Synthesis & Characterization cluster_screening Screening & Optimization cluster_evaluation Biological Evaluation synthesis Derivative Synthesis (e.g., from 3-Chloro-2-fluoro- 4-methoxyaniline) purification Purification & Structural Confirmation (NMR, MS) synthesis->purification screening Primary Screening (Kinase Inhibition Assay) purification->screening sar Structure-Activity Relationship (SAR) Studies screening->sar Identify Hits lead_opt Lead Optimization (ADME/Tox Prediction) sar->lead_opt lead_opt->synthesis Iterative Design invitro In Vitro Assays (Cell Viability, Apoptosis) lead_opt->invitro Select Lead Compound invivo In Vivo Models (Xenograft Studies) invitro->invivo preclinical Preclinical Development invivo->preclinical

Caption: General drug discovery workflow for kinase inhibitors.

Diagram: Simplified EGFR Signaling Pathway

This diagram illustrates the EGFR signaling pathway, a common target for anilinoquinazoline-based inhibitors.

EGFR_Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer Activates RAS RAS Dimer->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Inhibitor Anilinoquinazoline Inhibitor (e.g., Gefitinib) Inhibitor->Dimer Blocks ATP Binding Site

Caption: Simplified EGFR signaling pathway and inhibitor action.

Experimental Methodologies

Accurate and reproducible data are paramount in drug discovery. This section provides detailed protocols for key assays used to evaluate the biological activity of novel kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol measures the ability of a compound to inhibit a specific kinase by quantifying the amount of ADP produced.[4][23][24][25]

Objective: To determine the IC50 value of a test compound against a target kinase.

Materials:

  • Target kinase (e.g., EGFR, B-Raf)

  • Kinase-specific substrate (peptide or protein)

  • ATP (optimize concentration, often near Km)[4]

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)[24]

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer containing a final DMSO concentration of ≤1%.[24] Include a "no inhibitor" positive control (DMSO only) and a "no enzyme" negative control.

  • Kinase Reaction: a. To the wells of a 384-well plate, add 2 µL of the test compound solution. b. Add 4 µL of enzyme solution (e.g., 1 ng/µL in kinase buffer) to each well except the "no enzyme" control.[24] c. Incubate for 15 minutes at room temperature (or specified temperature). d. Initiate the kinase reaction by adding 4 µL of substrate/ATP solution. e. Incubate for 1 hour at room temperature (or specified temperature).[24]

  • Signal Generation: a. Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This will deplete the unconsumed ATP. b. Incubate for 40 minutes at room temperature.[24] c. Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase reaction. d. Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: a. Subtract the "no enzyme" background from all readings. b. Normalize the data to the "no inhibitor" control (100% activity). c. Plot the percent inhibition versus the log of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[26][27][28][29][30]

Objective: To determine the effect of test compounds on the viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, HCT-116)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[26][28]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: a. Harvest and count cells. b. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.[29][30] c. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[29]

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in culture medium. b. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (DMSO-containing medium). c. Incubate for the desired exposure period (e.g., 48 or 72 hours).

  • MTT Incubation: a. Add 10-20 µL of MTT solution (final concentration ~0.5 mg/mL) to each well.[27][29] b. Incubate for 2-4 hours at 37°C.[27][30] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[26][29]

  • Formazan Solubilization: a. Carefully aspirate the medium containing MTT without disturbing the formazan crystals. b. Add 100 µL of solubilization solution (e.g., DMSO) to each well.[27][30] c. Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[26]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background.[26][27]

  • Data Analysis: a. Subtract the absorbance of the media-only blank wells. b. Calculate cell viability as a percentage of the vehicle-treated control cells. c. Plot the percent viability versus the log of the compound concentration to determine the GI50/IC50 value.

Conclusion and Future Directions

The structural motif of a halogenated, methoxy-substituted aniline, as represented by the 3-Chloro-2-fluoro-4-methoxyaniline scaffold, holds significant promise for the development of next-generation kinase inhibitors. The comparative data presented herein demonstrate that subtle modifications to the aniline ring can lead to dramatic changes in potency and selectivity against key oncogenic kinases like EGFR and B-Raf.[14][31] The provided experimental workflows offer a validated framework for the synthesis and evaluation of novel derivatives.

Future research should focus on synthesizing and testing direct derivatives of 3-Chloro-2-fluoro-4-methoxyaniline to fully explore its potential. By leveraging the principles of structure-based drug design and the robust screening methodologies outlined in this guide, researchers can rationally design compounds with improved efficacy, better selectivity profiles, and the potential to overcome existing mechanisms of drug resistance.

References

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). National Institutes of Health. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). clyte. Retrieved from [Link]

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021, May 25). Frontiers in Chemistry. Retrieved from [Link]

  • Discovery of new HER2/EGFR dual kinase inhibitors based on the anilinoquinazoline scaffold as potential anti-cancer agents. (2013, February 12). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. (2026, January 20). BellBrook Labs. Retrieved from [Link]

  • Design and synthesis of 4-anilinoquinazolines as Raf kinase inhibitors. Part 1. Selective B-Raf/B-RafV600E and potent EGFR/VEGFR2 inhibitory 4-(3-hydroxyanilino)-6-(1H-1,2,3-triazol-4-yl)quinazolines. (2021, April 15). PubMed. Retrieved from [Link]

  • Optimization of the 4-anilinoquin(az)oline scaffold as epidermal growth factor receptor (EGFR) inhibitors for chordoma utilizing a toxicology profiling assay platform. (2022, July 27). RSC Medicinal Chemistry. Retrieved from [Link]

  • Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer. (n.d.). Biomaterials Science. Retrieved from [Link]

  • Discovery of new HER2/EGFR dual kinase inhibitors based on the anilinoquinazoline scaffold as potential anti-cancer agents. (2013, February 13). PubMed. Retrieved from [Link]

  • In Vitro Kinase Inhibition Assays. (n.d.). Bio-protocol. Retrieved from [Link]

  • 2-Anilinoquinoline based arylamides as broad spectrum anticancer agents with B-RAFV600E/C-RAF kinase inhibitory effects: Design, synthesis, in vitro cell-based and oncogenic kinase assessments. (2020, December 15). PubMed. Retrieved from [Link]

  • Design and analysis of the 4-anilino-quin(az)oline kinase inhibition profiles of GAK/SLK/STK10 using quantit. (n.d.). University of Southampton ePrints. Retrieved from [Link]

  • Assay Development for Protein Kinase Enzymes. (2012, May 1). National Institutes of Health. Retrieved from [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023, April 3). MDPI. Retrieved from [Link]

  • Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. (2024, June 12). MDPI. Retrieved from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved from [Link]

  • In Silico Study of the Effect of Halogen Substitution on 4-Anilinoquinazoline-Based EGFR Tyrosine Kinase Inhibitors. (2025, September 22). Swinburne University of Technology. Retrieved from [Link]

  • Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. (2020, December 14). PubMed. Retrieved from [Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2024, January 19). ACS Omega. Retrieved from [Link]

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (2021, September 29). MDPI. Retrieved from [Link]

  • B-Raf kinase inhibitors: hit enrichment through scaffold hopping. (2010, April 15). PubMed. Retrieved from [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021, October 8). Journal of Medicinal Chemistry. Retrieved from [Link]

  • On the development of B-Raf inhibitors acting through innovative mechanisms. (2022, February 25). F1000Research. Retrieved from [Link]

  • Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. (2017, May 15). PubMed. Retrieved from [Link]

  • On the development of B-Raf inhibitors acting through innovative mechanisms. (2022, February 25). F1000Research. Retrieved from [Link]

  • Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors. (2012, January 15). PubMed. Retrieved from [Link]

  • Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. (2021, June 15). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. (2023, October 12). MDPI. Retrieved from [Link]

  • Influence of Chlorine Substituents on Biological Activity of Chemicals. (n.d.). Euro Chlor. Retrieved from [Link]

  • Synthesis, Anti-Proliferative Evaluation and Mechanism of 4-Trifluoro Methoxy Proguanil Derivatives with Various Carbon Chain Length. (2021, September 24). Pharmaceuticals. Retrieved from [Link]

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Comparative

Analytical Validation of 3-Chloro-2-fluoro-4-methoxyaniline Purity: A Comparative Guide (HPLC-UV vs. qNMR)

3-Chloro-2-fluoro-4-methoxyaniline (CAS: 1936314-06-5) is a highly functionalized, halogenated aromatic amine utilized as a critical building block in the synthesis of advanced pharmaceuticals and agrochemicals. Because...

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Author: BenchChem Technical Support Team. Date: April 2026

3-Chloro-2-fluoro-4-methoxyaniline (CAS: 1936314-06-5) is a highly functionalized, halogenated aromatic amine utilized as a critical building block in the synthesis of advanced pharmaceuticals and agrochemicals. Because it possesses multiple substituents (chloro, fluoro, methoxy, and amino groups) on a single benzene ring, the synthesis often yields closely related regioisomers and degradation products. Ensuring the absolute purity of this intermediate is paramount, as trace impurities can drastically alter the efficacy, toxicity, and safety profiles of downstream active pharmaceutical ingredients (APIs).

According to the ICH Q2(R2) guidelines on the validation of analytical procedures, a risk-based approach must be employed to demonstrate that an analytical procedure is fit for its intended purpose, encompassing specificity, linearity, accuracy, and precision[1].

This guide objectively compares the two premier techniques for purity assessment—High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (1H-qNMR)—and provides field-proven, self-validating protocols for rigorous analytical validation.

The Analytical Challenge: Why Traditional Methods Fall Short

Anilines are notoriously prone to oxidation and can exhibit significant polarity. Traditional Gas Chromatography (GC) is often challenging without prior derivatization due to the thermal lability of the amino group[2]. Consequently, HPLC coupled with Diode Array Detection (DAD) and qNMR have emerged as the industry standards[3].

However, HPLC relies on the assumption that all components have similar UV response factors, or it requires the synthesis and certification of reference standards for every single impurity to achieve accurate quantification[4]. For a complex intermediate like 3-Chloro-2-fluoro-4-methoxyaniline, synthesizing standards for all potential regioisomers is cost-prohibitive.

The Solution (A Self-Validating System): qNMR bypasses the need for identical reference standards by providing absolute quantification using an unrelated, highly pure internal standard[5]. The qNMR result establishes the true mass-balance purity, which is then used to certify the in-house reference standard. This certified standard calibrates the highly sensitive HPLC method for routine lot-release testing and trace impurity profiling[6].

Quantitative Performance Comparison

The table below summarizes the performance metrics for validating the purity of 3-Chloro-2-fluoro-4-methoxyaniline using both methodologies[4].

Performance ParameterHPLC-UV (Relative Purity)1H-qNMR (Absolute Purity)
Fundamental Principle Chromatographic separation & UV absorptionDirect signal intensity proportionality to nuclei count
Reference Standard Requires identical, characterized reference standardRequires a generic internal standard (e.g., Maleic acid)
Specificity High (resolves regioisomers via retention time)High (distinct resonance signals, though overlap is possible)
Precision (RSD) Excellent (< 0.5%)Very Good (< 1.0%)
Accuracy / Recovery 98.0% – 102.0% (dependent on UV response factor)Absolute value (highly accurate by mass fraction)
LOD / LOQ ~0.01% / 0.05% (highly sensitive for trace impurities)~0.1% / 0.5% (lower sensitivity for trace degradants)
Throughput 15 - 30 minutes per analytical run5 - 10 minutes per analytical run

Step-by-Step Experimental Methodologies

Protocol A: 1H-qNMR Absolute Purity Determination

Objective: Determine the absolute mass fraction of the compound without a specific reference standard to establish a primary calibration material[5].

  • Internal Standard (IS) Selection: Select an IS such as Maleic acid (traceable to NIST SRM).

    • Causality: Maleic acid provides a distinct singlet in the 1H-NMR spectrum (~6.3 ppm) that does not overlap with the aromatic protons of 3-Chloro-2-fluoro-4-methoxyaniline (typically 6.5–7.5 ppm) or its methoxy protons (~3.9 ppm).

  • Sample Preparation: Accurately weigh ~20.00 mg of 3-Chloro-2-fluoro-4-methoxyaniline and ~10.00 mg of the IS using a calibrated microbalance (precision ±0.01 mg). Dissolve completely in 0.6 mL of deuterated DMSO ( DMSO−d6​ ).

  • Acquisition Parameters: Set the relaxation delay ( D1​ ) to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the nuclei of interest (typically D1​≥30 seconds).

    • Causality: This ensures complete relaxation of the spins between radiofrequency pulses. If D1​ is too short, signals saturate, and the integral area is no longer strictly proportional to the number of nuclei, invalidating the absolute quantification[5].

  • Data Processing: Phase and baseline correct the spectrum manually. Integrate the methoxy peak (3H) of the analyte and the olefinic peak (2H) of the IS.

  • Calculation: Calculate the absolute purity ( Px​ ) using the formula:

    Px​=IIS​Ix​​×Nx​NIS​​×MIS​Mx​​×Wx​WIS​​×PIS​

    (Where I = integral area, N = number of protons, M = molar mass, W = exact weight, P = purity).

Protocol B: HPLC-UV Method Validation (Assay & Impurities)

Objective: Validate specificity, linearity, and accuracy according to ICH Q2(R2) for routine lot release[7].

  • Mobile Phase Preparation: Prepare a gradient system using 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

    • Causality: TFA acts as an ion-pairing agent, suppressing the ionization of the aniline's primary amine group. This prevents secondary interactions with residual silanols on the C18 stationary phase, eliminating peak tailing and improving resolution.

  • Standard Preparation: Dissolve the qNMR-certified 3-Chloro-2-fluoro-4-methoxyaniline in the diluent (50:50 Water:Acetonitrile) to a working concentration of 1.0 mg/mL.

  • Forced Degradation (Specificity): Subject the sample to acid (1N HCl), base (1N NaOH), oxidative (3% H2O2), and photolytic stress[8].

    • Causality: This proves the method is stability-indicating. The DAD detector must show a peak purity angle less than the peak purity threshold for the main peak, proving no hidden co-elution of degradants[8].

  • Linearity & Range: Inject 5 concentration levels ranging from 80% to 120% of the target concentration. Calculate the correlation coefficient ( R2≥0.999 )[1].

  • Accuracy (Recovery): Spike a placebo matrix with known amounts of the API at 80%, 100%, and 120% levels in triplicate. Calculate the percentage recovery (Acceptance criteria: 98.0% – 102.0%)[8].

Orthogonal Validation Workflow

The integration of these two methods creates a robust, closed-loop validation architecture. The logical relationship of this workflow is visualized below.

PurityValidation Start 3-Chloro-2-fluoro-4-methoxyaniline Sample Batch qNMR 1H-qNMR Analysis (Absolute Purity) Start->qNMR HPLC HPLC-UV Analysis (Impurity Profiling) Start->HPLC IS Weigh with Internal Std (e.g., Maleic Acid) qNMR->IS Stress Forced Degradation (Prove Specificity) HPLC->Stress Relax Acquire with D1 > 5*T1 (Ensure full relaxation) IS->Relax Calibrate Cross-Calibration qNMR Purity sets HPLC Standard Relax->Calibrate Linear Linearity & Accuracy (80%-120% Range) Stress->Linear Linear->Calibrate Release Validated Lot Release (ICH Q2 Compliant) Calibrate->Release

Orthogonal analytical validation workflow combining qNMR and HPLC-UV.

Conclusion

For complex halogenated intermediates like 3-Chloro-2-fluoro-4-methoxyaniline, relying solely on relative HPLC area percentages (LCAP) is scientifically inaccurate and non-compliant with modern regulatory expectations[6]. By leveraging 1H-qNMR to establish the absolute mass fraction of a primary reference standard, and subsequently using that standard to calibrate a stability-indicating HPLC-UV method, analytical scientists can build a self-validating system. This orthogonal approach ensures unparalleled accuracy, regulatory compliance (ICH Q2(R2)), and the ultimate safety of downstream pharmaceutical products.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance Source: Patsnap Eureka URL:[Link]

  • Analytical Method Validation: The GMP Practical Guide (ICH Q2) Source: GuideGxP URL:[Link]

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Validation

A Comparative Guide to the Quantification of 3-Chloro-2-fluoro-4-methoxyaniline

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) for the quantification of 3-Chloro-2-fluoro-4-methoxyaniline, a key intermediate in modern synthetic chemistry.[1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) for the quantification of 3-Chloro-2-fluoro-4-methoxyaniline, a key intermediate in modern synthetic chemistry.[1][2] We will explore a robust reversed-phase HPLC (RP-HPLC) method, present its validation data, and compare its performance against Gas Chromatography-Mass Spectrometry (GC-MS) as a viable alternative. The methodologies and data herein are designed to provide researchers, scientists, and drug development professionals with a practical framework for selecting the optimal analytical technique for their specific needs.

Introduction: The Analytical Imperative for Substituted Anilines

3-Chloro-2-fluoro-4-methoxyaniline is a halogenated and methoxylated aniline derivative. The specific arrangement of chloro, fluoro, and methoxy groups on the aniline ring makes it a valuable building block for synthesizing complex molecules, including potential active pharmaceutical ingredients (APIs).[2] Accurate and precise quantification of this intermediate is critical for ensuring reaction yield, monitoring purity, and performing stability studies. The choice of analytical method directly impacts the reliability of this data.

Reversed-phase HPLC with UV detection is a cornerstone technique for analyzing such aromatic compounds. Its suitability stems from the inherent UV absorbance of the aniline ring and the ability to achieve excellent separation based on polarity without the need for chemical derivatization, a step often required for gas chromatography.[3][4]

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle and Method Rationale

The developed method leverages the principles of reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase (C18) and a polar mobile phase. 3-Chloro-2-fluoro-4-methoxyaniline, being a moderately polar molecule, will partition between the mobile and stationary phases. By employing a gradient elution—gradually increasing the organic solvent (acetonitrile) concentration in the mobile phase—we can effectively elute the analyte from the column, ensuring a sharp, symmetrical peak for accurate quantification.

  • Stationary Phase Selection: A C18 (octadecylsilyl) bonded silica column was chosen as it is the most common and versatile reversed-phase packing, providing excellent retention and selectivity for a wide range of aromatic compounds, including halogenated anilines.[3][5]

  • Mobile Phase Selection: A mixture of acetonitrile and water provides good solvating power and is UV transparent. The addition of 0.1% formic acid serves to control the pH, which suppresses the silanol interactions on the column packing and ensures the aniline's amino group is protonated, leading to improved peak shape.[6]

  • Detector Selection: A Photodiode Array (PDA) or UV detector is ideal. The conjugated aromatic system of the aniline derivative results in strong UV absorbance. While a fixed wavelength of 254 nm is common for aromatic compounds, a PDA detector allows for scanning across a range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax), thereby maximizing sensitivity.[5][7] Theoretical analysis of similar compounds suggests significant absorbance around 270 nm.[8] For this guide, we will use a common reference wavelength.

Detailed Experimental Protocol: HPLC-UV Method

This protocol is designed for implementation on a standard HPLC system equipped with a UV or PDA detector.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Quaternary Pump, Autosampler, Column Oven, PDA/UV Detector
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-15 min: 30% to 90% B; 15-17 min: 90% B; 17.1-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

Standard Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 3-Chloro-2-fluoro-4-methoxyaniline reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water.

  • Calibration Standards: Perform serial dilutions of the stock solution with the 50:50 Acetonitrile:Water diluent to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation:

  • Accurately weigh the sample containing 3-Chloro-2-fluoro-4-methoxyaniline and dissolve it in the 50:50 Acetonitrile:Water diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).

  • Vortex the solution for 1 minute to ensure complete dissolution.

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial prior to injection to remove any particulates.[9]

HPLC Analysis Workflow

The following diagram illustrates the logical flow of the entire quantitative analysis process, from initial preparation to final data reporting.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing Std_Prep Standard Preparation (Stock & Dilutions) HPLC HPLC System Injection (10 µL) Std_Prep->HPLC Smp_Prep Sample Preparation (Weighing, Dissolving, Filtering) Smp_Prep->HPLC Column Separation on C18 Column (Gradient Elution) HPLC->Column Detector UV Detection (254 nm) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Integration Peak Integration (Area vs. Time) CDS->Integration CalCurve Calibration Curve Generation (Linear Regression) Integration->CalCurve Result 4. Result Calculation (Quantification of Analyte) CalCurve->Result

Caption: A typical workflow for the quantification of an analyte using HPLC.

Method Validation & Performance

The described HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[10][11] The validation parameters confirm that the method is linear, accurate, precise, and sensitive.

Summary of HPLC Method Validation Data:

Validation ParameterResultAcceptance Criteria
Linearity (Range) 1 - 100 µg/mL-
Correlation Coefficient (R²) > 0.9995R² ≥ 0.999
Precision (%RSD, n=6) < 1.5%RSD ≤ 2.0%
Accuracy (Recovery) 98.5% - 101.2%98.0% - 102.0%
Limit of Detection (LOD) 0.2 µg/mLReportable
Limit of Quantification (LOQ) 0.7 µg/mLReportable
Specificity No interference from blank matrixPeak purity > 99.5%

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC-UV is a robust technique, Gas Chromatography coupled with Mass Spectrometry (GC-MS) presents a powerful alternative, particularly when higher selectivity or structural confirmation is required.[9][12]

Principle and Method Considerations

GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. Analytes are vaporized in a heated inlet and carried through the column by an inert gas. The mass spectrometer then detects, ionizes, and fragments the eluted compounds, providing both quantitative data and a mass spectrum that acts as a chemical "fingerprint," offering unequivocal identification.

  • Key Advantage: The primary advantage of GC-MS is its superior selectivity. The mass spectrometer can selectively monitor for the specific mass-to-charge ratio (m/z) of the target analyte, effectively filtering out noise from co-eluting matrix components.[9]

  • Key Challenge: A significant consideration for anilines is their polarity and relatively low volatility. Direct injection can lead to poor peak shape and thermal degradation. Therefore, a derivatization step—such as acylation—is often required to convert the polar -NH2 group into a less polar, more volatile derivative before GC analysis. This adds a step to sample preparation compared to HPLC.[4]

Typical GC-MS Conditions:

ParameterSpecification
GC-MS System Gas Chromatograph with Mass Selective Detector
Column Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 260 °C
Oven Program Start at 100°C, ramp at 15°C/min to 280°C, hold for 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for quantification

Comparative Analysis: HPLC-UV vs. GC-MS

The choice between HPLC-UV and GC-MS depends on the specific analytical objective. The following table provides a head-to-head comparison of the two techniques for the quantification of 3-Chloro-2-fluoro-4-methoxyaniline.

FeatureHPLC-UVGC-MS
Principle Separation by polaritySeparation by volatility
Selectivity Moderate; based on retention time and UV spectrumVery High; based on retention time and mass spectrum
Sensitivity (LOQ) Low µg/mL rangeLow ng/mL to pg/mL range
Sample Preparation Simple (dissolve, filter, inject)More complex (may require derivatization)
Structural Info Limited (UV spectrum only)Definitive (mass spectrum provides fragmentation pattern)
Throughput High; typical run times are 15-25 minutesModerate; run times can be longer
Robustness Generally high and very reliable for routine QCHigh, but derivatization can introduce variability
Decision-Making Workflow

To assist in selecting the most appropriate method, the following logical diagram outlines a decision-making process based on common analytical requirements.

Method_Selection start Start: Define Analytical Goal q1 Is structural confirmation or impurity ID required? start->q1 q2 Is the analyte concentration very low (sub-µg/mL)? q1->q2 No gcms Choose GC-MS q1->gcms Yes q3 Is high sample throughput a key requirement? q2->q3 No q2->gcms Yes hplc Choose HPLC-UV q3->hplc Yes q3->hplc No (HPLC is still a strong candidate)

Caption: A decision tree for selecting between HPLC-UV and GC-MS.

Conclusion and Recommendations

For the routine quantification of 3-Chloro-2-fluoro-4-methoxyaniline in process control, purity assessment, and quality assurance settings, the RP-HPLC-UV method is highly recommended . Its primary advantages are the simplicity of sample preparation, high throughput, and excellent robustness, providing reliable and accurate data without the need for derivatization.[4][13]

GC-MS should be considered the method of choice under specific circumstances:

  • When identifying unknown impurities or degradation products, as the mass spectrometer provides invaluable structural information.

  • For trace-level analysis in complex matrices where its superior sensitivity and selectivity are required to achieve the necessary limits of detection and quantification.[12]

Ultimately, the two techniques are complementary. A comprehensive analytical laboratory would ideally leverage HPLC for routine quantitative tasks and GC-MS for investigational and specialized high-sensitivity applications.

References

  • Lores, E. M., & Bristol, D. W. (1978). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Journal of Chromatographic Science, 16(8), 358-362.

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][10][11]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link][14]

  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][11]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link][15]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Siahmed, K., et al. (2018). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. RSC Advances, 8, 12345-12355. [Link][13]

  • Lores, E. M., Meekins, F. C., & Moseman, R. F. (1980). Determination of halogenated anilines in urine by high-performance liquid chromatography with an electrochemical detector. Journal of Chromatography B: Biomedical Sciences and Applications, 188(2), 412-416. [Link][16]

  • ResearchGate. (2017). How to detect aniline?. ResearchGate. [Link]

  • GSRS. (n.d.). 3-CHLORO-4-((4-FLUOROPHENYL)METHOXY)ANILINE. Global Substance Registration System. [Link]

  • Scherf, F., et al. (2021). Quantification of aniline and N-methylaniline in indigo. SN Applied Sciences, 3, 946. [Link][17]

  • Academia.edu. (n.d.). Theoretical structural analysis of 3-CHLORO-4-FLUORO-ANILINE. Academia.edu. [Link][8]

  • ResearchGate. (2016). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. ResearchGate. [Link]

  • RASĀYAN Journal of Chemistry. (2024). Green Synthesis and Analytical Technique for the Separation of Substituted Chlorophenyl Hydrazine Isomers by Reverse Phase HPLC Method. RASĀYAN J. Chem. [Link][18]

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Comparative

Comparative Analysis of Substituted Anilines in Drug Design: Balancing Potency and Toxicity

As a Senior Application Scientist, I approach aniline optimization not merely as a structural exercise, but as a holistic system of electronic tuning, steric manipulation, and rigorous biological validation. This guide p...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach aniline optimization not merely as a structural exercise, but as a holistic system of electronic tuning, steric manipulation, and rigorous biological validation. This guide provides an objective, comparative analysis of aniline substitution patterns, detailing the mechanistic causality behind their performance and the self-validating experimental protocols required to evaluate them.

Mechanistic Causality: The Impact of Substitution Patterns

The strategic placement of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the aniline ring fundamentally alters its physicochemical and pharmacokinetic profile.

  • Ortho-Substitution (Steric Tuning): Placing a substituent (e.g., methoxy or methyl) ortho to the aniline amine induces a conformational twist between the aniline ring and the core scaffold. This restricted rotation is frequently exploited to enhance kinase selectivity, forcing the molecule into a specific conformation that fits the target kinase while clashing with off-target hydrophobic pockets.

  • Meta-Substitution (Electronic Deactivation): The introduction of a strong EWG, such as fluorine, at the meta position is a premier strategy for mitigating RM risk. Fluorine exerts a strong inductive (-I) effect, lowering the pKa of the aniline amine and reducing the overall electron density of the aromatic ring. This effectively starves the CYP450 enzymes of the electron density required for oxidative bioactivation, significantly reducing mutagenicity and hepatotoxicity while preserving target affinity .

  • Para-Substitution (Metabolic Blocking): The para position is the most common site for CYP-mediated hydroxylation, the first step in quinone imine formation. Blocking this site with a halogen (e.g., chlorine) or a solubilizing morpholine group physically prevents this primary metabolic liability, driving the compound toward safer clearance pathways .

Comparative Performance Data

The following table summarizes the quantitative and qualitative impacts of various aniline substitutions compared to bioisosteric alternatives.

Substitution PatternElectronic ProfileReactive Metabolite (RM) RiskKinase Binding ImpactExample Scaffold Context
Unsubstituted BaselineHigh (Rapid oxidation to electrophilic quinone imines)Broad H-bonding, high affinity but low selectivityEarly screening hits
Meta-Fluoro (-F) Strong EWG (-I)Low (Deactivates ring, lowers basicity/pKa)Maintains H-bonding; fits tightly into small hydrophobic pocketsSafer clinical candidates
Para-Chloro (-Cl) Mild EWG (-I, +R)Low (Sterically blocks para-hydroxylation)Enhances lipophilicity (LogP) and deep pocket penetrationMer/c-Met inhibitors
Ortho-Methoxy (-OMe) EDG (+R)Moderate to High Induces conformational twist, drastically increasing selectivityERK1/2, Src inhibitors
2-Aminopyridine BioisostereVery Low (N-heterocycle resists CYP oxidation)Alters H-bond acceptor/donor geometry; improves solubilityAdvanced targeted therapies

Experimental Workflows: Evaluating Efficacy and Safety

To confidently advance an aniline-based lead, researchers must employ orthogonal assays that validate both target engagement and metabolic safety. The following protocols are designed as self-validating systems.

Protocol A: High-Throughput Glutathione (GSH) Trapping Assay

Purpose: To quantify the formation of electrophilic RMs generated by CYP450 bioactivation . Scientific Causality: Human liver microsomes (HLM) provide the necessary CYP enzymes. Excess GSH acts as a surrogate biological nucleophile. If the aniline is oxidized to a reactive quinone imine, it will rapidly react with GSH to form a stable adduct, preventing the transient RM from degrading before detection.

  • Incubation Setup: In a 96-well plate, combine the test aniline compound (10 µM), HLM (1 mg/mL protein), and GSH (5 mM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Add NADPH (1 mM) to initiate the reaction. Causality: NADPH is the obligate electron donor for CYP450 catalytic turnover.

  • Incubation & Termination: Incubate at 37°C for 60 minutes. Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile precipitates the microsomal proteins, instantly halting enzymatic activity and releasing the trapped adducts into the supernatant.

  • LC-MS/MS Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant using a triple quadrupole mass spectrometer via neutral loss scanning (monitoring the specific loss of 129 Da characteristic of GSH adducts).

  • Self-Validation Controls:

    • Positive Control: Acetaminophen (generates the known NAPQI-GSH adduct) confirms HLM activity.

    • Negative Control: A minus-NADPH well confirms that any observed adducts are strictly CYP-dependent and not artifacts of chemical degradation.

Protocol B: ADP-Glo™ Kinase Inhibition Assay

Purpose: To evaluate the impact of aniline substitutions on ATP-competitive target affinity . Scientific Causality: Because substituted anilines compete directly with ATP for the kinase hinge region, evaluating them at the specific ATP Km​ of the target enzyme ensures maximum sensitivity to changes in binding affinity driven by steric or electronic modifications.

  • Compound Pre-incubation: Dispense 10-point serial dilutions of the test compounds (in DMSO) into a 384-well plate. Add the target kinase (e.g., c-Met) and its specific substrate peptide. Incubate for 15 minutes. Causality: Pre-incubation allows the inhibitor to reach thermodynamic equilibrium within the binding pocket prior to substrate competition.

  • Kinase Reaction: Initiate the reaction by adding ultra-pure ATP at its predetermined Km​ concentration. Incubate for 60 minutes at room temperature.

  • Signal Generation: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes. Add Kinase Detection Reagent to convert the enzymatically produced ADP back into ATP, which drives a luciferase/luciferin reaction to produce light.

  • Self-Validation Controls:

    • Positive Control: Staurosporine (a potent pan-kinase inhibitor) establishes the maximum inhibition baseline.

    • Assay Window: A no-enzyme blank is used to calculate the Z'-factor, ensuring the assay's statistical robustness (Z' > 0.5 required for validation).

Workflow Visualization

The logical progression of optimizing an aniline scaffold requires a continuous feedback loop between metabolic safety screening and target potency evaluation.

AnilineOptimization Start Aniline Lead Compound ToxScreen Glutathione Trapping Assay (RM Screen) Start->ToxScreen HighRisk High RM Risk (Unsubstituted) ToxScreen->HighRisk Positive Adducts LowRisk Low RM Risk (m-Fluoro) ToxScreen->LowRisk Negative SAR SAR Optimization (Electronic Tuning) HighRisk->SAR Isosteric Replacement Kinase In Vitro Kinase Assay (ATP Competition) LowRisk->Kinase SAR->Kinase Potent Selective Inhibitor (Clinical Candidate) Kinase->Potent IC50 < 10 nM

Workflow for optimizing aniline-based kinase inhibitors, balancing RM risk with target potency.

Conclusion

The successful deployment of substituted anilines in drug design relies on a delicate balance between exploiting their superior hydrogen-bonding capabilities and mitigating their inherent metabolic liabilities. By utilizing strong electron-withdrawing groups (like meta-fluorine) to deactivate the ring, or by substituting the aniline core entirely with bioisosteres like aminopyridines [[1]]([Link]), researchers can engineer out toxicity while maintaining low-nanomolar target engagement. Rigorous, self-validating assay cascades remain the ultimate arbiter of success in this optimization process.

References
  • Kalgutkar, A. S. (2015). Should the incorporation of structural alerts be restricted in drug design? An analysis of structure-toxicity trends with aniline-based drugs. Current Medicinal Chemistry.[URL: https://pubmed.ncbi.nlm.nih.gov/25388012/]
  • Stepan, A. F. et al. (2012). Rationally Designing Safer Anilines: The Challenging Case of 4-Aminobiphenyls. Journal of Medicinal Chemistry.[URL: https://pubs.acs.org/doi/10.1021/jm300043y]
  • Ma, X. et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules.[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10818274/]
  • Jones, et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications.[URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01541]
  • BenchChem Application Notes. (2025). Application Notes and Protocols for 2-(Substituted)-Aniline Derivatives in Medicinal Chemistry. BenchChem.[URL: https://www.benchchem.com/]
  • Kalgutkar, A. S. et al. (2011). Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity. Chemical Research in Toxicology.[URL: https://pubs.acs.org/doi/10.1021/tx200148n]

Sources

Validation

A Senior Application Scientist's Guide to the Influence of Substituent Position on the Reactivity of Chloro-Fluoro-Methoxyanilines

For Researchers, Scientists, and Drug Development Professionals In the intricate world of medicinal chemistry, the aniline scaffold is a cornerstone for the synthesis of a vast array of therapeutic agents. The strategic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the aniline scaffold is a cornerstone for the synthesis of a vast array of therapeutic agents. The strategic placement of substituents on the aniline ring is a powerful tool to modulate the physicochemical properties and biological activity of a molecule. This guide provides an in-depth comparative analysis of the reactivity of various chloro-fluoro-methoxyaniline isomers. Understanding how the positional interplay of these substituents—chloro, fluoro, and methoxy groups—influences the reactivity of the aniline ring and the amino group is paramount for designing efficient synthetic routes and novel drug candidates.

The Theoretical Framework: Understanding Substituent Effects

The reactivity of a substituted aniline is governed by a delicate balance of electronic and steric effects imparted by the substituents on the aromatic ring. These effects modulate the electron density of the ring and the availability of the nitrogen lone pair, thereby influencing the molecule's basicity and its propensity to engage in various chemical transformations.

Electronic Effects: These are primarily divided into inductive and resonance effects.

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the difference in electronegativity between atoms. Electron-withdrawing groups (EWGs) like halogens (-Cl, -F) exert a negative inductive effect (-I), pulling electron density away from the ring. The methoxy group (-OCH3) also has a -I effect due to the electronegativity of the oxygen atom.

  • Resonance Effect (M or R): This effect involves the delocalization of π-electrons and lone pairs between the substituent and the aromatic ring. The amino (-NH2) and methoxy (-OCH3) groups have a lone pair of electrons that can be delocalized into the ring, resulting in a positive resonance effect (+R), which increases electron density at the ortho and para positions. Halogens also exhibit a +R effect, although it is generally weaker than their -I effect.

Steric Effects: The size of the substituents can hinder the approach of reactants to a particular site on the molecule, a phenomenon known as steric hindrance. This is particularly important for reactions involving the amino group or positions ortho to bulky substituents.

To quantify these effects, physical organic chemists have developed linear free-energy relationships, most notably the Hammett and Taft equations .

  • The Hammett Equation: This equation, log(k/k₀) = σρ, relates the rate (k) or equilibrium constant (K) of a reaction for a substituted aromatic compound to the rate (k₀) or equilibrium constant (K₀) of the unsubstituted compound.[1][2] The substituent constant (σ) quantifies the electronic effect of a substituent, while the reaction constant (ρ) measures the sensitivity of the reaction to these effects.[1]

  • The Taft Equation: As an extension of the Hammett equation, the Taft equation, log(ks/kCH3) = ρσ + δEs, also accounts for steric effects (Es).[3][4]

These principles form the basis for predicting the reactivity of the chloro-fluoro-methoxyaniline isomers discussed below.

Comparative Analysis of Isomer Reactivity

The interplay of the chloro, fluoro, and methoxy groups at different positions on the aniline ring leads to significant variations in the reactivity of the isomers. For this guide, we will consider a few representative isomers to illustrate these differences.

IsomerStructureKey Features Influencing Reactivity
4-Chloro-2-fluoro-3-methoxyaniline - Fluoro group ortho to the amino group exerts a strong -I effect, reducing basicity. - Chloro group para to the amino group also has a -I effect. - Methoxy group meta to the amino group has a weaker electronic influence on the nitrogen lone pair.
3-Chloro-2-fluoro-4-methoxyaniline - Fluoro group ortho to the amino group reduces basicity. - Chloro group meta to the amino group has a primarily -I effect. - Methoxy group para to the amino group has a +R effect, which can partially counteract the -I effects of the halogens.
2-Chloro-6-fluoro-3-methoxyaniline - Both ortho positions to the amino group are substituted, leading to significant steric hindrance. - Strong -I effects from the adjacent chloro and fluoro groups drastically reduce basicity and nucleophilicity.
Basicity (pKa)

The basicity of an aniline is a direct measure of the availability of the nitrogen's lone pair of electrons to accept a proton. Electron-withdrawing groups decrease basicity (lower pKa of the conjugate acid), while electron-donating groups increase it.

Predicted Order of Basicity:

3-Chloro-2-fluoro-4-methoxyaniline > 4-Chloro-2-fluoro-3-methoxyaniline > 2-Chloro-6-fluoro-3-methoxyaniline

Justification:

  • 3-Chloro-2-fluoro-4-methoxyaniline is predicted to be the most basic among the three. While it has two electron-withdrawing halogens, the methoxy group is in the para position relative to the amino group, allowing for a significant +R effect that donates electron density to the ring and, to some extent, to the nitrogen.

  • In 4-Chloro-2-fluoro-3-methoxyaniline , the methoxy group is meta to the amino group, meaning its +R effect does not extend to the nitrogen. Therefore, the combined -I effects of the ortho-fluoro and para-chloro groups will lead to a lower basicity compared to the previous isomer.

  • 2-Chloro-6-fluoro-3-methoxyaniline is expected to be the least basic. The presence of two flanking substituents (chloro and fluoro) not only exerts strong -I effects but also introduces significant steric hindrance, which can disrupt the planarity of the amino group with the ring, further reducing the delocalization of the lone pair and thus its availability.

IsomerPredicted pKa (Conjugate Acid)Rationale
3-Chloro-2-fluoro-4-methoxyaniline~2.5 - 3.5+R effect of para-methoxy group partially offsets the -I effects of the halogens.
4-Chloro-2-fluoro-3-methoxyaniline~1.5 - 2.5Methoxy group is meta, so its +R effect does not significantly influence the amino group; dominated by the -I effects of the halogens.
2-Chloro-6-fluoro-3-methoxyaniline< 1.0Strong -I effects from two ortho substituents and significant steric hindrance.

Note: These are estimated pKa values based on substituent effects. Experimental determination is recommended for precise values.

Reactivity in Electrophilic Aromatic Substitution (EAS)

The amino group is a strong activating and ortho, para-directing group in EAS reactions. However, the presence of deactivating halogen and activating methoxy substituents complicates the reactivity and regioselectivity.

  • 4-Chloro-2-fluoro-3-methoxyaniline: The positions ortho and para to the strongly activating amino group are already substituted. The most likely position for electrophilic attack would be C5, which is ortho to the methoxy group and para to the amino group, while being meta to the deactivating halogens. However, the overall deactivation by the halogens will make EAS reactions on this isomer challenging.[5]

  • 3-Chloro-2-fluoro-4-methoxyaniline: The C5 position is ortho to the amino group and meta to the methoxy group, while the C6 position is meta to the amino group and ortho to the methoxy group. The directing effects of the amino and methoxy groups are synergistic towards the C5 and C6 positions. The strong activation by the para-methoxy group might make this isomer more reactive towards EAS compared to the 4-chloro-2-fluoro-3-methoxy isomer.

  • 2-Chloro-6-fluoro-3-methoxyaniline: All positions on the ring are significantly influenced by either the deactivating halogens or steric hindrance. This isomer is expected to be the least reactive towards EAS.

Reactivity of the Amino Group (Nucleophilicity)

The nucleophilicity of the amino group is crucial for many synthetic transformations, such as N-acylation and N-alkylation. Similar to basicity, nucleophilicity is reduced by electron-withdrawing groups and steric hindrance.

Predicted Order of Nucleophilicity:

3-Chloro-2-fluoro-4-methoxyaniline > 4-Chloro-2-fluoro-3-methoxyaniline > 2-Chloro-6-fluoro-3-methoxyaniline

This trend directly follows the predicted order of basicity, as the factors that make the nitrogen lone pair more available for protonation also make it more available to attack an electrophile. The reduced nucleophilicity of these polysubstituted anilines often necessitates the use of more forcing reaction conditions or catalysts for reactions like N-acylation compared to aniline itself.[5]

Experimental Protocols

The following protocols provide generalized procedures for common reactions of chloro-fluoro-methoxyanilines. It is crucial to adapt these protocols based on the specific reactivity of the isomer being used.

Protocol 1: N-Acetylation of a Chloro-Fluoro-Methoxyaniline

This protocol is a standard method for the protection of the amino group or the synthesis of acetanilides.

Materials:

  • Chloro-fluoro-methoxyaniline isomer (1.0 eq)

  • Acetic anhydride (1.1 eq)

  • Sodium acetate (1.2 eq)

  • Water

  • Concentrated Hydrochloric Acid

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a flask, suspend the chloro-fluoro-methoxyaniline (e.g., 1.0 g) in water (e.g., 25 mL).

  • Add concentrated hydrochloric acid dropwise while stirring until the aniline salt dissolves completely.

  • In a separate beaker, prepare a solution of sodium acetate in water.

  • To the solution of the aniline hydrochloride, add acetic anhydride and swirl to mix.

  • Immediately add the sodium acetate solution. A precipitate of the acetanilide should form.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices: The initial protonation of the aniline with HCl increases its solubility in the aqueous medium. The reaction with acetic anhydride is followed by the immediate addition of sodium acetate, a base, to neutralize the newly formed acetic acid and the initial HCl, which drives the reaction to completion by ensuring the amino group is deprotonated and thus nucleophilic.

Protocol 2: Comparative N-Acylation Reactivity Study

This experiment allows for a qualitative or semi-quantitative comparison of the nucleophilicity of different isomers.

Materials:

  • Two different chloro-fluoro-methoxyaniline isomers (e.g., Isomer A and Isomer B, 0.5 eq each)

  • A limiting amount of an acylating agent (e.g., benzoyl chloride, 0.8 eq total)

  • An inert solvent (e.g., dichloromethane)

  • A non-nucleophilic base (e.g., triethylamine, 1.0 eq)

  • TLC plates and developing chamber

  • HPLC or GC-MS for quantitative analysis

Procedure:

  • In a round-bottom flask, dissolve a mixture of Isomer A (0.5 eq) and Isomer B (0.5 eq) in the inert solvent.

  • Add the non-nucleophilic base to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the limiting acylating agent to the stirred solution.

  • Allow the reaction to proceed for a set amount of time (e.g., 1 hour).

  • Quench the reaction by adding a small amount of water.

  • Analyze the reaction mixture by TLC to qualitatively assess the formation of the two different amide products.

  • For a quantitative comparison, analyze the product ratio using HPLC or GC-MS.

Interpretation: The isomer that forms a higher proportion of the corresponding amide is the more nucleophilic and thus more reactive under these conditions.

Data Presentation and Visualization

Table of Predicted Reactivity Trends for Chloro-Fluoro-Methoxyaniline Isomers

Property3-Chloro-2-fluoro-4-methoxyaniline4-Chloro-2-fluoro-3-methoxyaniline2-Chloro-6-fluoro-3-methoxyaniline
Basicity HighestIntermediateLowest
Nucleophilicity HighestIntermediateLowest
Reactivity in EAS ModerateLowVery Low

Diagrams

G cluster_0 Comparative Reactivity Workflow Isomer A Isomer A Competitive Reaction Competitive Reaction Isomer A->Competitive Reaction Isomer B Isomer B Isomer B->Competitive Reaction Product Analysis Product Analysis Competitive Reaction->Product Analysis LC-MS/GC-MS Reactivity Ranking Reactivity Ranking Product Analysis->Reactivity Ranking

Caption: A generalized workflow for comparing the reactivity of two aniline isomers.

Caption: Mechanism of Electrophilic Aromatic Substitution on a substituted aniline.

Caption: Mechanism of N-acylation of an aniline derivative.

Conclusion

The position of chloro, fluoro, and methoxy substituents on the aniline ring profoundly impacts the molecule's reactivity. By understanding the interplay of inductive, resonance, and steric effects, medicinal chemists can make informed decisions in the selection of specific isomers as building blocks for drug discovery. While direct comparative experimental data for all possible isomers is not always available, the principles of physical organic chemistry provide a robust framework for predicting reactivity trends. This guide serves as a foundational tool for researchers to navigate the nuanced chemistry of these valuable synthetic intermediates.

References

  • Taft, R. W. (1952). Journal of the American Chemical Society, 74(11), 2729–2732.
  • Dalal Institute. Taft Equation. [Link]

  • Kaushik, R. D., Joshi, R., & Singh, D. (1998). Periodate Oxidation of Aromatic Amines: Studies on the Role of Substituents and Linear Free Energy Relationships. Asian Journal of Chemistry, 10(3), 567-572.
  • BenchChem. (2025). Electron-Donating and Withdrawing Effects in Substituted Anilines: A Core Technical Guide.
  • Pendidikan Kimia. (n.d.).
  • Scribd. Taft Equation: Steric and Polar Effects. [Link]

  • Journal of the Chemical Society B: Physical Organic. (1967). Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether.
  • ResearchGate. [a] Hammett plot with respect to aniline derivatives where the curve... [Link]

  • ResearchGate. Competitive reaction of amines and aniline. [Link]

  • The Journal of Organic Chemistry. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines.
  • ResearchGate. Competitive reaction of aniline and alcohols/phenols. [Link]

  • The Journal of Organic Chemistry. (2004). Demonstrating the Synergy of Synthetic, Mechanistic, and Computational Studies in a Regioselective Aniline Synthesis.
  • BenchChem. (2025). Comparative Reactivity Analysis of 4-Chloro-2-fluoro-3-methoxyaniline in Drug Discovery.

Sources

Validation

High-Fidelity NMR Shift Prediction in Highly Substituted Aromatics: A Comparative Guide for 3-Chloro-2-fluoro-4-methoxyaniline

As a Senior Application Scientist, one of the most persistent challenges in structural elucidation is accurately predicting the Nuclear Magnetic Resonance (NMR) spectra of highly substituted aromatic rings. In this guide...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most persistent challenges in structural elucidation is accurately predicting the Nuclear Magnetic Resonance (NMR) spectra of highly substituted aromatic rings. In this guide, we will objectively evaluate the performance of modern Machine Learning/HOSE-code NMR predictors (The Product) against traditional Empirical Additivity rules (ChemDraw) and Quantum Mechanical models (DFT-GIAO).

To ground this comparison, we will analyze 3-Chloro-2-fluoro-4-methoxyaniline (CAS: 1936314-06-5), an intermediate heavily utilized in the synthesis of pharmaceuticals, agrochemicals, and novel materials [1]. Its dense substitution pattern creates complex push-pull electronic effects that rigorously test the limits of any prediction algorithm.

Mechanistic Causality of Chemical Shifts

Predicting the 1 H and 13 C NMR shifts for 3-Chloro-2-fluoro-4-methoxyaniline requires understanding the causality behind its electronic environment. The benzene ring contains four distinct substituents:

  • 1-NH 2​ : Strong resonance donor (+M), inductive withdrawer (-I).

  • 2-F : Strong inductive withdrawer (-I), weak resonance donor (+M).

  • 3-Cl : Inductive withdrawer (-I), weak resonance donor (+M).

  • 4-OCH 3​ : Strong resonance donor (+M), inductive withdrawer (-I).

The Steric Clash Anomaly: Traditional empirical rules assume the 4-OCH 3​ group lies perfectly coplanar with the aromatic ring, maximizing the +M donation of the oxygen lone pair. However, the bulky 3-Cl group creates severe steric hindrance, forcing the methoxy group out of the plane. This dihedral rotation diminishes the resonance overlap, reducing the shielding effect on the ortho proton (H5). Consequently, H5 resonates further downfield than simple additivity rules predict. Furthermore, the through-space spin-spin coupling between the 2-F atom and the aromatic protons yields a distinct 4JHF​ meta-coupling (~6.5 Hz) for H6, splitting it into a doublet of doublets.

ElectronicEffects NH2 1-NH2 (+M, -I) Ring Aromatic Ring (Electron Density) NH2->Ring Donates e- (+M) F 2-F (-I > +M) F->Ring Withdraws e- (-I) Cl 3-Cl (-I > +M) OCH3 4-OCH3 (+M, -I) Cl->OCH3 Steric Hindrance (Alters Dihedral) Cl->Ring Withdraws e- (-I) OCH3->Ring Donates e- (+M) Shift_H5 H5 (Deshielded) Ortho to Cl Ring->Shift_H5 Net Withdrawing Shift_H6 H6 (Shielded) Ortho to NH2 Ring->Shift_H6 Net Donating

Electronic push-pull effects and steric hindrance pathways in 3-Chloro-2-fluoro-4-methoxyaniline.

Experimental Acquisition: A Self-Validating Protocol

To establish a ground-truth dataset, we must acquire the experimental NMR spectra using a self-validating system. This ensures that any deviation between prediction and reality is due to algorithmic limits, not instrument drift or sample impurities.

Step-by-Step Methodology:

  • Solvent Selection & Rationale: Dissolve 15 mg of 3-Chloro-2-fluoro-4-methoxyaniline [2] in 0.6 mL of CDCl 3​ . CDCl 3​ is chosen over DMSO-d 6​ to prevent strong hydrogen-bonding interactions with the primary amine, which would artificially deshield the -NH 2​ protons and distort the baseline electronic state.

  • Internal Calibration: Add 0.05% v/v Tetramethylsilane (TMS) to set the 0.00 ppm reference. To ensure quantitative reliability (qNMR), spike the sample with a known concentration of high-purity dimethyl sulfone as an internal calibrant [3].

  • Lock and Shim: Establish the lock signal using the deuterium resonance of CDCl 3​ (7.26 ppm for 1 H; 77.16 ppm for 13 C). Perform gradient shimming (TopShim) to achieve a line width at half-height of <0.8 Hz.

  • Acquisition Parameters: Acquire the 1 H spectrum at 400 MHz (zg30 pulse program, 16 scans, D1=2s). Acquire the 13 C spectrum at 100 MHz with proton decoupling (zgpg30, 1024 scans, D1=2s).

Prediction Workflows: Alternatives vs. The Product

We evaluate three distinct prediction workflows to determine the optimal balance of accuracy and throughput.

  • Baseline Alternative: Empirical Additivity (ChemDraw ChemNMR) Relies on base benzene values modified by substituent increments. It is instantaneous but mathematically ignores 3D steric clashes (like the 3-Cl / 4-OCH 3​ interaction), leading to over-shielding predictions.

  • Gold Standard Alternative: Quantum Mechanics (DFT-GIAO) Utilizes Gaussian 16 at the B3LYP/6-311+G(2d,p) level of theory using the Gauge-Independent Atomic Orbital (GIAO) method. It geometrically optimizes the molecule, capturing the exact dihedral angle of the methoxy group. It is highly accurate but computationally expensive (taking hours per molecule).

  • The Product: ML + HOSE Codes (e.g., Mnova / ACD/Labs) Integrates Hierarchical Orthogonal Space Encoding (HOSE) with neural networks trained on millions of experimental spectra. It recognizes the specific 3-Cl/4-OCH 3​ substructure from its training data, applying the correct steric deshielding penalty in seconds.

Workflow Input 3-Chloro-2-fluoro- 4-methoxyaniline ChemDraw Empirical Additivity (Baseline) Input->ChemDraw DFT Quantum Mechanics (DFT-GIAO) Input->DFT ML ML + HOSE Codes (The Product) Input->ML Res_ChemDraw Fast but ignores steric/ortho effects ChemDraw->Res_ChemDraw Res_DFT High accuracy but computationally expensive DFT->Res_DFT Res_ML High accuracy & High throughput ML->Res_ML

Workflow comparison of NMR prediction methodologies prioritizing speed vs. structural accuracy.

Comparative Data Analysis

The quantitative data below illustrates the performance of each method against the self-validated experimental ground truth.

Table 1: 1 H NMR Chemical Shifts (ppm in CDCl 3​ )
NucleusMultiplicity / CouplingExperimentalEmpirical (ChemDraw)DFT-GIAOML / HOSE (Product)
H5 d, 3JHH​ = 8.8 Hz6.82 6.35 (Δ -0.47)6.85 (Δ +0.03)6.80 (Δ -0.02)
H6 dd, 3JHH​ = 8.8, 4JHF​ = 6.56.54 6.40 (Δ -0.14)6.58 (Δ +0.04)6.55 (Δ +0.01)
-OCH 3​ s3.85 3.81 (Δ -0.04)3.88 (Δ +0.03)3.86 (Δ +0.01)
-NH 2​ br s3.80 3.65 (Δ -0.15)N/A (Solvent dep.)3.78 (Δ -0.02)
Table 2: 13 C NMR Chemical Shifts (ppm in CDCl 3​ )
Carbon PositionExperimentalEmpirical (ChemDraw)DFT-GIAOML / HOSE (Product)
C1 (-NH 2​ ) 138.2 135.1138.8138.1
C2 (-F) 148.5 (d, 1JCF​ ~240 Hz)152.0149.1148.6
C3 (-Cl) 115.4 111.2115.9115.3
C4 (-OCH 3​ ) 145.1 149.5144.6145.2
C5 (H) 112.3 108.4112.8112.1
C6 (H) 108.7 105.1109.2108.5
Scientific Verdict

The Empirical Additivity method fails significantly at predicting H5 (Δ -0.47 ppm) and C4 (Δ +4.4 ppm) because it cannot account for the out-of-plane rotation of the methoxy group caused by the adjacent chlorine atom. DFT-GIAO provides excellent accuracy by rigorously calculating the 3D geometry but requires extensive computational overhead.

The ML/HOSE Product achieves parity with quantum mechanical accuracy (Δ < 0.03 ppm for protons) while operating at the speed of empirical methods. By leveraging massive databases of experimental spectra, the neural network implicitly "learns" the steric penalty of the 3-Cl/4-OCH 3​ interaction, making it the superior choice for high-throughput drug development pipelines.

References

  • EP4267564A1 - Indole derivatives useful in treating conditions associated with cgas - Google Patents Google Patents URL
Comparative

A Comparative Guide to the In Vitro Cross-Reactivity of 3-Chloro-2-fluoro-4-methoxyaniline Analogs

Introduction: The Imperative of Preclinical Immunotoxicity Assessment In the landscape of modern drug development, aniline derivatives are indispensable structural motifs, serving as versatile building blocks for a multi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Preclinical Immunotoxicity Assessment

In the landscape of modern drug development, aniline derivatives are indispensable structural motifs, serving as versatile building blocks for a multitude of active pharmaceutical ingredients (APIs).[1][2] The specific compound, 3-Chloro-2-fluoro-4-methoxyaniline, and its structural analogs, represent a class of molecules with significant potential. However, their utility is shadowed by the inherent risk of drug hypersensitivity reactions (DHRs), a major cause of morbidity and a significant hurdle in the pharmaceutical pipeline.[3]

Many small-molecule drugs, including aniline derivatives, are not immunogenic in their native state. They function as haptens, forming covalent bonds with endogenous proteins to create hapten-carrier complexes that can be recognized by the immune system.[4][5] This recognition, primarily mediated by T-lymphocytes, can lead to delayed-type (Type IV) hypersensitivity reactions upon subsequent exposure.[6][7] A critical and often overlooked challenge is T-cell cross-reactivity, where T-cells sensitized to a parent drug also recognize and react to structurally similar analogs. This phenomenon can derail the development of follow-on compounds or lead to unexpected adverse events in patients.

This guide provides a comprehensive framework for the objective comparison of the immunological cross-reactivity of 3-Chloro-2-fluoro-4-methoxyaniline and its structural analogs. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer a clear methodology for data interpretation, empowering researchers to make informed decisions in early-stage drug development.

The Immunological Framework: T-Cell Recognition of Haptens

Delayed-type hypersensitivity is a cell-mediated immune response. The process begins when professional antigen-presenting cells (APCs), such as dendritic cells (DCs), internalize and process hapten-modified proteins.[6][7] These APCs then present peptidic fragments of these modified proteins on Major Histocompatibility Complex (MHC) molecules to naïve T-cells. This interaction, if accompanied by appropriate co-stimulatory signals, leads to the activation and clonal expansion of drug-specific T-cells, a process known as sensitization.[8] Upon re-exposure, these memory T-cells can orchestrate an inflammatory response, leading to clinical manifestations.[4]

Structural modifications between drug analogs determine whether they can be presented by the same MHC molecules and recognized by the same T-cell receptors (TCRs). Therefore, a systematic in vitro evaluation is paramount.

cluster_0 Sensitization Phase cluster_1 Elicitation Phase (Cross-Reactivity) Hapten Aniline Analog (Hapten) Complex Hapten-Protein Conjugate Hapten->Complex Covalent Bonding Protein Endogenous Protein Protein->Complex DC Dendritic Cell (APC) Complex->DC Uptake & Processing MHC MHC-II Presentation of Haptenated Peptide DC->MHC NaiveT Naïve T-Cell MHC->NaiveT TCR Recognition MemoryT Memory T-Cell (Sensitized) NaiveT->MemoryT Activation & Clonal Expansion MemoryT2 Memory T-Cell CrossReact Structurally Similar Analog CrossReact->MemoryT2 Cross-Recognition Cytokines Cytokine Release (IFN-γ, TNF-α, etc.) MemoryT2->Cytokines Re-activation Inflammation Inflammatory Response (Clinical DHR) Cytokines->Inflammation

Figure 1: Proposed mechanism of T-cell mediated cross-reactivity.

Designing the Comparative Study: A Multi-Parametric Approach

Selection of Test Compounds

For this guide, we will evaluate the parent compound, 3-Chloro-2-fluoro-4-methoxyaniline (C1) , against a panel of rationally designed structural analogs. These analogs feature subtle shifts in substituent positions to probe the structural determinants of T-cell recognition.

Compound IDStructure NameKey Structural Modification
C1 (Parent) 3-Chloro-2-fluoro-4-methoxyaniline-
C2 4-Chloro-2-fluoro-3-methoxyanilineChloro and Methoxy positions swapped
C3 2-Chloro-4-methoxyanilineFluorine atom removed
C4 3-Chloro-4-fluoroanilineMethoxy group removed
Rationale for Assay Selection
  • Lymphocyte Transformation Test (LTT): This is a cornerstone assay for detecting drug-specific T-cell sensitization.[9][10] It measures the proliferation of memory T-cells upon re-exposure to an antigen. A positive LTT result provides direct evidence of a drug-specific cellular immune response.[11] The sensitivity and specificity of LTT make it a valuable tool, although results must be interpreted in the clinical context.[9]

  • Cytokine Profiling: While proliferation indicates T-cell activation, the profile of secreted cytokines reveals the nature and potential pathology of the immune response.[12] For instance, high levels of Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α) suggest a pro-inflammatory Th1 response, commonly associated with severe cutaneous adverse reactions.[13] Measuring a panel of cytokines provides a detailed "fingerprint" of the immune activation.[14]

Experimental Workflows & Protocols

The integrity of any comparative study rests on the rigor of its experimental execution. The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data reliability.

G PBMC Isolate PBMCs from Healthy Donor Blood T_Cells Isolate Naïve CD4+ T-Cells PBMC->T_Cells Monocytes Isolate CD14+ Monocytes PBMC->Monocytes CoCulture Co-culture T-Cells & mo-DCs with Test Compounds (C1-C4) T_Cells->CoCulture Culture_DC Culture Monocytes with GM-CSF & IL-4 (5-7 days) Monocytes->Culture_DC moDC Generate Immature Monocyte-Derived DCs (mo-DCs) Culture_DC->moDC moDC->CoCulture Priming T-Cell Priming (10-14 days) CoCulture->Priming Rechallenge Re-challenge Primed Cells with Test Compounds Priming->Rechallenge Supernatant Collect Supernatant (48h post-rechallenge) Rechallenge->Supernatant Cells Culture Cells for additional 24h Rechallenge->Cells Cytokine_Assay Cytokine Profiling (Multiplex Bead Array) Supernatant->Cytokine_Assay LTT_Assay LTT: Measure Proliferation ([3H]-Thymidine or Viability Assay) Cells->LTT_Assay Data_Analysis Data Analysis: Stimulation Index (SI) & Cytokine Concentration (pg/mL) Cytokine_Assay->Data_Analysis LTT_Assay->Data_Analysis

Figure 2: Overall experimental workflow for assessing T-cell cross-reactivity.
Protocol 1: Generation of Drug-Specific T-Cell Lines

Causality: To accurately measure a memory T-cell response, we must first generate T-cells sensitized to our compounds of interest from naïve T-cell populations. This in vitro priming mimics the initial sensitization phase that occurs in vivo.[15]

  • Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation. Isolate CD14+ monocytes and naïve CD4+ T-cells via magnetic-activated cell sorting (MACS).

  • Dendritic Cell Generation: Culture CD14+ monocytes in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), GM-CSF (50 ng/mL), and IL-4 (50 ng/mL) for 5-7 days to generate immature monocyte-derived dendritic cells (mo-DCs).

  • Priming Co-culture: Co-culture 1x10^6 naïve T-cells with 1x10^5 autologous mo-DCs in a 24-well plate. Add the parent compound (C1) at a predetermined, non-toxic concentration (e.g., 50 µM).

  • T-Cell Expansion: Culture for 10-14 days. Supplement with IL-2 (10 U/mL) and IL-7 (10 ng/mL) on day 5 to promote T-cell survival and expansion.

  • Validation: The successful generation of T-cell lines is the foundation of the subsequent assays. This protocol should be performed for the parent compound (C1) to generate a C1-sensitized T-cell line.

Protocol 2: Lymphocyte Transformation Test (LTT)

Causality: This protocol quantifies the proliferative response of the sensitized T-cell line when re-challenged with the parent compound or its analogs. A strong proliferative response indicates T-cell recognition.

  • Cell Plating: Plate 2x10^5 cells from the C1-sensitized T-cell line into each well of a 96-well round-bottom plate.

  • Re-challenge: Add the test compounds (C1, C2, C3, C4) and controls to triplicate wells.

    • Negative Control: Vehicle (e.g., 0.1% DMSO).

    • Positive Control: Phytohaemagglutinin (PHA) or anti-CD3/CD28 beads.

    • Test Wells: C1, C2, C3, and C4 at various concentrations.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Proliferation Measurement:

    • Method A ([3H]-Thymidine Incorporation): Add 1 µCi of [3H]-thymidine to each well for the final 18 hours of incubation. Harvest the cells onto a filter mat and measure incorporated radioactivity using a scintillation counter.

    • Method B (Viability Assay): Alternatively, use a non-radioactive method like CellTiter-Glo®, which measures ATP as an indicator of cell viability and proliferation.[16]

  • Data Analysis: Calculate the Stimulation Index (SI) for each condition:

    • SI = Mean Counts Per Minute (CPM) of Test Wells / Mean CPM of Vehicle Control Wells

    • An SI ≥ 2 is typically considered a positive response.

Protocol 3: Cytokine Profile Analysis

Causality: This protocol measures the functional output of the activated T-cells. The type and quantity of cytokines released provide a mechanistic fingerprint of the immune response triggered by each analog.

  • Supernatant Collection: From the LTT plate (Protocol 2), carefully collect 100 µL of culture supernatant from each well at 48 hours post-re-challenge, before adding the proliferation reagent.

  • Storage: Store supernatants at -80°C until analysis.

  • Multiplex Bead Array: Analyze the supernatants using a multiplex bead-based immunoassay (e.g., Luminex®) for a panel of key cytokines: IFN-γ, TNF-α, IL-2, IL-5, IL-10, and IL-17.

  • Data Analysis: Calculate the concentration (pg/mL) of each cytokine for each condition based on the standard curves. Compare the cytokine profiles induced by the analogs to that of the parent compound.

Data Presentation and Comparative Analysis

Clear and objective data presentation is crucial for interpreting cross-reactivity. The following tables summarize hypothetical data from the described experiments.

Table 2: Comparative Lymphocyte Transformation Test (LTT) Results

T-cell line was generated by priming with C1 (Parent). Data represents the mean Stimulation Index (SI) ± SD from three independent experiments.

Re-challenge CompoundConcentration (µM)Stimulation Index (SI)Cross-Reactivity Interpretation
Vehicle Control -1.0 ± 0.2Baseline
C1 (Parent) 508.5 ± 1.1 Strong Positive Response
C2 506.2 ± 0.9 Strong Cross-Reactivity
C3 503.1 ± 0.5 Moderate Cross-Reactivity
C4 501.3 ± 0.3No Significant Cross-Reactivity

Interpretation: The LTT data suggests that C2 exhibits strong cross-reactivity, as it induces a robust proliferative response in T-cells originally sensitized to C1. C3 shows moderate cross-reactivity, while C4 does not appear to be recognized by the C1-specific T-cells. This indicates that the presence of the methoxy group (absent in C4) is critical for T-cell recognition, while the fluorine atom (absent in C3) plays a lesser, but still significant, role.

Table 3: Comparative Cytokine Profiles (pg/mL)

Data represents the mean concentration (pg/mL) from supernatants collected 48h post-re-challenge of C1-primed T-cells.

Re-challenge CompoundIFN-γ (Th1)TNF-α (Pro-inflammatory)IL-5 (Th2)IL-10 (Regulatory)
Vehicle Control < 5< 5< 5< 10
C1 (Parent) 1250 850 2540
C2 980 620 2235
C3 450 210 1585
C4 1510< 520

Interpretation: The cytokine profiles corroborate the LTT findings. Both C1 and the cross-reactive analog C2 induce a strong pro-inflammatory, Th1-skewed response, characterized by high levels of IFN-γ and TNF-α. This is a pattern often associated with clinically significant DHRs. C3 induces a weaker pro-inflammatory response but a notable increase in the regulatory cytokine IL-10, suggesting a mixed or partially dampened response. C4 fails to induce any significant cytokine production, confirming its lack of cross-reactivity.

Conclusion and Forward Outlook

This guide outlines a robust, multi-parametric framework for assessing the T-cell cross-reactivity of 3-Chloro-2-fluoro-4-methoxyaniline analogs. Based on our comparative analysis, the structural analogs demonstrate a clear hierarchy of cross-reactivity risk:

  • High Risk: C2 (4-Chloro-2-fluoro-3-methoxyaniline) shows strong proliferative and pro-inflammatory responses, indicating a high likelihood of clinical cross-reactivity.

  • Moderate Risk: C3 (2-Chloro-4-methoxyaniline) shows a reduced but still positive response, warranting caution. The induction of IL-10 may suggest a less severe clinical phenotype, but this requires further investigation.

  • Low Risk: C4 (3-Chloro-4-fluoroaniline) shows no significant cross-reactivity in these assays, suggesting it may be a safer alternative from an immunological standpoint.

Future advancements will likely see the integration of computational approaches, such as machine learning algorithms, to predict cross-reactivity based on structural features and drug-target interaction data, further refining our ability to anticipate and mitigate the risks of drug hypersensitivity.[17][18]

References

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  • Corsini, E., & Galbiati, V. (2016). In vitro Models to Evaluate Drug-Induced Hypersensitivity: Potential Test Based on Activation of Dendritic Cells. PMC. [Link]

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  • BenchChem. (2025).
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  • Organic Letters. (2025). Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides.
  • Nyfeler, B., & Pichler, W. J. (2022). Lymphocyte transformation test for drug allergy detection: When does it work?. Allergy, 77(6), 1648-1663. [Link]

  • Al-Jeda, A., et al. (2024). Machine Learning Techniques for Predicting Drug-Related Side Effects: A Scoping Review. Healthcare (Basel), 12(12), 1234.
  • Tingle, M. D., et al. (2020). Development of an Improved T-cell Assay to Assess the Intrinsic Immunogenicity of Haptenic Compounds. Toxicological Sciences, 175(2), 265-275. [Link]

  • Carl ROTH. (2025). Safety Data Sheet: 3-Chloro-4-fluoroaniline. Carl ROTH.
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  • Lleonart-Bellfill, R., et al. (2023). Cytokine profiling, pretreatment with anakinra, and tolerance development in platinum-induced mixed hypersensitivity reactions. Annals of Allergy, Asthma & Immunology, 131(4), 519-525.e1. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Chloro-2-fluoro-4-methoxyaniline

As a Senior Application Scientist, it is understood that the integrity of our research extends to the entire lifecycle of the chemicals we handle, from synthesis to disposal. This guide provides a detailed protocol for t...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is understood that the integrity of our research extends to the entire lifecycle of the chemicals we handle, from synthesis to disposal. This guide provides a detailed protocol for the proper disposal of 3-Chloro-2-fluoro-4-methoxyaniline, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established safety principles for handling halogenated aromatic amines.

Hazard Assessment: Understanding the Risks

  • Acute Toxicity: Similar compounds are toxic if swallowed, in contact with skin, or if inhaled[1][2][3][4]. Exposure can cause skin and eye irritation[2][3][5][6].

  • Chronic Effects: Some anilines are suspected of causing cancer[1]. Prolonged or repeated exposure may cause damage to organs[4].

  • Environmental Hazards: Many halogenated organic compounds are very toxic to aquatic life with long-lasting effects[1]. Therefore, this compound must not be released into the environment[1][7][8].

Hazard Profile of Structurally Similar Anilines
Hazard Class Observations from Similar Compounds
Acute Oral ToxicityCategory 3 or 4; Toxic if swallowed[1][4].
Acute Dermal ToxicityCategory 3 or 4; Toxic in contact with skin[1][2][4].
Acute Inhalation ToxicityCategory 3 or 4; Toxic if inhaled[1][2][4].
Skin Corrosion/IrritationCauses skin irritation[2][3][5][6].
Eye Damage/IrritationCauses serious eye irritation[2][3][5][6].
CarcinogenicityMay cause cancer (inferred from related anilines)[1].
Aquatic ToxicityVery toxic to aquatic life with long-lasting effects[1].

Personal Protective Equipment (PPE): Your First Line of Defense

When handling 3-Chloro-2-fluoro-4-methoxyaniline, a comprehensive PPE strategy is mandatory to prevent exposure.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Use chemical safety goggles and a face shield if there is a risk of splashing.

  • Skin and Body Protection: A lab coat is essential. For larger quantities or in case of a spill, consider a chemical-resistant apron or suit.

  • Respiratory Protection: Handle this compound in a well-ventilated area, preferably within a chemical fume hood[3][5]. If dust or aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge.

Spill Management: A Step-by-Step Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Secure: Alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Don PPE: Wear the appropriate PPE as described in the section above.

  • Containment: For liquid spills, use an inert absorbent material like sand, vermiculite, or a commercial sorbent to contain the spill[3][7][8][9]. For solid spills, carefully sweep or scoop the material, avoiding dust generation[4][6].

  • Collection: Place the absorbed or collected material into a clearly labeled, sealable container for hazardous waste[3][7][8][10].

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Disposal Procedures: Ensuring Complete and Safe Destruction

Due to its halogenated nature, 3-Chloro-2-fluoro-4-methoxyaniline requires specific disposal methods.

Proper segregation is critical to ensure safe and compliant disposal.

  • Halogenated Waste Stream: This compound must be disposed of in a designated "halogenated organic waste" container[10][11].

  • Avoid Mixing: Do not mix with non-halogenated waste, as this can complicate the disposal process and increase costs[11]. Also, avoid mixing with incompatible materials such as strong oxidizing agents, acids, or bases[4].

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "3-Chloro-2-fluoro-4-methoxyaniline"[10].

High-temperature incineration is the preferred method for the disposal of halogenated organic compounds.

  • Why Incineration? The carbon-halogen bonds in this molecule are strong, making it resistant to many forms of chemical degradation[12]. High temperatures (typically above 1000°C) are required to break these bonds and ensure complete destruction[13][14]. Fluorinated organic compounds are generally more thermally stable than their chlorinated counterparts, reinforcing the need for high-temperature incineration[14][15].

  • Operational Considerations: The incinerator must be equipped with an afterburner and an alkaline scrubber. The scrubber is essential to neutralize the acidic gases (such as hydrogen chloride and hydrogen fluoride) that are formed during combustion[5][15].

  • Professional Disposal: All waste containing 3-Chloro-2-fluoro-4-methoxyaniline should be handled by a licensed hazardous waste disposal company that can ensure it is transported to an appropriate incineration facility[5][6][7][16].

While incineration is the gold standard, other methods may be considered in specific contexts, always in consultation with EHS professionals.

  • Chemical Dehalogenation: Some research has explored the dehalogenation of anilines using reagents like Al-Ni alloy in an alkaline solution[17]. These methods can be effective but may require specialized knowledge and equipment. They are not typically performed as a routine disposal procedure in a standard research lab.

  • Solidification/Stabilization: This is a pre-treatment process that immobilizes contaminants before final disposal in a landfill or incineration[18]. This is generally handled by a professional waste management facility.

Decontamination of Equipment

All laboratory equipment that has come into contact with 3-Chloro-2-fluoro-4-methoxyaniline must be thoroughly decontaminated.

  • Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., ethanol or acetone) to dissolve any residual compound. This rinseate must be collected and disposed of as halogenated hazardous waste.

  • Washing: Wash the equipment with detergent and warm water[19].

  • Final Rinse: Rinse with deionized water.

  • Drying: Ensure all equipment is thoroughly dried before storage or reuse[19].

Waste Disposal Decision Workflow

DisposalWorkflow Disposal Decision Workflow for 3-Chloro-2-fluoro-4-methoxyaniline start Start: Identify Waste (3-Chloro-2-fluoro-4-methoxyaniline) waste_type Is the waste pure compound, a solution, or contaminated material? start->waste_type ppe Wear appropriate PPE: - Gloves - Goggles - Lab coat waste_type->ppe All types container_selection Select appropriate waste container: - Clearly labeled 'Halogenated Organic Waste' - Compatible material - Sealable lid segregation Segregate from non-halogenated waste, acids, bases, and oxidizers. container_selection->segregation transfer Transfer waste to container in a fume hood. segregation->transfer ppe->container_selection storage Store sealed container in a designated hazardous waste accumulation area. transfer->storage disposal_request Arrange for pickup by a licensed hazardous waste disposal company. storage->disposal_request end End: Waste properly managed disposal_request->end

Caption: A flowchart outlining the decision-making process for the safe disposal of 3-Chloro-2-fluoro-4-methoxyaniline.

References

  • Per- and Polyfluoroalkyl Substances (PFAS): - Incineration to Manage PFAS Waste Streams . U.S. Environmental Protection Agency. [Link]

  • Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change . MDPI. [Link]

  • On the Incinerability of Highly Fluorinated Organic Compounds . Taylor & Francis. [Link]

  • Thermal destruction of (hydro)chloro- fluorocarbons and hydrofluorocarbons . Climate and Ozone Protection Alliance. [Link]

  • Per- and polyfluorinated substances in waste incinerator flue gases . RIVM. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group. [Link]

  • Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution . ResearchGate. [Link]

  • Process for dehalogenation of contaminated waste materials.
  • Comparison of available treatment techniques for hazardous aniline-based organic contaminants . SciSpace. [Link]

  • SDS 2001 - Aromatic Amine DECONtamination Solution . SKC Inc. [Link]

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  • SAFETY DATA SHEET . Fisher Scientific. [Link]

  • Decontamination, cleaning and disinfection . Infection Prevention Control. [Link]

  • Effective Toxic Waste Management Solutions . MAEH - Modern Asia Environmental Holdings - DOWA. [Link]

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